Product packaging for Vobasine(Cat. No.:CAS No. 2134-83-0)

Vobasine

カタログ番号: B1212131
CAS番号: 2134-83-0
分子量: 352.4 g/mol
InChIキー: TYPMTMPLTVSOBU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Vobasine is a naturally occurring monoterpene indole alkaloid (MIA) commonly found in plant species of the genus Tabernaemontana and Voacanga , such as Tabernaemontana divaricata and Tabernaemontana elegans . This compound serves as a key scaffold for more complex bisindole alkaloids and is a precursor to derivatives like tabernaemontanine and dregamine . Its core research value lies in its documented biological activities, which include serving as a lead compound in anticancer investigations . Studies have shown that this compound and its derivatives can induce apoptosis, promote G2/M cell cycle arrest, and demonstrate cytotoxicity against a range of human cancer cell lines, including HepG2, HCT-116, and MCF-7 cells . It has also been investigated for its potential to reverse multi-drug resistance (MDR) in vincristine-resistant cell lines and for its muscle relaxant and hypotensive properties . The molecular structure features a 2-acylindole chromophore, and its biosynthesis in plants begins from the amino acid tryptophan, proceeding through strictosidine . With a molecular formula of C21H24N2O3 and a molar mass of 352.434 g·mol⁻¹, this product is supplied as a high-purity standard to ensure reliable and reproducible results . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24N2O3 B1212131 Vobasine CAS No. 2134-83-0

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

2134-83-0

分子式

C21H24N2O3

分子量

352.4 g/mol

IUPAC名

methyl 15-ethylidene-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate

InChI

InChI=1S/C21H24N2O3/c1-4-12-11-23(2)17-9-15-13-7-5-6-8-16(13)22-20(15)18(24)10-14(12)19(17)21(25)26-3/h4-8,14,17,19,22H,9-11H2,1-3H3

InChIキー

TYPMTMPLTVSOBU-UHFFFAOYSA-N

SMILES

CC=C1CN(C2CC3=C(C(=O)CC1C2C(=O)OC)NC4=CC=CC=C34)C

正規SMILES

CC=C1CN(C2CC3=C(C(=O)CC1C2C(=O)OC)NC4=CC=CC=C34)C

同義語

vobasine
vobasine hydrochloride
vobasine monohydrochloride

製品の起源

United States

Foundational & Exploratory

Vobasine: A Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vobasine is a monoterpenoid indole alkaloid that has garnered interest within the scientific community due to its presence in various medicinal plants and its potential pharmacological activities. As a member of the sarpagine-type alkaloid family, this compound serves as a key biosynthetic intermediate and is often found alongside other structurally related alkaloids. This technical guide provides a comprehensive overview of the natural sources of this compound, its distribution within the plant kingdom, and detailed experimental protocols for its extraction and analysis.

Natural Sources and Plant Distribution

This compound is primarily found within the plant family Apocynaceae , a family renowned for its rich diversity of bioactive alkaloids. The distribution of this compound is concentrated in the genera Tabernaemontana and Voacanga.

Key plant species identified as natural sources of this compound include:

  • Voacanga africana : This West African tree is a well-documented source of this compound and related alkaloids. This compound has been identified in the root bark, stem bark, and seeds of this plant.[1]

  • Tabernaemontana elegans : this compound is a notable constituent of the leaves of this species.[2]

  • Tabernaemontana divaricata : Also known as crepe jasmine, this plant contains this compound in its aerial parts.

  • Tabernaemontana corymbosa : this compound has been isolated from the leaves and stem bark of this Malaysian plant species.[3][4]

While the presence of this compound in these and other related species is well-established, detailed quantitative data on its concentration in various plant parts is not extensively available in the current literature. Much of the quantitative analysis has historically focused on the structurally similar and often more abundant alkaloid, voacangine. The available information on the relative abundance of this compound is summarized in the table below.

Quantitative Data on this compound Distribution

The following table summarizes the known distribution and qualitative abundance of this compound in various plant sources. It is important to note that specific percentage yields for this compound are not consistently reported in the literature.

Plant SpeciesFamilyPlant PartThis compound AbundanceCitation(s)
Voacanga africanaApocynaceaeRoot BarkPresent[3][5]
SeedsPresent[1]
Tabernaemontana elegansApocynaceaeLeavesMajor Alkaloid[2]
Tabernaemontana divaricataApocynaceaeAerial PartsPresent
Tabernaemontana corymbosaApocynaceaeLeavesPresent[3]
Stem BarkPresent[4]

Experimental Protocols

The following protocols are generalized methods for the extraction and analysis of indole alkaloids from plant materials and can be adapted for the specific isolation and quantification of this compound.

Extraction of Total Alkaloids from Plant Material

This section details two common methods for the extraction of total alkaloids from plant matrices.

This traditional method relies on the differential solubility of alkaloids in acidic and basic solutions.

  • Maceration : Macerate the dried and powdered plant material (e.g., 100 g of Voacanga africana root bark) in an acidic solution (e.g., 500 mL of 1-5% hydrochloric acid or acetic acid) for 24-48 hours with occasional stirring.

  • Filtration : Filter the mixture through cheesecloth or filter paper to separate the acidic extract from the plant debris.

  • Basification : To the acidic extract, slowly add a base (e.g., ammonium hydroxide or sodium carbonate solution) with constant stirring until the pH reaches 9-10. This will precipitate the free alkaloids.

  • Solvent Partitioning : Extract the basified aqueous solution with an immiscible organic solvent (e.g., dichloromethane or chloroform) multiple times (3 x 300 mL). The free alkaloids will partition into the organic layer.

  • Concentration : Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

This method offers a more direct approach for extracting alkaloids.

  • Suspension : Suspend the dried and powdered plant material (e.g., 100 g of Voacanga africana root bark) in acetone (e.g., 800 mL).

  • Extraction : Stir or sonicate the suspension for a defined period (e.g., 1-2 hours) at room temperature.

  • Filtration : Filter the mixture to separate the acetone extract.

  • Repeated Extraction : Repeat the extraction process with fresh acetone until the plant material is exhausted of alkaloids (this can be monitored by thin-layer chromatography).

  • Concentration : Combine the acetone extracts and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

The following provides a general framework for developing an HPLC method for the quantification of this compound. Specific parameters will require optimization for the particular instrument and column used.

  • Instrumentation : A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Column : A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for alkaloid separation.

  • Mobile Phase : A gradient elution is typically employed to achieve good separation of alkaloids. A common mobile phase consists of:

    • Solvent A: Acetonitrile or Methanol

    • Solvent B: Water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure the alkaloids are in their ionized form.

    • A typical gradient might start with a low percentage of Solvent A, gradually increasing to elute more nonpolar compounds.

  • Flow Rate : A flow rate of 1.0 mL/min is a standard starting point.

  • Detection : this compound can be detected by its UV absorbance. The detection wavelength should be set at the λmax of this compound, which can be determined from a UV spectrum of a pure standard. A DAD allows for the monitoring of multiple wavelengths and spectral confirmation.

  • Standard Preparation : Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., methanol). From this stock, create a series of calibration standards of known concentrations.

  • Sample Preparation : Dissolve a known weight of the crude alkaloid extract in the mobile phase or a suitable solvent, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification : A calibration curve is generated by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the sample extract can then be determined from this curve.

Signaling Pathways and Logical Relationships

As of the current literature, specific signaling pathways directly modulated by this compound have not been elucidated. Research into the biological activities of this compound is ongoing, and future studies may reveal its molecular targets and downstream signaling effects.

The following diagrams illustrate the general workflow for alkaloid isolation and the biosynthetic origin of this compound.

experimental_workflow plant_material Dried & Powdered Plant Material extraction Extraction (Acid-Base or Organic Solvent) plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract purification Purification (e.g., Column Chromatography) crude_extract->purification isolated_this compound Isolated this compound purification->isolated_this compound analysis Analysis & Quantification (HPLC, NMR, MS) isolated_this compound->analysis

General workflow for this compound isolation.

biosynthesis_pathway tryptophan Tryptophan strictosidine Strictosidine tryptophan->strictosidine Multiple Steps sarpagan_bridge Sarpagan-type Intermediate strictosidine->sarpagan_bridge Biosynthesis perivine Perivine sarpagan_bridge->perivine This compound This compound perivine->this compound N-methylation

Biosynthetic origin of this compound.

Conclusion

This compound is a naturally occurring indole alkaloid with a defined distribution within the Apocynaceae family, particularly in the genera Tabernaemontana and Voacanga. While its presence in various plant parts is confirmed, a significant gap exists in the literature regarding its quantitative levels in these sources. The provided experimental protocols offer a robust starting point for the extraction and analysis of this compound, although method optimization is crucial for accurate quantification. A critical area for future research is the elucidation of the specific biological activities and molecular signaling pathways of this compound, which will be essential for understanding its pharmacological potential and exploring its development as a therapeutic agent. Further quantitative studies across a broader range of plant species and parts are also necessary to identify high-yielding natural sources for this intriguing alkaloid.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Vobasine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vobasine is a monoterpene indole alkaloid predominantly found in plant species of the Tabernaemontana and Voacanga genera.[1] First isolated from Voacanga africana in 1959, its complex polycyclic structure and stereochemistry have been the subject of extensive spectroscopic studies.[2] This technical guide provides a comprehensive overview of the chemical structure and stereochemical configuration of this compound, including detailed spectroscopic data, experimental methodologies for its characterization, and a visualization of its biosynthesis.

Chemical Structure and Properties

This compound possesses a pentacyclic core structure, characteristic of the vobasan-type indole alkaloids. Its chemical formula is C₂₁H₂₄N₂O₃, with a molar mass of 352.43 g/mol .[2] The systematic IUPAC name for this compound is methyl (1S,14R,15E,18S)-15-ethylidene-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.0³,¹¹.0⁴,⁹]octadeca-3(11),4,6,8-tetraene-18-carboxylate.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₁H₂₄N₂O₃[2]
Molar Mass352.434 g/mol [2]
Canonical SMILESC/C=C\1/CN([C@H]2CC3=C(C(=O)C[C@@H]1[C@@H]2C(=O)OC)NC4=CC=CC=C34)C[2]
InChI KeyTYPMTMPLTVSOBU-XJHWFDBESA-N[2]

Stereochemistry

The stereochemistry of this compound is defined by several chiral centers within its rigid polycyclic framework. The absolute configuration has been determined through a combination of spectroscopic techniques and, for related compounds, X-ray crystallography. The specific stereochemical descriptors are incorporated into its IUPAC name. The stereoisomers dregamine and tabernaemontanine are structurally related to this compound, featuring a reduced ethyl group in place of the ethylidene sidechain.[2]

Spectroscopic Data

The structural elucidation of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of this compound provides crucial information about its carbon skeleton. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon AtomChemical Shift (ppm)
2135.8
3194.2
553.6
621.3
7108.8
8128.0
9119.5
10121.5
11118.4
12126.0
13143.6
1434.9
1532.7
1653.2
17 (COOCH₃)173.3
1812.3
19117.8
20132.2
2159.5
N-CH₃42.8
O-CH₃52.3

Note: Data is compiled from publicly available spectral databases.[3][4] Assignments are based on computational predictions and comparison with related structures.

Experimental Protocols

The characterization of this compound involves its isolation from natural sources followed by structural elucidation using a suite of analytical techniques.

Isolation of this compound

A general procedure for the isolation of this compound from plant material is as follows:

  • Extraction: The dried and powdered plant material (e.g., leaves, stem bark) is extracted with a suitable organic solvent, typically methanol, at room temperature.[5]

  • Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids from other plant constituents. The extract is dissolved in an acidic aqueous solution (e.g., 1 M HCl) and washed with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with NaOH) to a pH above 7 and the alkaloids are extracted into an organic solvent.[5]

  • Chromatographic Purification: The crude alkaloid mixture is then purified using chromatographic techniques. This often involves initial separation by Thin Layer Chromatography (TLC) followed by column chromatography over silica gel with a gradient elution system (e.g., ethyl acetate/methanol).[5]

Structure Elucidation

The purified this compound is subjected to the following analyses for structural confirmation:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A full suite of NMR experiments is conducted to determine the connectivity and stereochemistry of the molecule. This includes:

    • ¹H NMR: To identify the proton environments and their multiplicities.

    • ¹³C NMR and DEPT: To determine the number and types of carbon atoms (CH₃, CH₂, CH, C).

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and to assign the chemical shifts to specific atoms in the molecule.

Biosynthesis of this compound

Like other monoterpene indole alkaloids, the biosynthesis of this compound begins with the amino acid tryptophan and a monoterpene unit derived from the mevalonate pathway.[2][5] A key intermediate in this pathway is strictosidine. The biosynthesis involves a series of enzymatic reactions that construct the complex polycyclic skeleton.

Vobasine_Biosynthesis tryptophan Tryptophan strictosidine Strictosidine tryptophan->strictosidine secologanin Secologanin secologanin->strictosidine pathway_intermediate Pathway Intermediates strictosidine->pathway_intermediate Multiple Enzymatic Steps This compound This compound pathway_intermediate->this compound

Caption: Simplified biosynthetic pathway of this compound.

Biological Activity

This compound has been investigated for various biological activities, including potential anticancer and hypotensive effects.[2] It has also been shown to possess central nervous system stimulating properties.[8] However, it has not been developed into a therapeutic drug.

Conclusion

This compound is a structurally complex monoterpene indole alkaloid with a well-defined chemical structure and stereochemistry, elucidated through extensive spectroscopic analysis. This technical guide provides a summary of the key structural features, spectroscopic data, and experimental methodologies relevant to researchers in the fields of natural product chemistry, medicinal chemistry, and drug development. Further research into the total synthesis and biological mechanisms of action of this compound and its derivatives may uncover novel therapeutic applications.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Vobasine Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Vobasine is a significant monoterpene indole alkaloid (MIA) predominantly found in plant species of the Apocynaceae family, such as those from the Tabernaemontana and Voacanga genera.[1][2] First isolated in 1959 from Voacanga africana, this compound serves as a crucial precursor in the biosynthesis of more complex and pharmacologically potent bisindole alkaloids.[1][3][4][5] Its unique vobasan skeleton and biological activities, including anticancer and central nervous system stimulation, make it a subject of considerable interest in phytochemistry and drug discovery.[4][6][7] This document provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and a summary of its biosynthetic pathway.

Physical and Structural Properties

This compound's core structure is a pentacyclic indole alkaloid. The quantitative physical and structural data are summarized below.

PropertyValueReference
Chemical Formula C₂₁H₂₄N₂O₃[1][8][9][10]
Molar Mass 352.434 g·mol⁻¹[1][4]
Exact Mass 352.178693 g/mol [8][10]
IUPAC Name Methyl (1S,14R,15E,18S)-15-ethylidene-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.0³,¹¹.0⁴,⁹]octadeca-3(11),4,6,8-tetraene-18-carboxylate[1]
Synonyms Vobasin, 16-EPIthis compound[8]
Natural Occurrence Tabernaemontana spp., Voacanga spp. (e.g., T. elegans, T. divaricata, V. africana)[1][6]

Note: Data on properties such as melting point, boiling point, and solubility are not consistently reported in the reviewed literature.

Spectroscopic Data for Structural Elucidation

The definitive identification and structural elucidation of this compound rely heavily on nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques.

Mass Spectrometry (MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a primary tool for identifying this compound in complex plant extracts.

Ion/Transitionm/z ValueTechniqueReference
Protonated Molecule [M+H]⁺ 353LC-MS/MS[6]
Multiple Reaction Monitoring (MRM) 353 > 180LC-MS/MS[6][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the complete structural confirmation of this compound.[6][12][13] Spectra are typically recorded in deuterated chloroform (CDCl₃).[6][10] While a complete list of chemical shifts is beyond the scope of this guide, detailed assignments can be found in specialized chemical literature.[10][12][13]

Experimental Protocols

The following sections detail common methodologies for the extraction, purification, and analysis of this compound from natural sources.

Isolation and Purification of this compound

This compound is typically extracted from the leaves and stems of Tabernaemontana species using an acid-base extraction method.[6]

Protocol:

  • Maceration: Submerge fresh plant material (e.g., leaves and stems) in methanol for approximately one week to generate a crude extract.[6]

  • Solvent Evaporation: Evaporate the methanol from the extract under vacuum.

  • Acidification: Resuspend the resulting residue in 1 M hydrochloric acid (HCl). This protonates the basic alkaloids, rendering them soluble in the aqueous phase.[6]

  • Lipid Removal: Extract the acidic suspension with a non-polar solvent like ethyl acetate to remove lipids and other non-alkaloidal impurities. Discard the organic phase.

  • Basification: Increase the pH of the aqueous phase to above 7 using a base such as sodium hydroxide (NaOH) or ammonia solution to deprotonate the alkaloids.[6][14]

  • Alkaloid Extraction: Perform a liquid-liquid extraction on the basified aqueous phase using ethyl acetate. The deprotonated, neutral alkaloids will partition into the organic phase.[6]

  • Concentration: Collect and evaporate the ethyl acetate phase to yield a total alkaloid extract.

  • Purification: Separate individual alkaloids from the concentrated extract using chromatographic techniques such as Thin Layer Chromatography (TLC) or column chromatography.[6]

G cluster_extraction Extraction & Partitioning cluster_purification Purification & Analysis plant Plant Material (Leaves/Stems) methanol Methanol Maceration plant->methanol crude Crude Extract methanol->crude acid Acidify (1M HCl) crude->acid base Basify (NaOH) acid->base final_extract Total Alkaloid Extract base->final_extract purify Purification (TLC) final_extract->purify This compound Isolated this compound purify->this compound analysis Structural Analysis (NMR, MS) This compound->analysis

Fig. 1: General workflow for the isolation and identification of this compound.
Analytical Characterization

LC-MS/MS Analysis:

  • Instrumentation: An Agilent LC-MS/MS system or equivalent.[6]

  • Mass Spectrometer Parameters:

    • Gas Temperature: 300°C[6]

    • Gas Flow: 10 L/min[6]

    • Capillary Voltage: 4 kV[6]

    • Polarity: Positive[6]

    • Scan Range: m/z 100 to 1000[6]

  • Identification: this compound is identified by its retention time and the presence of the characteristic [M+H]⁺ ion at m/z 353 and its fragmentation pattern.[6]

NMR Analysis:

  • Instrumentation: 400 MHz NMR spectrometer.[6]

  • Solvent: CDCl₃[6]

  • Experiments: Standard ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) experiments are performed to confirm the structure by comparing chemical shifts to literature values.[6]

Biosynthesis and Chemical Synthesis

Biosynthesis

Like other monoterpene indole alkaloids, the biosynthesis of this compound originates from the amino acid tryptophan.[1] The pathway proceeds through the key intermediate strictosidine. The terminal step in this compound's formation is the N-methylation of its immediate precursor, perivine. This reaction is catalyzed by the enzyme perivine Nβ-methyltransferase (PeNMT), which utilizes S-adenosylmethionine (SAM) as a methyl group donor.[6][11]

G perivine Perivine enzyme Perivine Nβ-methyltransferase (PeNMT) perivine->enzyme sam SAM (Methyl Donor) sam->enzyme This compound This compound sah SAH enzyme->this compound enzyme->sah

Fig. 2: The terminal enzymatic step in the biosynthesis of this compound.
Chemical Synthesis

The total synthesis of alkaloids with the this compound carbon skeleton has been an area of research since the 1960s.[1] Furthermore, this compound is a common monomeric unit used in the partial and total synthesis of more complex bisindole alkaloids, which often exhibit enhanced biological activity.[3][5] Synthetic strategies frequently involve coupling a this compound unit with another indole alkaloid, such as one from the iboga family.[4]

Biological and Chemical Activity

This compound's chemical structure imparts it with notable biological properties. Methylation of the indole nitrogen significantly alters the molecule's polarity, reactivity, and binding affinity to biological targets.[6][11] It has been investigated for several pharmacological effects.

  • Anticancer Activity: this compound has demonstrated moderate anticancer and cytotoxic properties against various cancer cell lines.[6][15] It is also a component of highly cytotoxic bisindole alkaloids.[6][16]

  • Antifungal Properties: The alkaloid exhibits moderate antifungal activity.[6]

  • Hypotensive Activity: Early studies investigated this compound for its potential to lower blood pressure.[1]

  • Central Nervous System (CNS) Activity: Research has shown that this compound can act as a non-amphetaminic central nervous system stimulant.[7]

G cluster_activities Reported Biological Activities This compound This compound anticancer Anticancer / Cytotoxic This compound->anticancer antifungal Antifungal This compound->antifungal hypotensive Hypotensive This compound->hypotensive cns CNS Stimulation This compound->cns

Fig. 3: Summary of the reported biological activities of this compound alkaloid.

Conclusion

This compound is a well-characterized monoterpene indole alkaloid with a defined chemical structure and a range of interesting biological activities. The established protocols for its isolation and analysis, combined with a growing understanding of its biosynthesis, provide a solid foundation for further research. Its role as a key building block for potent bisindole alkaloids continues to make it a valuable target for natural product synthesis and a lead compound for drug development, particularly in oncology.

References

Vobasine Derivatives: A Technical Guide to Their Natural Occurrence, Isolation, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vobasine alkaloids, a class of monoterpenoid indole alkaloids, represent a significant area of interest in natural product chemistry and drug discovery. Predominantly found within the Apocynaceae family, particularly in the genera Tabernaemontana and Voacanga, these compounds exhibit a diverse range of biological activities, including anticancer, antifungal, and hypotensive properties. This technical guide provides an in-depth overview of this compound derivatives, their natural sources, quantitative data on their occurrence, detailed experimental protocols for their isolation and characterization, and an exploration of their known biological signaling pathways.

Natural Occurrence of this compound and Its Derivatives

This compound and its derivatives are primarily biosynthesized in plants of the Apocynaceae (dogbane) family. The direct precursor to this compound is the alkaloid perivine. Prominent natural sources of this compound include species such as Tabernaemontana elegans, Tabernaemontana divaricata, and Voacanga africana[1].

Key this compound derivatives found in nature include:

  • Tabernaemontanine and Dregamine: These are 19,20-reduced derivatives of this compound.[2]

  • Bisindole Alkaloids: this compound units can dimerize, either with another this compound-type monomer or a different class of indole alkaloid (such as iboga-type), to form complex bisindole alkaloids. These dimers often exhibit enhanced biological activity compared to their monomeric precursors.

The distribution of these alkaloids can vary significantly between different plant species and even within different tissues of the same plant, such as the leaves, stems, and roots.

Quantitative Data on this compound Derivatives

The concentration of this compound and its derivatives can vary based on the plant species, geographical location, and the specific plant tissue. The following table summarizes available quantitative data from the literature.

AlkaloidPlant SpeciesPlant PartMethod of AnalysisQuantityReference
This compoundTabernaemontana elegansNot specifiedTLC14 mg recovered[2]
TabernaemontanineTabernaemontana elegansNot specifiedTLC8 mg recovered[2]
DregamineTabernaemontana elegansNot specifiedTLC6 mg recovered[2]
ApparicineTabernaemontana elegansNot specifiedTLC5 mg recovered[2]

Experimental Protocols

Isolation of this compound Derivatives

The isolation of this compound alkaloids from plant material typically involves extraction with an organic solvent followed by purification using chromatographic techniques.

3.1.1. General Extraction Procedure

  • Plant Material Preparation: The desired plant parts (e.g., leaves, roots) are collected, dried, and ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, often using a Soxhlet apparatus for continuous extraction.

  • Acid-Base Extraction: To separate the basic alkaloids from other plant constituents, an acid-base extraction is commonly employed:

    • The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the nitrogen atoms of the alkaloids, making them water-soluble.

    • The acidic solution is then washed with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove neutral and acidic impurities.

    • The pH of the aqueous layer is then adjusted to basic (e.g., pH 9-10) with a base like ammonium hydroxide. This deprotonates the alkaloids, making them insoluble in water and soluble in organic solvents.

    • The alkaloids are then extracted from the basic aqueous solution using a non-polar organic solvent (e.g., dichloromethane or chloroform).

  • Concentration: The organic solvent containing the alkaloids is evaporated under reduced pressure to yield a crude alkaloid extract.

3.1.2. Purification by Column Chromatography

The crude alkaloid extract is a complex mixture and requires further purification. Column chromatography is a standard method for this purpose.

  • Stationary Phase: Silica gel or alumina is commonly used as the stationary phase.

  • Mobile Phase: A gradient of solvents with increasing polarity is typically used to elute the compounds. A common solvent system starts with a non-polar solvent like hexane and gradually introduces a more polar solvent like ethyl acetate or methanol.

  • Fraction Collection: The eluate is collected in fractions, and each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing the desired alkaloids.

  • Further Purification: Fractions containing the same compound are pooled and may require further purification by preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure this compound derivatives.

Characterization of this compound Derivatives

The structures of isolated this compound derivatives are elucidated using a combination of spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR: Provides information about the number and types of protons in the molecule and their neighboring atoms.

  • ¹³C-NMR: Provides information about the number and types of carbon atoms in the molecule.

  • 2D-NMR (COSY, HSQC, HMBC): These techniques are crucial for establishing the connectivity between atoms and for the complete structural elucidation of complex alkaloids like dregamine and tabernaemontanine and their derivatives.[3][4]

3.2.2. Mass Spectrometry (MS)

  • Electrospray Ionization (ESI-MS): Used to determine the molecular weight of the compound.

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, allowing for the determination of its elemental composition.

  • Tandem Mass Spectrometry (MS/MS): The fragmentation pattern of the molecule provides valuable structural information that can help in identifying the specific alkaloid.

Biological Activities and Signaling Pathways

This compound derivatives, particularly bisindole alkaloids, have been shown to possess significant cytotoxic activity against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Biosynthesis of this compound

The biosynthesis of this compound begins with the amino acid tryptophan and involves several enzymatic steps, with perivine being a key intermediate.

This compound Biosynthesis Tryptophan Tryptophan Strictosidine Strictosidine Tryptophan->Strictosidine Perivine Perivine Strictosidine->Perivine Multiple Steps This compound This compound Perivine->this compound N-methylation Bisindole_Alkaloids Bisindole_Alkaloids This compound->Bisindole_Alkaloids Dimerization

Biosynthesis of this compound from Tryptophan.
Proposed Apoptosis Signaling Pathway

Some bisindole alkaloids have been shown to induce apoptosis in cancer cells through the intrinsic pathway, which involves the mitochondria. The PI3K/Akt signaling pathway, a key regulator of cell survival, is often inhibited by these compounds.

Apoptosis Pathway Vobasinyl_Iboga_Alkaloid Vobasinyl-Iboga Bisindole Alkaloid PI3K PI3K Vobasinyl_Iboga_Alkaloid->PI3K Inhibition Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Inhibition Bax Bax Bcl2->Bax Inhibition Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Proposed apoptosis pathway induced by vobasinyl-iboga alkaloids.
G2/M Cell Cycle Arrest

Certain vobasinyl-iboga bisindole alkaloids have been observed to cause cell cycle arrest at the G2/M checkpoint. This is a critical control point that prevents cells from entering mitosis with damaged DNA. A key regulatory complex at this checkpoint is the Cyclin B1/CDK1 complex.

G2_M_Arrest Vobasinyl_Iboga_Alkaloid Vobasinyl-Iboga Bisindole Alkaloid CyclinB1_CDK1 Cyclin B1 / CDK1 Complex Vobasinyl_Iboga_Alkaloid->CyclinB1_CDK1 Inhibition? Cell_Cycle_Arrest Cell Cycle Arrest Vobasinyl_Iboga_Alkaloid->Cell_Cycle_Arrest M_Phase M Phase (Mitosis) CyclinB1_CDK1->M_Phase Promotes G2_Phase G2 Phase G2_Phase->M_Phase Progression

G2/M cell cycle arrest induced by vobasinyl-iboga alkaloids.

Conclusion

This compound derivatives represent a promising class of natural products with significant therapeutic potential, particularly in the development of novel anticancer agents. Their natural abundance in various plant species, coupled with their diverse biological activities, makes them attractive targets for further research. This technical guide provides a foundational understanding of these compounds, from their natural sources to their potential mechanisms of action, to aid researchers and drug development professionals in their ongoing investigations. Further studies are warranted to fully elucidate the quantitative distribution of these alkaloids in a wider range of plant species and to delineate the precise molecular targets and signaling pathways through which they exert their biological effects.

References

Pharmacological Profile of Crude Vobasine Extract: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vobasine is a monoterpene indole alkaloid first isolated from Voacanga africana[1]. It is a constituent of various species within the Apocynaceae family, including those of the Tabernaemontana genus[1][2][3]. As a member of the this compound-sarpagine alkaloid group, it serves as a precursor in the biosynthesis of more complex bisindole alkaloids[2][4]. Research has indicated that this compound and extracts containing it possess a range of biological activities, including moderate antifungal and anticancer properties[5]. Furthermore, alkaloids from the this compound series have been noted for their non-amphetaminic central nervous system stimulation[6]. This guide provides a comprehensive overview of the pharmacological profile of crude this compound extract, detailing its biological activities, proposed mechanisms of action, and the experimental protocols used for its evaluation.

Pharmacological Activities

Crude extracts containing this compound, primarily from Voacanga africana and Tabernaemontana species, have been investigated for several pharmacological effects. The primary activities reported are centered on anticancer and central nervous system effects.

Anticancer Activity

This compound itself exhibits moderate anticancer properties[5]. More pronounced cytotoxic effects are observed in bisindole alkaloids that are dimers of this compound or its derivatives[5][7]. Studies on new this compound alkaloids and their derivatives have shown significant cytotoxicity against various cancer cell lines[8].

Central Nervous System (CNS) Activity

Alkaloids from the this compound series have been shown to induce central stimulation without amphetaminic effects[6]. Research on total alkaloidal extracts of Voacanga africana, which contains this compound, has demonstrated modulation of neuronal excitability and synaptic transmission. These extracts can depolarize parabrachial neurons, leading to increased excitability and firing rates, and also depress non-NMDA receptor-mediated fast synaptic transmission[9][10]. These effects are thought to be mediated through alterations in dopaminergic and glutamatergic pathways[9][10].

Antimicrobial Activity

This compound has demonstrated moderate antifungal activity[5]. While the broader antimicrobial spectrum of crude this compound extract is not extensively detailed, other alkaloids from Tabernaemontana species, where this compound is a major component, have shown activity against Gram-positive bacteria[11].

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activity of extracts and compounds related to this compound. It is important to note that data for crude this compound extract is limited, and much of the available information pertains to total alkaloidal extracts of Voacanga africana or specific this compound-type alkaloids.

Test SubstanceAssayCell Line/ModelResult (IC50/ED50)Reference
Total Alkaloidal Extract of Voacanga africanaAttenuation of Evoked Excitatory Synaptic CurrentsRat Parabrachial NeuronsED50: 170 µg/mL[9]
Ibogaine (related alkaloid)Attenuation of Evoked Excitatory Synaptic CurrentsRat Parabrachial NeuronsED50: 5 µM[9]
New this compound Alkaloids (unnamed)CytotoxicityKB cellsIC50: ~5 µg/mL[8]
16-epithis compoundCytotoxicityKB cellsIC50: ~5 µg/mL[8]
16-epivobasenalCytotoxicityKB cellsIC50: ~5 µg/mL[8]
Vobatensines A-F (Iboga-Vobasine Bisindoles)In Vitro Growth InhibitionHuman Cancer Cell Lines (KB, PC-3, LNCaP, HCT 116, HT-29, MCF7, MDA-MB-231, A549)Pronounced Activity[7]

Proposed Mechanisms of Action

The central nervous system effects of extracts containing this compound appear to be primarily mediated through the modulation of dopaminergic and glutamatergic neurotransmission[9][10]. The depolarization of parabrachial neurons and the depression of synaptic responses by Voacanga africana extract were blocked by the dopamine receptor antagonist haloperidol, indicating an involvement of dopamine receptors[9][10]. The related alkaloid, ibogaine, is known to interact with kappa opioid and NMDA receptors, as well as serotonin uptake sites, which may suggest similar or parallel mechanisms for other alkaloids in the extract[12].

Signaling Pathway for CNS Effects

G This compound Crude this compound Extract DopamineReceptor Dopamine Receptor This compound->DopamineReceptor Activates GlutamateSystem Glutamatergic System (Non-NMDA Receptors) This compound->GlutamateSystem Modulates Neuron Parabrachial Neuron DopamineReceptor->Neuron GlutamateSystem->Neuron Depolarization Depolarization & Increased Excitability Neuron->Depolarization SynapticDepression Depression of Fast Synaptic Transmission Neuron->SynapticDepression

Caption: Proposed mechanism for CNS effects of crude this compound extract.

Experimental Protocols

Detailed experimental protocols for the pharmacological evaluation of crude this compound extract are not exhaustively provided in the literature. However, based on the methodologies described, the following protocols can be outlined.

Preparation of Crude this compound Extract

A standard method for the extraction of total alkaloids from plant material, such as the leaves and stems of T. elegans or V. africana, involves the following steps[5]:

  • Maceration: Submerge fresh or dried plant material in methanol for an extended period (e.g., one week).

  • Solvent Evaporation: Evaporate the methanol from the extract under a vacuum to yield a concentrated residue.

  • Acid-Base Extraction:

    • Resuspend the residue in an acidic solution (e.g., 1 M HCl).

    • Wash the acidic suspension with an organic solvent (e.g., ethyl acetate) to remove non-alkaloidal compounds.

    • Basify the aqueous phase using a base (e.g., NaOH) to a pH above 7.

    • Extract the total alkaloids from the basified aqueous phase using an organic solvent (e.g., ethyl acetate).

  • Final Concentration: Evaporate the organic solvent to obtain the crude total alkaloid extract.

  • Purification (Optional): The crude extract can be further purified using techniques like thin-layer chromatography (TLC) or column chromatography to isolate specific alkaloids like this compound[5].

G cluster_extraction Extraction cluster_purification Acid-Base Purification PlantMaterial Plant Material Maceration Maceration (Methanol) PlantMaterial->Maceration Evaporation1 Evaporation Maceration->Evaporation1 Residue Crude Residue Evaporation1->Residue Acidification Resuspend in Acid (e.g., HCl) Residue->Acidification OrganicWash Wash with Organic Solvent (e.g., Ethyl Acetate) Acidification->OrganicWash Basification Basify Aqueous Phase (e.g., NaOH) OrganicWash->Basification AlkaloidExtraction Extract with Organic Solvent Basification->AlkaloidExtraction Evaporation2 Final Evaporation AlkaloidExtraction->Evaporation2 CrudeExtract Crude this compound Extract Evaporation2->CrudeExtract

Caption: Workflow for the preparation of crude this compound extract.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the extract can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against various cancer cell lines[13][14].

  • Cell Seeding: Plate human cancer cells (e.g., KB, HeLa, HepG2) in 96-well plates at a specific density and incubate to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the crude this compound extract and a vehicle control. Incubate for a specified period (e.g., 24-48 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control. Determine the IC50 value, which is the concentration of the extract that causes 50% inhibition of cell growth[13].

G start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells add_extract Add Crude this compound Extract (Various Concentrations) seed_cells->add_extract incubate1 Incubate (e.g., 48h) add_extract->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate to Form Formazan add_mtt->incubate2 solubilize Solubilize Formazan (e.g., with DMSO) incubate2->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.

Electrophysiological Recording (Patch-Clamp)

To assess the effects of the extract on neuronal excitability and synaptic transmission, whole-cell or perforated patch-clamp recordings can be performed on brain slices[9].

  • Brain Slice Preparation: Prepare acute brain slices (e.g., from the parabrachial nucleus of a rat) using a vibratome.

  • Recording Chamber: Transfer a slice to a recording chamber and perfuse with artificial cerebrospinal fluid (aCSF).

  • Neuron Identification: Identify individual neurons for recording using microscopy.

  • Patch-Clamp Recording:

    • Establish a high-resistance seal between a glass micropipette filled with an internal solution and the membrane of a neuron.

    • Rupture the membrane patch to achieve the whole-cell configuration or use nystatin for perforated patch recording.

  • Data Acquisition: Record neuronal activity, such as membrane potential, firing rate, and synaptic currents, in response to electrical stimulation.

  • Drug Application: Perfuse the slice with aCSF containing the crude this compound extract at various concentrations and record the resulting changes in neuronal activity.

  • Data Analysis: Analyze the recorded data to determine the effects of the extract on neuronal excitability and synaptic transmission, and calculate dose-response curves to determine the ED50[9].

G start Start prep_slices Prepare Brain Slices start->prep_slices setup_recording Setup Patch-Clamp Rig & Perfuse with aCSF prep_slices->setup_recording obtain_seal Obtain Gigaseal on Neuron setup_recording->obtain_seal record_baseline Record Baseline Neuronal Activity obtain_seal->record_baseline apply_extract Apply Crude this compound Extract record_baseline->apply_extract record_response Record Neuronal Response apply_extract->record_response analyze_data Analyze Data & Determine ED50 record_response->analyze_data end End analyze_data->end

Caption: Workflow for electrophysiological recording via patch-clamp.

Conclusion

The crude extract containing this compound, derived from plants such as Voacanga africana and Tabernaemontana species, exhibits a range of interesting pharmacological activities, most notably in the areas of cancer cytotoxicity and central nervous system modulation. The mechanisms underlying these effects are beginning to be understood, with evidence pointing towards the involvement of dopaminergic and glutamatergic pathways. However, a significant portion of the available data is on total alkaloidal extracts or related, more complex bisindole alkaloids rather than on crude this compound extract specifically. Future research should focus on isolating the effects of this compound within these crude extracts to better understand its individual contribution to the overall pharmacological profile. Furthermore, more detailed in vivo studies are necessary to validate the therapeutic potential of this compound and its derivatives.

References

Initial In-Vitro Screening of Vobasine Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in-vitro screening of Vobasine cytotoxicity. It is designed to furnish researchers, scientists, and drug development professionals with the necessary data, experimental protocols, and conceptual frameworks to investigate the potential of this compound and its analogs as cytotoxic agents.

Quantitative Cytotoxicity Data

The following tables summarize the available quantitative data on the cytotoxicity of this compound and related vobasinyl-iboga bisindole alkaloids against various cancer cell lines. This data serves as a crucial starting point for designing further preclinical studies.

Compound ClassCell LineIC50 ValueReference
This compound AlkaloidsKB (human oral carcinoma)~5 µg/mL[1]
CompoundCell LineIC50 Value (µM)Reference
Vobasinyl-Iboga Bisindole Alkaloid 1HCT116 (human colon carcinoma)8.4[2]
Vobasinyl-Iboga Bisindole Alkaloid 2HCT116 (human colon carcinoma)>10[2]
Vobasinyl-Iboga Bisindole Alkaloid 3HCT116 (human colon carcinoma)9.2[2]
Vobasinyl-Iboga Bisindole Alkaloid 5HCT116 (human colon carcinoma)8.8[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and consistency in the evaluation of this compound's cytotoxic effects.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound (or related compounds)

  • Human cancer cell lines (e.g., HCT116, KB)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Harvest cells using trypsin-EDTA and perform a cell count.

    • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound concentration) and a negative control (medium only).

    • Incubate the plates for 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the this compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection by Hoechst Staining

This protocol describes a method to visualize nuclear morphology changes characteristic of apoptosis using Hoechst 33342 stain.

Materials:

  • Cells treated with this compound as described in the MTT assay protocol

  • Hoechst 33342 staining solution (10 mg/mL stock in water)

  • Phosphate-Buffered Saline (PBS)

  • Paraformaldehyde (4% in PBS)

  • Fluorescence microscope

Procedure:

  • Cell Treatment:

    • Seed cells on glass coverslips in 24-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

  • Fixation and Staining:

    • Remove the culture medium and wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Add Hoechst 33342 staining solution (diluted to 1 µg/mL in PBS) and incubate for 10 minutes in the dark at room temperature.

    • Wash the cells three times with PBS.

  • Visualization:

    • Mount the coverslips onto microscope slides.

    • Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei, while normal cells will have uniformly stained, round nuclei.

Caspase-3/7 Activity Assay

This protocol provides a method to quantify the activity of executioner caspases 3 and 7, key mediators of apoptosis.

Materials:

  • Cells treated with this compound

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Luminometer-compatible 96-well plates (opaque-walled)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in opaque-walled 96-well plates and treat with this compound as described in the MTT assay protocol. Include positive and negative controls.

  • Assay Procedure:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

    • Increased luminescence indicates higher caspase-3/7 activity and apoptosis.

Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and a hypothetical signaling pathway for this compound-induced cytotoxicity.

Experimental Workflow for In-Vitro Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HCT116, KB) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding vobasine_prep This compound Stock Preparation (DMSO) treatment Treatment with This compound (24-72h) vobasine_prep->treatment cell_seeding->treatment mtt_addition MTT Addition (4h incubation) treatment->mtt_addition solubilization Formazan Solubilization (DMSO) mtt_addition->solubilization readout Absorbance Reading (570 nm) solubilization->readout viability_calc Cell Viability Calculation (%) readout->viability_calc ic50_determination IC50 Determination viability_calc->ic50_determination

Workflow for determining the in-vitro cytotoxicity of this compound using the MTT assay.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis

Based on the finding that related compounds induce apoptosis through caspase-3/7 activation, a plausible signaling pathway is proposed. Further research is required to validate this specific pathway for this compound.

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion induces stress? Death_Receptor Death Receptor This compound->Death_Receptor activates? Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 forms apoptosome Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 activates DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 (Initiator) DISC->Caspase8 Caspase8->Caspase37 activates Apoptosis Apoptosis (Cell Death) Caspase37->Apoptosis

Hypothetical signaling pathways for this compound-induced apoptosis leading to caspase-3/7 activation.

References

Hypotensive Potential of Vobasine: A Technical Overview of Preliminary Insights and Related Indole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Vobasine and its Botanical Source

Cardiovascular Effects of Voacanga africana Extracts and Related Alkaloids

Studies on the extracts of Voacanga africana and its other constituent alkaloids provide the primary basis for inferring the potential cardiovascular effects of this compound.

Data from Voacanga africana Studies:

While quantitative data from rigorous hypotensive studies on crude extracts is limited, traditional use and some scientific investigations suggest a basis for further research. For instance, extracts have been traditionally used to manage high blood pressure.[4] It is important to note that some alkaloids from this plant, such as voacamine and voacorine, have complex dose-dependent effects, with high doses potentially causing hypertension through peripheral vasoconstriction.[4] Voacamine has also been identified as a cardiotonic stimulant.[1]

Comparative Data from a Hypotensive Indole Alkaloid (Aspidocarpine):

To illustrate the type of data expected from preliminary hypotensive studies of an indole alkaloid, the following table summarizes findings from a study on aspidocarpine, isolated from Aspidosperma desmanthum. This data is presented as a template for potential future studies on this compound.

Compound Dose (mg/kg) Animal Model Route of Administration Effect on Mean Arterial Pressure (MAP) Effect on Heart Rate (HR) Reference
Aspidocarpine1Wistar RatsIntravenousSignificant ReductionNot specified[7]
Aspidocarpine3Wistar RatsIntravenousSignificant ReductionNot specified[7]

Potential Mechanisms of Hypotensive Action

The hypotensive effects of various alkaloids are often attributed to their ability to induce vasodilation.[8] Several signaling pathways are implicated in this process. Based on studies of other indole alkaloids, the potential mechanisms for this compound's hypotensive action could involve:

  • Endothelium-Dependent Vasodilation: Activation of the endothelial nitric oxide synthase (eNOS) enzyme, leading to the production of nitric oxide (NO). NO then diffuses to vascular smooth muscle cells, activating soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP), which ultimately leads to vasorelaxation.[8][9]

  • Modulation of Ion Channels:

    • Calcium Channel Blockade: Inhibition of calcium influx into vascular smooth muscle cells, which is a critical step for muscle contraction.[8][9]

    • Potassium Channel Opening: Activation of potassium channels in vascular smooth muscle cells, leading to hyperpolarization of the cell membrane and subsequent relaxation.[8][9]

  • Effects on the Renin-Angiotensin-Aldosterone System (RAAS): Some alkaloids have been shown to influence the RAAS, a critical regulator of blood pressure.[10]

Signaling Pathway for Endothelium-Dependent Vasodilation

G This compound This compound (Hypothesized) EndothelialCell Endothelial Cell This compound->EndothelialCell Activates eNOS eNOS EndothelialCell->eNOS NO Nitric Oxide (NO) eNOS->NO Produces L_Arginine L-Arginine L_Arginine->eNOS VSMC Vascular Smooth Muscle Cell NO->VSMC Diffuses to sGC sGC VSMC->sGC cGMP cGMP sGC->cGMP Produces GTP GTP GTP->sGC Vasodilation Vasodilation cGMP->Vasodilation Leads to

Caption: Hypothesized endothelium-dependent vasodilation pathway for this compound.

Experimental Protocols for Hypotensive Studies

Detailed experimental protocols are crucial for the accurate assessment of a compound's hypotensive effects. The following outlines a general methodology that could be adapted for preliminary studies on this compound, based on protocols used for other indole alkaloids.[6][7]

Animal Models
  • Species: Normotensive Wistar or Sprague-Dawley rats are commonly used for initial screening.

  • Anesthesia: Animals are typically anesthetized to allow for surgical procedures and stable blood pressure recordings. A common anesthetic is a combination of ketamine and xylazine administered intraperitoneally.

Surgical Preparation and Blood Pressure Measurement
  • Cannulation: The carotid artery is cannulated with a polyethylene catheter filled with heparinized saline. This catheter is connected to a pressure transducer for continuous measurement of arterial blood pressure.

  • Drug Administration: The jugular vein is cannulated for intravenous administration of the test compound (this compound) and control substances.

  • Stabilization: A stabilization period of at least 20 minutes is allowed after surgery before any experimental procedures begin.

Experimental Design
  • Dose-Response: this compound would be administered in increasing doses to determine a dose-response relationship for its effect on blood pressure and heart rate.

  • Control Groups: A vehicle control group (receiving only the solvent for this compound) and a positive control group (receiving a known hypotensive agent) should be included.

Experimental Workflow for In Vivo Hypotensive Assay

G start Start anesthesia Anesthetize Animal (e.g., Wistar Rat) start->anesthesia surgery Surgical Preparation: - Cannulate Carotid Artery - Cannulate Jugular Vein anesthesia->surgery stabilization Stabilization Period (20-30 min) surgery->stabilization baseline Record Baseline Blood Pressure & Heart Rate stabilization->baseline treatment Administer this compound (i.v.) or Vehicle Control baseline->treatment monitoring Continuously Monitor Blood Pressure & Heart Rate treatment->monitoring data_analysis Data Analysis: - Calculate % Change from Baseline - Statistical Comparison monitoring->data_analysis end End data_analysis->end

Caption: General workflow for an in vivo hypotensive study.

Conclusion and Future Directions

While direct evidence for the hypotensive effects of this compound is currently lacking, the traditional use of its plant source, Voacanga africana, and the known cardiovascular activities of the broader class of indole alkaloids provide a strong rationale for further investigation. Preliminary studies should focus on establishing the dose-dependent effects of isolated this compound on blood pressure and heart rate in appropriate animal models. Subsequent research should aim to elucidate the specific mechanism(s) of action, including its effects on endothelial function, vascular smooth muscle ion channels, and the renin-angiotensin-aldosterone system. Such studies are essential to determine the therapeutic potential of this compound as a novel antihypertensive agent.

References

The Ethnopharmacological Potential of Vobasine-Containing Plants: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Traditional Uses, Bioactive Properties, and Research Methodologies

Abstract

Vobasine, a monoterpene indole alkaloid, and its derivatives are predominantly found in plant species belonging to the Apocynaceae family, notably within the Tabernaemontana and Voacanga genera. These plants have a rich history of use in traditional medicine across tropical and subtropical regions for treating a wide array of ailments, including cancer, inflammatory conditions, and infections. This technical guide provides a comprehensive overview of the ethnobotanical applications of this compound-containing plants, details the experimental protocols for the isolation and bio-evaluation of these alkaloids, and elucidates the molecular signaling pathways through which they exert their cytotoxic effects. The synthesis of traditional knowledge with modern pharmacological investigation presented herein offers a roadmap for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of natural products.

Ethnobotanical Uses of this compound-Containing Plants

Plants from the Tabernaemontana and Voacanga genera are cornerstones of traditional medicine in various cultures. Different parts of these plants, including the leaves, bark, roots, and latex, are utilized to prepare remedies for a multitude of health issues.

Traditional Medicinal Applications
  • Tabernaemontana species: The genus Tabernaemontana is widely recognized in traditional medicine. For instance, Tabernaemontana corymbosa is traditionally used in folk medicine for postpartum recovery, as well as for treating ulcers, fever, and tumors[1][2]. The leaves of Tabernaemontana divaricata are considered an excellent source for antioxidant, anti-infection, analgesic, and anticancer therapies[3]. The milky juice of this plant is also applied to wounds to reduce inflammation[4]. Other species are used for managing sore throat, hypertension, and abdominal pain[1].

  • Voacanga species: Voacanga africana is a prominent medicinal plant in many African countries. Its extracts are traditionally used to treat a wide range of conditions, including leprosy, diarrhea, generalized edema, convulsions, and madness[5]. The plant is also employed for pain and inflammation, cardiovascular conditions, and microbial infections[2][5]. The seeds, in particular, are valued for their alkaloid content and are used for their stimulant properties and in ritualistic practices[5].

Quantitative Ethnobotanical Data

While much of the ethnobotanical information is qualitative, quantitative methods such as the Informant Consensus Factor (ICF) help to identify plants with a high level of agreement in their use for specific ailments among different informants, suggesting potential bioactivity. The following table summarizes the major ethnobotanical uses of this compound-containing plant genera and provides hypothetical, yet representative, ICF values to illustrate how such data can be structured.

Plant GenusTraditional Use CategorySpecific Ailments TreatedPlant Part UsedHypothetical ICF
Tabernaemontana NeoplasmsTumors, CancerLeaves, Bark, Roots0.85
Inflammatory DiseasesWounds, Ulcers, InflammationLatex, Leaves0.82
General HealthFever, Pain, Postpartum recoveryLeaves, Bark0.78
Voacanga Central Nervous SystemMadness, Convulsions, Stimulant, Ritualistic purposesSeeds, Bark0.88
Infectious DiseasesLeprosy, Microbial infections, DiarrheaExtracts, Latex0.75
Systemic DisordersCardiovascular conditions, Generalized edemaExtracts0.70

Experimental Protocols

The validation of ethnobotanical claims and the discovery of novel therapeutic agents from natural products rely on rigorous scientific methodology. This section outlines key experimental protocols for the extraction, isolation, and cytotoxic evaluation of this compound and related alkaloids.

Extraction and Isolation of this compound

The isolation of this compound from plant material is a multi-step process involving extraction and chromatographic purification.

Protocol: Extraction and Isolation of Indole Alkaloids from Tabernaemontana species

  • Plant Material Preparation: Air-dry the plant material (e.g., leaves, stem bark) at room temperature and grind it into a fine powder.

  • Extraction:

    • Macerate the powdered plant material in 95% ethanol at room temperature for 72 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in a 2% hydrochloric acid solution and filter.

    • Basify the acidic aqueous solution to a pH of 9-10 with 10% ammonia water.

    • Perform a liquid-liquid extraction of the basified solution with ethyl acetate to separate the total alkaloid fraction.

  • Chromatographic Purification:

    • Subject the total alkaloid extract to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like chloroform and gradually increasing the polarity with methanol.

    • Collect the fractions and monitor them by thin-layer chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC) Purification:

    • Further purify the fractions containing the target compound (this compound) using preparative HPLC with a C18 column.

    • Use a mobile phase of methanol and water, with a typical ratio of 60:40, at a flow rate of 0.5 mL/min.

    • Detect the compound using a UV detector at 205 nm.

    • Collect the peak corresponding to this compound and verify its purity and structure using analytical techniques such as NMR and mass spectrometry.

Cytotoxicity Bioassay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cultured cells.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate human cancer cells (e.g., HCT116 colon cancer cells) in a 96-well plate at a density of 5 x 104 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the isolated this compound (or other test compounds) and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caspase-3 Activation Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Protocol: Colorimetric Caspase-3 Assay

  • Cell Lysis: After treating cells with the test compound, lyse the cells using a specific lysis buffer.

  • Reaction Setup: In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Reading: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, which indicates the level of caspase-3 activity.

Signaling Pathways and Molecular Mechanisms

This compound and related alkaloids have been shown to exert their anticancer effects by inducing apoptosis through the modulation of specific signaling pathways.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. Many anticancer agents target this pathway. This compound-related alkaloids have been suggested to inhibit the phosphorylation of Akt, a key protein in this pathway. The inhibition of Akt phosphorylation prevents the downstream signaling that leads to cell survival, thereby promoting apoptosis.

PI3K_Akt_Pathway This compound This compound pAkt p-Akt (Active) This compound->pAkt Inhibits (prevents phosphorylation) RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP3->pAkt Activates Akt Akt Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) pAkt->Anti_Apoptotic Activates Apoptosis Apoptosis pAkt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation pAkt->Cell_Survival Promotes Anti_Apoptotic->Apoptosis Inhibits

This compound's inhibitory effect on the PI3K/Akt signaling pathway.
The Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism for cellular self-destruction. This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to cell death. This compound and related compounds have been shown to upregulate Bax and downregulate Bcl-2 expression, thereby promoting apoptosis.

Intrinsic_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome c release Bax->Mitochondrion Promotes Cytochrome c release Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

This compound's role in the intrinsic apoptosis pathway.

Ethnopharmacological Research Workflow

The process of discovering and developing new drugs from traditional medicinal plants is a systematic endeavor that integrates ethnobotany, phytochemistry, and pharmacology.

Ethnopharmacology_Workflow Ethnobotanical_Survey Ethnobotanical Survey & Plant Selection Extraction Extraction of Plant Material Ethnobotanical_Survey->Extraction Bioassay_Screening Initial Bioassay Screening Extraction->Bioassay_Screening Bioassay_Guided_Fractionation Bioassay-Guided Fractionation Bioassay_Screening->Bioassay_Guided_Fractionation Active Extracts Isolation_Purification Isolation & Purification of Active Compounds Bioassay_Guided_Fractionation->Isolation_Purification Active Fractions Structure_Elucidation Structure Elucidation (NMR, MS) Isolation_Purification->Structure_Elucidation Mechanism_of_Action Mechanism of Action Studies Structure_Elucidation->Mechanism_of_Action Lead_Optimization Lead Optimization & Preclinical Studies Mechanism_of_Action->Lead_Optimization Clinical_Trials Clinical Trials Lead_Optimization->Clinical_Trials

A logical workflow for ethnopharmacological research and drug discovery.

Conclusion

This compound-containing plants from the Tabernaemontana and Voacanga genera represent a rich and historically significant source of potential therapeutic agents. The traditional uses of these plants, particularly for conditions like cancer and inflammation, are increasingly being validated by modern scientific research. The cytotoxic properties of this compound and related alkaloids, mediated through the induction of apoptosis via pathways such as PI3K/Akt inhibition and modulation of the Bcl-2 protein family, highlight their potential for development into novel anticancer drugs. The methodologies and workflows presented in this guide provide a framework for the continued exploration of these and other ethnobotanically important plant species. Further research, including quantitative ethnobotanical studies, detailed mechanism of action investigations, and preclinical development, is warranted to fully realize the therapeutic promise of this compound and its natural sources.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Vobasine from Tabernaemontana divaricata

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tabernaemontana divaricata, commonly known as crepe jasmine, is a rich source of various indole alkaloids, including vobasine, which has garnered interest for its potential pharmacological activities.[1][2] This document provides a detailed protocol for the extraction and isolation of this compound from the plant material of T. divaricata. The methodologies described herein are based on established phytochemical extraction techniques for alkaloids from this genus.

Data Presentation: Solvent Selection for Extraction

The choice of solvent is critical for the efficient extraction of alkaloids from plant materials. The selection depends on the polarity of the target compounds. Methanol has been shown to be a suitable solvent for extracting a broad range of alkaloids from Tabernaemontana species.[3]

Table 1: Solvents Utilized in the Extraction of Alkaloids from Tabernaemontana divaricata

Plant PartSolvent(s) Used for Initial ExtractionReference(s)
Aerial RootsMethanol[4]
Leaves, Stems, Barks, RootsGeneral mention of alkaloid presence[1]
Twigs and LeavesMethanol[5]
General (for related species)Methanol, Acetone, Ethyl Acetate, Dichloromethane, Chloroform, Hydrochloric Acid[3]

Experimental Protocols

This section outlines a detailed methodology for the extraction and purification of this compound from Tabernaemontana divaricata. The protocol is divided into three main stages: preparation of plant material, extraction of crude alkaloids, and chromatographic purification of this compound.

Diagram: this compound Extraction and Purification Workflow

Extraction_Workflow A Plant Material Collection & Preparation (e.g., roots, leaves) B Drying and Pulverization A->B C Maceration with Methanol B->C Extraction D Filtration and Concentration (Crude Methanolic Extract) C->D E Acid-Base Partitioning D->E Purification F Defatting with Hexane E->F Step 1 G Basification (e.g., with NH4OH) F->G Step 2 H Extraction with Organic Solvent (e.g., Dichloromethane) G->H Step 3 I Crude Alkaloid Fraction H->I J Column Chromatography (Silica Gel) I->J Isolation K Fraction Collection and TLC Analysis J->K L Purification of this compound-containing Fractions K->L M Recrystallization / Preparative HPLC L->M N Pure this compound M->N

Caption: Workflow for this compound extraction.

Protocol 1: Preparation of Plant Material
  • Collection: Collect fresh plant material, such as the roots or aerial parts of Tabernaemontana divaricata.

  • Cleaning and Drying: Thoroughly wash the collected plant material with distilled water to remove any dirt and debris. Air-dry the material in the shade or use a laboratory oven at a controlled temperature (40-50 °C) until a constant weight is achieved.

  • Pulverization: Grind the dried plant material into a coarse powder using a mechanical grinder.[4] Sieve the powder to ensure a uniform particle size.

Protocol 2: Extraction of Crude Alkaloids

This protocol employs a combination of solvent extraction and acid-base partitioning to isolate the total alkaloid fraction.

  • Maceration:

    • Soak the powdered plant material (e.g., 800 g) in methanol (e.g., 15 L) in a large container.[4]

    • Allow the mixture to stand for an extended period (e.g., one week) with occasional stirring to ensure thorough extraction.[4]

  • Filtration and Concentration:

    • Filter the methanolic extract through cheesecloth or filter paper to separate the plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain the crude methanolic extract.[4]

  • Acid-Base Partitioning:

    • Dissolve the crude methanolic extract in a 1% hydrochloric acid solution.[6][7] This step protonates the alkaloids, rendering them soluble in the aqueous acidic solution.

    • Filter the acidic solution to remove any non-alkaloidal residue.

    • Wash the acidic solution with a non-polar solvent like n-hexane to remove fats and other non-polar compounds.[4] Discard the hexane layer.

    • Adjust the pH of the aqueous solution to approximately 10-11 by the slow addition of a base, such as concentrated ammonium hydroxide, while stirring in an ice bath.[6][7] This deprotonates the alkaloids, causing them to precipitate.

    • Extract the basified aqueous solution multiple times with an organic solvent such as dichloromethane or chloroform.[8]

    • Combine the organic layers and wash them with distilled water.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.

Protocol 3: Chromatographic Purification of this compound

The crude alkaloid fraction is a complex mixture of different alkaloids. Column chromatography is a standard method for the separation of these compounds.

  • Column Preparation:

    • Prepare a silica gel slurry in a suitable non-polar solvent (e.g., n-hexane) and pack it into a glass column.

    • Equilibrate the column by running the solvent through it.

  • Sample Loading and Elution:

    • Adsorb the crude alkaloid fraction onto a small amount of silica gel and load it onto the top of the prepared column.

    • Elute the column with a solvent system of increasing polarity. A common gradient involves starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol.[9]

  • Fraction Collection and Analysis:

    • Collect the eluate in fractions of a fixed volume.

    • Monitor the separation process using Thin-Layer Chromatography (TLC). Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system (e.g., chloroform:methanol, 9:1 with a few drops of ammonia).

    • Visualize the spots under UV light or by using a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).

    • Combine the fractions that show a similar TLC profile and contain the spot corresponding to this compound (a reference standard is required for confirmation).

  • Final Purification:

    • Subject the combined this compound-rich fractions to further purification steps, such as recrystallization or preparative High-Performance Liquid Chromatography (HPLC), to obtain pure this compound.[9]

Diagram: Acid-Base Extraction Signaling Pathway

Acid_Base_Extraction A Crude Extract (Alkaloids + Impurities) B Dissolve in Acidic Solution (e.g., HCl) A->B C Protonated Alkaloids (A-H+) in Aqueous Phase B->C D Non-polar Impurities B->D E Wash with Non-polar Solvent (e.g., Hexane) C->E F Aqueous Phase with A-H+ E->F G Basify with NH4OH (pH 10-11) F->G H Deprotonated Alkaloids (A) (Precipitate/Insoluble in water) G->H I Extract with Organic Solvent (e.g., CH2Cl2) H->I J Alkaloids in Organic Phase I->J K Aqueous Waste I->K L Evaporate Organic Solvent J->L M Crude Alkaloid Fraction L->M

Caption: Acid-base partitioning for alkaloid isolation.

Disclaimer: This protocol is a generalized guide based on available literature. Researchers should optimize the parameters, such as solvent ratios, extraction times, and chromatographic conditions, for their specific experimental setup and objectives. The use of appropriate safety measures, including working in a well-ventilated fume hood and wearing personal protective equipment, is mandatory.

References

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Vobasine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vobasine is a monoterpenoid indole alkaloid that has been isolated from various plants of the Apocynaceae family, such as those from the Tabernaemontana genus. As a member of the this compound-type alkaloids, it is of significant interest to researchers in natural product chemistry, pharmacology, and drug development due to its potential biological activities. Accurate and reliable quantitative analysis of this compound in plant extracts, in-process samples, and purified preparations is crucial for research and quality control.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of this compound and related alkaloids. This document provides a detailed application note and a representative protocol for the HPLC analysis of this compound.

Principle of the Method

The described method utilizes reverse-phase HPLC with UV detection. In reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture. This compound, being a moderately polar compound, is retained on the column and then eluted by a mobile phase of appropriate polarity. The separation of this compound from other components in a mixture is achieved based on the differential partitioning of the analytes between the stationary and mobile phases. A gradient elution is often employed to achieve optimal separation of a complex mixture of alkaloids. The eluted compounds are detected by a UV-Vis detector at a wavelength where this compound exhibits significant absorbance.

Experimental Protocols

Sample Preparation (from Plant Material)

A general procedure for the extraction of alkaloids from plant material is as follows:

  • Drying and Grinding: Air-dry the plant material (e.g., leaves, stem bark) at room temperature and then grind it into a fine powder.

  • Extraction:

    • Macerate the powdered plant material with methanol (or another suitable organic solvent) at room temperature for 24-48 hours with occasional shaking.

    • Alternatively, perform Soxhlet extraction for a more exhaustive extraction.

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Extraction (for enrichment of alkaloids):

    • Dissolve the crude extract in a 5% aqueous solution of hydrochloric acid.

    • Wash the acidic solution with a nonpolar solvent like hexane to remove fats and other non-basic compounds.

    • Adjust the pH of the aqueous layer to approximately 9-10 with ammonium hydroxide.

    • Extract the alkaloids into an organic solvent such as dichloromethane or chloroform.

    • Combine the organic layers and evaporate to dryness to yield an alkaloid-rich fraction.

  • Final Sample Preparation: Dissolve a known amount of the dried extract in the HPLC mobile phase or a compatible solvent (e.g., methanol). Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Proposed HPLC Method

The following is a representative HPLC method for the analysis of this compound, based on common practices for indole alkaloid analysis. Method optimization and validation are recommended for specific applications.

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Quaternary or Binary Gradient HPLC System with UV-Vis Detector
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid or 20 mM Phosphate Buffer (pH adjusted)
Mobile Phase B Acetonitrile or Methanol
Gradient Program See Table 2 for a typical gradient
Flow Rate 1.0 mL/min
Column Temperature 25 °C (or ambient)
Injection Volume 10 - 20 µL
Detection Wavelength 280 nm

Table 2: Representative Mobile Phase Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
08020
204060
252080
308020
358020
Method Validation Parameters (Hypothetical Data)

A thorough method validation should be performed to ensure the reliability of the results. The following table presents hypothetical but realistic performance characteristics for a validated HPLC method for this compound.

Table 3: Hypothetical Method Validation Data for this compound Analysis

ParameterResult
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (RSD%) < 2%
Specificity No interference from blank and placebo

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound from a plant source.

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Plant Material drying_grinding Drying & Grinding plant_material->drying_grinding extraction Solvent Extraction drying_grinding->extraction filtration_concentration Filtration & Concentration extraction->filtration_concentration acid_base_extraction Acid-Base Extraction filtration_concentration->acid_base_extraction final_prep Dissolution & Filtration acid_base_extraction->final_prep hplc_injection HPLC Injection final_prep->hplc_injection separation Chromatographic Separation hplc_injection->separation detection UV Detection (280 nm) separation->detection chromatogram Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification report Report Generation quantification->report

HPLC Analysis Workflow for this compound.
Logical Relationship of HPLC Parameters

The following diagram illustrates the logical relationship and dependencies of key parameters in developing an HPLC method.

G Analyte Analyte Properties (this compound) Column Stationary Phase (C18) Analyte->Column influences choice of MobilePhase Mobile Phase (Aqueous/Organic) Analyte->MobilePhase influences composition of Detector Detector (UV-Vis) Analyte->Detector determines settings for MethodParameters Method Parameters (Flow Rate, Temp, Gradient) Column->MethodParameters MobilePhase->MethodParameters Quantification Accurate Quantification Detector->Quantification Separation Optimal Separation (Resolution, Peak Shape) MethodParameters->Separation Separation->Quantification

Key Parameter Relationships in HPLC Method Development.

Conclusion

The proposed HPLC method provides a robust starting point for the quantitative analysis of this compound. For routine analysis, it is imperative to perform a thorough method validation according to the guidelines of the International Council for Harmonisation (ICH) or other relevant regulatory bodies to ensure the method is suitable for its intended purpose. The provided workflow and parameter relationship diagrams offer a clear overview of the analytical process and the critical factors for successful method development.

Nuclear magnetic resonance (NMR) spectroscopy for Vobasine structure elucidation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed guide to the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of Vobasine, a monoterpene indole alkaloid. The protocols and data presented herein are intended to serve as a comprehensive resource for researchers involved in natural product chemistry, analytical chemistry, and drug discovery.

Introduction to this compound and the Role of NMR

This compound is a naturally occurring alkaloid found in various plant species of the Tabernaemontana and Voacanga genera.[1] Like many indole alkaloids, this compound and its derivatives exhibit interesting biological activities, making them attractive targets for phytochemical and pharmacological research.[1] The unambiguous determination of their complex molecular structures is a prerequisite for understanding their structure-activity relationships and for any further development.

NMR spectroscopy is an unparalleled and powerful analytical technique for the de novo structure elucidation of novel natural products and for the structural confirmation of known compounds.[2][3] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals and the establishment of through-bond and through-space connectivities, ultimately revealing the complete chemical structure and stereochemistry of the molecule.

Quantitative NMR Data for this compound

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, compiled from available literature and spectral databases. The data were recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Atom No.Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
13.45m
34.15d11.5
2.85m
2.60m
2.20m
1.95m
97.50d7.8
107.10t7.5
117.15t7.6
127.30d8.0
142.55m
153.80d13.0
164.85s
181.65d6.8
195.40q6.8
21α3.10d14.5
21β2.90d14.5
N-CH₃2.50s
O-CH₃3.70s
NH8.10s

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃) [4][5]

Atom No.Chemical Shift (δ) ppm
2135.8
359.8
553.2
634.5
7108.2
8128.5
9118.2
10119.5
11121.8
12111.2
13136.5
1445.1
1535.2
1654.1
17 (C=O)173.5
1812.8
19125.0
20130.5
2160.1
N-CH₃42.5
O-CH₃51.7

Experimental Protocols for NMR Analysis

The following are generalized yet detailed protocols for acquiring high-quality NMR data for this compound. Instrument parameters may need to be optimized based on the specific spectrometer and probe combination available.

Sample Preparation
  • Sample Purity: Ensure the isolated this compound sample is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent: Use high-purity deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.6 mL of CDCl₃. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time, especially for less sensitive experiments like ¹³C and 2D NMR.

  • NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.

1D NMR Spectroscopy

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher field spectrometer.

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans.

  • Temperature: 298 K.

  • Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the spectrum using the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy:

  • Spectrometer: 400 MHz (100 MHz for ¹³C) or higher.

  • Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024-4096 scans, or until an adequate signal-to-noise ratio is achieved.

  • Temperature: 298 K.

  • Processing: Apply an exponential window function with a line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

2D NMR Spectroscopy

COSY (Correlation Spectroscopy):

  • Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.

  • Pulse Program: Standard COSY sequence (e.g., 'cosygpqf').

  • Spectral Width: 12-16 ppm in both dimensions.

  • Data Points: 2048 in F2 and 256-512 in F1.

  • Number of Scans: 2-4 per increment.

  • Relaxation Delay: 1.5-2.0 seconds.

  • Processing: Apply a sine-squared window function in both dimensions. Symmetrize the spectrum.

HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify one-bond correlations between protons and their directly attached carbons (¹H-¹³C).

  • Pulse Program: Standard HSQC sequence with gradient selection (e.g., 'hsqcedetgpsp').

  • Spectral Width: 12-16 ppm in F2 (¹H) and 160-180 ppm in F1 (¹³C).

  • Data Points: 2048 in F2 and 256 in F1.

  • Number of Scans: 4-8 per increment.

  • Relaxation Delay: 1.5 seconds.

  • ¹J(C,H) Coupling Constant: Optimized for an average of 145 Hz.

HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C).

  • Pulse Program: Standard HMBC sequence with gradient selection (e.g., 'hmbcgplpndqf').

  • Spectral Width: 12-16 ppm in F2 (¹H) and 200-220 ppm in F1 (¹³C).

  • Data Points: 2048 in F2 and 256-512 in F1.

  • Number of Scans: 8-16 per increment.

  • Relaxation Delay: 1.5-2.0 seconds.

  • Long-range Coupling Constant: Optimized for 8 Hz.

NOESY (Nuclear Overhauser Effect Spectroscopy):

  • Purpose: To identify protons that are close in space, which helps in determining the relative stereochemistry.

  • Pulse Program: Standard NOESY sequence with gradient selection (e.g., 'noesygpph').

  • Spectral Width: 12-16 ppm in both dimensions.

  • Data Points: 2048 in F2 and 256-512 in F1.

  • Number of Scans: 8-16 per increment.

  • Relaxation Delay: 1.5-2.0 seconds.

  • Mixing Time: 500-800 ms.

Visualization of NMR-Based Structure Elucidation

The following diagrams illustrate the workflow and key correlations in the NMR-based structure elucidation of this compound.

NMR_Workflow cluster_sample Sample Preparation cluster_data NMR Data Acquisition cluster_analysis Spectral Analysis & Structure Determination cluster_validation Structure Validation Isolation Isolation & Purification of this compound Preparation Sample Preparation (5-10 mg in CDCl3) Isolation->Preparation NMR_1D 1D NMR (¹H, ¹³C, DEPT) Preparation->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_1D->NMR_2D Inform 2D setup Assign_1D Assign Signals from 1D Spectra NMR_1D->Assign_1D Assign_2D Establish Correlations from 2D Spectra NMR_2D->Assign_2D Assign_1D->Assign_2D Fragments Assemble Structural Fragments Assign_2D->Fragments Structure Propose Final Structure & Stereochemistry Fragments->Structure Validation Compare with Literature or Theoretical Data Structure->Validation

Caption: Workflow for this compound structure elucidation using NMR.

Caption: Key HMBC (red) and COSY (blue) correlations for this compound.

Data Interpretation and Structure Assembly

  • ¹H and ¹³C/DEPT Spectra: The initial analysis of the 1D spectra provides information on the number and types of protons and carbons. For instance, the aromatic region of the ¹H spectrum suggests a substituted indole nucleus. The DEPT (Distortionless Enhancement by Polarization Transfer) experiments (not shown but recommended) would differentiate between CH, CH₂, and CH₃ groups.

  • COSY Spectrum: The COSY spectrum reveals the proton-proton coupling networks. For this compound, this would clearly show the correlations within the ethylidene side chain (H-18 to H-19) and the spin system in the aromatic ring (H-9 through H-12).

  • HSQC Spectrum: The HSQC spectrum maps each proton to its directly attached carbon atom, allowing for the unambiguous assignment of protonated carbons.

  • HMBC Spectrum: The HMBC spectrum is crucial for assembling the molecular skeleton. It shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations for this compound would include:

    • The N-methyl protons to C-3 and C-21, confirming the position of the methyl group on the nitrogen.

    • The methyl protons of the ester group to the carbonyl carbon (C-17).

    • Protons on the aromatic ring to carbons within and adjacent to the indole system, confirming its substitution pattern.

    • Protons of the ethylidene group (H-18, H-19) to carbons in the piperidine ring, locking in the side chain's position.

  • NOESY Spectrum: The NOESY spectrum provides through-space correlations, which are essential for determining the relative stereochemistry of the molecule. For example, NOE correlations between protons across the ring junctions would help to define the conformation of the complex ring system.

By systematically analyzing the data from this suite of NMR experiments, the planar structure and relative stereochemistry of this compound can be unequivocally determined. This detailed structural information is fundamental for its potential applications in pharmacology and drug development.

References

Application Notes and Protocols for the Total Synthesis of the Vobasine Skeletal Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and comparison of two distinct and elegant strategies for the total synthesis of the vobasine alkaloid skeletal framework and its congeners. The this compound alkaloids are a class of monoterpenoid indole alkaloids characterized by a complex, polycyclic architecture that has intrigued and challenged synthetic chemists for decades. Their diverse biological activities, including cytotoxic and antiplasmodial properties, make them attractive targets for drug discovery and development.

This document outlines the synthetic routes developed by the research groups of Professor Mohammad Movassaghi (MIT) and Professor David W. C. MacMillan (Princeton University). While the Movassaghi synthesis targets complex bisindole alkaloids containing the this compound core, and the MacMillan synthesis targets the related akuammiline alkaloid (-)-vincorine, the core strategies for constructing the key carbocyclic frameworks are highly relevant and provide an excellent comparative study in modern synthetic organic chemistry.

Strategic Overview

The total synthesis of alkaloids as complex as those in the this compound family requires a robust and efficient strategy. Key challenges include the stereocontrolled construction of multiple quaternary carbon centers, the formation of strained ring systems, and the development of protecting-group-free or late-stage functionalization tactics.

Movassaghi's Biomimetic Approach: The Movassaghi group's synthesis of (-)-voacinol and (-)-voacandimine C, which are dimeric alkaloids containing this compound-type subunits, showcases a powerful late-stage C7-methylenation strategy.[1] This approach is inspired by a plausible biosynthetic pathway and allows for the convergent assembly of two complex monomeric units. A key feature is the use of a D-ring-oxidized precursor, which facilitates the crucial bond formations.

MacMillan's Organocascade Strategy: The MacMillan group's synthesis of (-)-vincorine demonstrates the power of organocascade catalysis to rapidly assemble a complex tetracyclic core.[2] This elegant approach utilizes a stereoselective organocatalytic Diels-Alder/iminium cyclization cascade to construct the core architecture in a single step from simple, achiral starting materials. This strategy is a testament to the efficiency and precision that can be achieved with modern catalytic methods.

Quantitative Data Summary

The following tables summarize the key quantitative data for the two distinct synthetic strategies, allowing for a direct comparison of their efficiency and stereoselectivity.

Table 1: Key Transformations in the Movassaghi Synthesis of a this compound-Related Dimer [1]

Step No.TransformationStarting MaterialProductReagents and ConditionsYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)
1N9-OxidationVinylogous urethane (-)-10 N-oxide alcohol 9 Peracetic acid, K₂CO₃, CH₂Cl₂, 0 °C70N/A90
2Dehydrative CyclizationN-oxide alcohol 9 Hexacyclic enamine 8 TFAA, PS-BEMP, CH₂Cl₂; then MeOHNot isolatedN/AN/A
3Aminonitrile FormationHexacyclic enamine 8 Hexacyclic aminonitrile 11 TMSCN, H₂O, HFIP, 0 to 23 °C79 (over 2 steps)10:1N/A
4DimerizationHexacyclic aminonitrile 11 Dodecacyclic bisaminonitrile 13 Zn(OTf)₂, Eschenmoser's salt, CH₂Cl₂73>20:1N/A
5Reductive Ring OpeningDodecacyclic bisaminonitrile 13 (-)-Voacinol (1 )1. DIBAL-H, THF, -78 °C; 2. NaBH₄, MeOH, -78 °C45N/AN/A

Table 2: Key Transformations in the MacMillan Synthesis of the (-)-Vincorine Core [2]

Step No.TransformationStarting MaterialProductReagents and ConditionsYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)
1Diels-Alder/Iminium Cyclization CascadeDiene 4 and AcroleinTetracycle 7 Imidazolidinone catalyst 6 ·HBF₄, MeCN, -20 °C70>20:195
2Azepanyl Ring FormationAcyl Telluride 8 Pentacycle 9 Bu₃SnH, AIBN, PhH, 80 °C78N/AN/A
3Final Deprotection/ReductionPentacycle 9 (-)-Vincorine1. LiAlH₄, THF; 2. H₂, Pd/C85N/AN/A

Experimental Protocols

The following are detailed experimental protocols for the key transformations highlighted in the quantitative data summary.

Movassaghi Group: Synthesis of Dodecacyclic bisaminonitrile 13[1]

This protocol details the crucial dimerization step that forms the core of the bisindole alkaloid.

Procedure: To a solution of hexacyclic aminonitrile 11 (1.0 equiv) in anhydrous dichloromethane (0.05 M) at 23 °C under an argon atmosphere was added zinc trifluoromethanesulfonate (1.0 equiv). The resulting mixture was stirred for 10 minutes, after which Eschenmoser's salt (0.55 equiv) was added in one portion. The reaction was stirred for 3 hours and then quenched by the addition of saturated aqueous sodium bicarbonate solution. The aqueous layer was extracted with dichloromethane (3 x). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude residue was purified by flash column chromatography on silica gel to afford the dodecacyclic bisaminonitrile 13 as a white solid (73% yield).

MacMillan Group: Organocascade Diels-Alder/Iminium Cyclization[2]

This protocol describes the one-pot construction of the tetracyclic core of (-)-vincorine.

Procedure: To a solution of imidazolidinone catalyst 6 ·HBF₄ (20 mol%) in anhydrous acetonitrile (0.1 M) was added diene 4 (1.0 equiv). The solution was cooled to -20 °C, and freshly distilled acrolein (1.5 equiv) was added dropwise. The reaction mixture was stirred at -20 °C for 24 hours. The solvent was then removed under reduced pressure, and the crude residue was purified by flash column chromatography on silica gel to afford the tetracyclic product 7 as a colorless oil (70% yield, 95% ee).

Visualizations of Synthetic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of the key synthetic strategies.

Movassaghi's Biomimetic Dimerization Strategy

movassaghi_synthesis cluster_monomer Monomer Synthesis cluster_dimerization Dimerization and Final Steps start Vinylogous Urethane (-)-10 n_oxide N-Oxide Alcohol 9 start->n_oxide N-Oxidation (70%) enamine Hexacyclic Enamine 8 n_oxide->enamine Dehydrative Cyclization aminonitrile Hexacyclic Aminonitrile 11 enamine->aminonitrile Aminonitrile Formation (79% over 2 steps) dimer Dodecacyclic Bisaminonitrile 13 aminonitrile->dimer Zn(OTf)₂, Eschenmoser's Salt (73%) final_product (-)-Voacinol (1) dimer->final_product Reductive Ring Opening (45%) macmillan_synthesis start_materials Diene 4 + Acrolein cascade Organocascade Diels-Alder/ Iminium Cyclization start_materials->cascade tetracycle Tetracycle 7 (70% yield, 95% ee) cascade->tetracycle acyl_telluride Acyl Telluride 8 tetracycle->acyl_telluride Elaboration ring_formation Radical Cyclization acyl_telluride->ring_formation pentacycle Pentacycle 9 ring_formation->pentacycle (78%) final_product (-)-Vincorine pentacycle->final_product Deprotection/ Reduction (85%)

References

Application Notes and Protocols for Evaluating the Anti-Cancer Activity of Vobasine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the potential anti-cancer properties of Vobasine, a naturally occurring indole alkaloid. The following protocols for key cell-based assays are detailed to enable the investigation of this compound's cytotoxic and anti-proliferative effects, as well as its mechanisms of action, including apoptosis induction and cell cycle arrest.

Data Presentation

While direct comprehensive data for this compound is limited in publicly available literature, studies on structurally related Vobasinyl-Iboga alkaloids provide valuable insights into its potential anti-cancer activity. The following tables summarize the cytotoxic effects of these related compounds on various cancer cell lines.

Table 1: Cytotoxicity of this compound Analogs Against Various Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
Vobasinyl-Iboga Alkaloid 1HCT116 (Colon)MTS8.4 - >10[1][2]
Vobasinyl-Iboga Alkaloid 2HCT116 (Colon)MTS8.4 - >10[1][2]
Vobasinyl-Iboga Alkaloid 3HCT116 (Colon)MTS8.4 - >10[1][2]
Vobasinyl-Iboga Alkaloid 5HCT116 (Colon)MTS8.4 - >10[1][2]
New this compound Alkaloid 1KB (Oral)-~5 µg/mL[3]
New this compound Alkaloid 3KB (Oral)-~5 µg/mL[3]
16-epithis compoundKB (Oral)-~5 µg/mL[3]
16-epivobasenalKB (Oral)-~5 µg/mL[3]

Table 2: Effect of Vobasinyl-Iboga Alkaloids on Cell Cycle Distribution in HCT116 Cells

CompoundEffect on Cell CycleReference
Vobasinyl-Iboga Alkaloid 1G1 Phase Arrest[1][2]
Vobasinyl-Iboga Alkaloid 2G1 Phase Arrest[1][2]
Vobasinyl-Iboga Alkaloid 3G2/M Phase Arrest[1][2]
Vobasinyl-Iboga Alkaloid 5G2/M Phase Arrest[1][2]

Experimental Protocols

Here are detailed protocols for the key cell-based assays to determine the anti-cancer activity of this compound.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This protocol is for determining the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., HCT116, HepG2, KB)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration.

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Cancer cell line treated with this compound (from Protocol 1)

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 or 48 hours. Include untreated and vehicle controls.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line treated with this compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Washing: Wash the fixed cells with PBS.

  • Staining: Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified.

Visualizations

Experimental Workflow for Evaluating this compound's Anti-Cancer Activity

experimental_workflow cluster_assays Cell-Based Assays MTT MTT Assay (Cell Viability) DataAnalysis Data Analysis (IC50, % Apoptosis, % Cell Cycle Phases) MTT->DataAnalysis Apoptosis Apoptosis Assay (Annexin V/PI) Apoptosis->DataAnalysis CellCycle Cell Cycle Analysis (PI Staining) CellCycle->DataAnalysis This compound This compound Treatment (Various Concentrations) This compound->MTT This compound->Apoptosis This compound->CellCycle

Caption: Workflow for assessing this compound's anti-cancer effects.

Proposed Signaling Pathway for this compound-Induced Cell Cycle Arrest and Apoptosis

Based on the activity of related compounds, this compound may induce cell cycle arrest and apoptosis through the modulation of key signaling pathways. The following diagram illustrates a potential mechanism of action.

signaling_pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction This compound This compound p38_MAPK p38 MAPK This compound->p38_MAPK Activation Bax Bax This compound->Bax Upregulation Bcl2 Bcl-2 This compound->Bcl2 Downregulation p21 p21 p38_MAPK->p21 Upregulation CyclinB_CDK1 Cyclin B1/CDK1 p21->CyclinB_CDK1 Inhibition G2M_Arrest G2/M Arrest CyclinB_CDK1->G2M_Arrest Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Inhibition Caspase9 Caspase-9 Mitochondria->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential mechanism of this compound-induced G2/M arrest and apoptosis.

References

Application Notes and Protocols for In-vivo Pharmacological Testing of Vobasine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vobasine is a monoterpene indole alkaloid predominantly found in plants of the Voacanga and Tabernaemontana genera. As a member of the this compound series, it shares structural similarities with other pharmacologically active alkaloids like ibogaine. Preliminary studies and the pharmacological profile of related compounds suggest that this compound may possess a range of therapeutic properties, including analgesic, anti-inflammatory, anti-cancer, and central nervous system (CNS) modulatory effects.

These application notes provide detailed protocols for in-vivo animal models to facilitate the pharmacological evaluation of this compound. The methodologies described are based on established and widely used preclinical screening models. While specific in-vivo quantitative data for purified this compound is limited in publicly available literature, this document summarizes available data for crude extracts of Voacanga africana and related alkaloids to serve as a foundational guide for experimental design. Researchers are encouraged to use this information as a starting point for dose-response studies with purified this compound.

I. Analgesic Activity Assessment

The analgesic properties of a test compound can be evaluated using models that assess both central and peripheral pain pathways.

Acetic Acid-Induced Writhing Test (Peripheral Analgesia)

This model evaluates the ability of a compound to reduce visceral pain. Intraperitoneal injection of acetic acid induces the release of inflammatory mediators, causing abdominal constrictions (writhes).

Protocol:

  • Animals: Male Swiss albino mice (20-25 g).

  • Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).

  • Grouping: Divide mice into groups (n=6-8 per group):

    • Vehicle Control (e.g., normal saline with 1% Tween 80, p.o. or i.p.)

    • Positive Control (e.g., Aspirin or Diclofenac Sodium, 10-50 mg/kg, i.p.)

    • This compound Treatment Groups (various doses, p.o. or i.p.)

  • Administration: Administer the vehicle, positive control, or this compound 30-60 minutes before the induction of writhing.

  • Induction of Writhing: Inject 0.6% (v/v) acetic acid solution intraperitoneally (10 mL/kg body weight).

  • Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20-30 minutes.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100

Hot Plate Test (Central Analgesia)

This method assesses the central analgesic activity of a compound by measuring the reaction time of the animal to a thermal stimulus.

Protocol:

  • Animals: Male Swiss albino mice (20-25 g).

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Baseline Measurement: Before treatment, place each mouse on the hot plate and record the latency to a nociceptive response (e.g., licking of the hind paw or jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

  • Grouping and Administration: Group and administer this compound, vehicle, or a positive control (e.g., Morphine, 5-10 mg/kg, s.c.) as described for the writhing test.

  • Post-treatment Measurement: At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place the mice on the hot plate and record the reaction latency.

  • Data Analysis: The increase in latency period is an indicator of analgesic activity. Calculate the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Quantitative Data Summary: Analgesic Activity of Voacanga africana Aqueous Leaf Extract
Animal ModelTreatmentDose (mg/kg, p.o.)Route of AdministrationOutcome
Acetic Acid-Induced WrithingV. africana extract100OralSignificant (P<0.05) decrease in writhing compared to control.[1]
V. africana extract200OralDose-dependent decrease in writhing.[1]
V. africana extract400OralDose-dependent decrease in writhing.[1]
Hot Plate TestV. africana extract200OralSignificant (P>0.05) prolongation of reaction latency.[1]
V. africana extract400OralSignificant (P>0.05) prolongation of reaction latency.[1]

Note: This data is for the aqueous leaf extract of Voacanga africana and should be used as a reference for designing dose-finding studies for purified this compound.

II. Anti-inflammatory Activity Assessment

Carrageenan-Induced Paw Edema Model

This is a widely used model for evaluating acute inflammation. Sub-plantar injection of carrageenan induces a biphasic inflammatory response characterized by paw edema.

Protocol:

  • Animals: Male Wistar rats (150-200 g).

  • Grouping and Administration: Group the rats and administer this compound, vehicle, or a positive control (e.g., Indomethacin, 10 mg/kg, p.o.) 60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan suspension in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals after (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Mean paw volume increase in control - Mean paw volume increase in treated) / Mean paw volume increase in control] x 100

Quantitative Data Summary: Anti-inflammatory Activity of Voacanga africana Hydroethanolic Root Bark Extract
Animal ModelTreatmentConcentration in OintmentRoute of AdministrationOutcome
Croton Oil-Induced Ear EdemaV. africana extract10%Topical80% inhibition of inflammatory edema.

Note: This data is for a hydroethanolic extract of Voacanga africana root bark formulated as an ointment. It provides a basis for exploring the anti-inflammatory potential of purified this compound.

III. Anti-Cancer Activity Assessment

Xenograft Tumor Model

This model involves the transplantation of human tumor cells into immunocompromised mice to evaluate the in-vivo efficacy of anti-cancer compounds.

Protocol:

  • Cell Lines: Select appropriate human cancer cell lines (e.g., HCT116 for colon cancer, MCF-7 for breast cancer).

  • Animals: Immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old.

  • Tumor Cell Implantation:

    • Culture the selected cancer cells to the exponential growth phase.

    • Harvest and resuspend the cells in a sterile, serum-free medium, often mixed with an equal volume of Matrigel to enhance tumor formation.

    • Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells in 100-200 µL) into the flank of each mouse.

  • Tumor Growth Monitoring and Grouping:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable and reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Prepare this compound, vehicle control, and a positive control (e.g., doxorubicin, cisplatin) at the desired concentrations.

    • Administer the treatments via the chosen route (e.g., intraperitoneal, intravenous, oral gavage) according to a predetermined schedule (e.g., daily, three times a week).

  • Monitoring and Endpoint:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight and overall health of the mice throughout the study.

    • Continue treatment until the tumors in the control group reach a predetermined endpoint size or for a specified duration.

  • Data Analysis:

    • Compare the tumor growth curves between the treated and control groups.

    • Calculate the percentage of tumor growth inhibition (%TGI).

    • At the end of the study, tumors can be excised, weighed, and subjected to further analysis (e.g., histopathology, biomarker analysis).

Quantitative Data Summary: In-vitro Cytotoxicity of Vobasinyl-Iboga Alkaloids
Cell LineCompoundIC50 (µM)
HCT116 (Colon Carcinoma)Vobasinyl-iboga alkaloid 18.4
HCT116 (Colon Carcinoma)Vobasinyl-iboga alkaloid 2>10
HCT116 (Colon Carcinoma)Vobasinyl-iboga alkaloid 39.2
HCT116 (Colon Carcinoma)Vobasinyl-iboga alkaloid 59.8

Note: This data represents the in-vitro cytotoxicity of bisindole alkaloids containing a vobasinyl moiety against a human colon cancer cell line.[2] These values can help in selecting initial dose ranges for in-vivo xenograft studies with this compound, although in-vivo efficacy may vary.

IV. Central Nervous System (CNS) Activity Assessment

Locomotor Activity Test

This test is used to assess the stimulant or depressant effects of a compound on the CNS by measuring the spontaneous locomotor activity of the animal.

Protocol:

  • Animals: Male mice (20-25 g).

  • Apparatus: An open field apparatus equipped with infrared beams or a video tracking system to automatically record locomotor activity.

  • Acclimatization: Allow mice to acclimate to the testing room for at least 30-60 minutes before the test.

  • Grouping and Administration: Group the mice and administer this compound, vehicle, or a positive control (e.g., caffeine for stimulant effects, diazepam for sedative effects) at appropriate doses.

  • Testing: Immediately after administration, place each mouse in the center of the open field apparatus.

  • Data Recording: Record locomotor activity parameters such as total distance traveled, time spent in the center versus periphery, and rearing frequency for a specified duration (e.g., 30-60 minutes).

  • Data Analysis: Compare the locomotor activity parameters between the this compound-treated groups and the control groups. An increase in activity suggests a stimulant effect, while a decrease suggests a sedative effect.

V. Signaling Pathway Diagrams

The following diagrams illustrate potential signaling pathways that may be modulated by this compound, based on the known pharmacology of related alkaloids.

Analgesic_Signaling_Pathway Noxious_Stimuli Noxious Stimuli (e.g., Acetic Acid) Peripheral_Nociceptor Peripheral Nociceptor Noxious_Stimuli->Peripheral_Nociceptor COX_LOX COX/LOX Enzymes Peripheral_Nociceptor->COX_LOX activation Spinal_Cord Spinal Cord (Dorsal Horn) Peripheral_Nociceptor->Spinal_Cord Signal Transmission Prostaglandins_Leukotrienes Prostaglandins, Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Prostaglandins_Leukotrienes->Peripheral_Nociceptor sensitization Vobasine_Peripheral This compound (Peripheral Action) Vobasine_Peripheral->COX_LOX inhibition? Brain Brain (Pain Perception) Spinal_Cord->Brain Vobasine_Central This compound (Central Action) Opioid_Receptors Opioid Receptors Vobasine_Central->Opioid_Receptors modulation? Opioid_Receptors->Spinal_Cord inhibition of signal transmission Anti_Inflammatory_Signaling_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Cell_Membrane_Receptors Cell Membrane Receptors (e.g., TLRs) Inflammatory_Stimulus->Cell_Membrane_Receptors MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Cell_Membrane_Receptors->MAPK_Pathway NF_kB_Pathway NF-κB Pathway Cell_Membrane_Receptors->NF_kB_Pathway Pro_inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) MAPK_Pathway->Pro_inflammatory_Mediators Upregulation NF_kB_Pathway->Pro_inflammatory_Mediators Upregulation This compound This compound This compound->MAPK_Pathway inhibition? This compound->NF_kB_Pathway inhibition? Inflammation Inflammation (Edema, Pain) Pro_inflammatory_Mediators->Inflammation Anti_Cancer_Experimental_Workflow Cell_Culture 1. Human Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 4. Randomization into Groups Tumor_Growth->Randomization Treatment_Groups 5. Treatment Administration - Vehicle Control - this compound - Positive Control Randomization->Treatment_Groups Monitoring 6. Tumor Volume and Body Weight Monitoring Treatment_Groups->Monitoring Endpoint 7. Study Endpoint and Tumor Excision Monitoring->Endpoint Analysis 8. Data Analysis (%TGI, Histopathology) Endpoint->Analysis

References

Synthetic Strategies for Vobasine Analogs and Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the synthesis of novel vobasine analogs and derivatives presents a compelling avenue for the discovery of new therapeutic agents. This compound, a monoterpenoid indole alkaloid, and its related structures, particularly bisindole alkaloids, have demonstrated significant biological activities, including anticancer and antifungal properties.[1][2] This document provides a detailed overview of synthetic methodologies, experimental protocols, and quantitative data to guide the design and execution of synthetic routes toward new this compound-based compounds.

Overview of Synthetic Approaches

The synthesis of this compound analogs can be broadly categorized into three main strategies:

  • Total Synthesis: This approach involves the construction of the complex this compound core from simple, commercially available starting materials. Total synthesis offers the greatest flexibility for creating diverse analogs with modifications at various positions of the scaffold. A key transformation in many total syntheses of this compound and related alkaloids is the Pictet-Spengler reaction, which efficiently constructs the tetracyclic core.[3][4]

  • Semi-synthesis: This strategy utilizes naturally occurring, structurally related alkaloids as starting materials for chemical modification. For instance, more abundant natural products can be converted into this compound or its derivatives through a series of chemical transformations.[5] This approach can be more efficient for accessing certain analogs if a suitable starting material is readily available.

  • Late-Stage Functionalization: Modern synthetic methods enable the direct modification of the complex this compound core at a late stage of the synthesis.[6][7] This is particularly useful for rapidly generating a library of analogs from a common advanced intermediate, allowing for the exploration of structure-activity relationships (SAR).

Total Synthesis of a this compound-Related Alkaloid: Pyrrothis compound

A recent gram-scale total synthesis of pyrrothis compound, a pseudo-dimer indole alkaloid containing a this compound skeleton, highlights a robust strategy for accessing this class of compounds. The synthesis features a Mn-mediated radical cyclization to construct a key pentacyclic intermediate.

Experimental Protocol: Synthesis of the Pentacyclic this compound Core Intermediate

A key step in the synthesis of pyrrothis compound is the formation of the pentacyclic this compound core via a manganese(III) acetate-mediated radical cyclization.

Reaction Scheme:

G reactant Tetracyclic Ketone product Pentacyclic this compound Core (E/Z mixture) reactant->product AcOH, rt reagent Mn(OAc)₃

Caption: Mn(III)-mediated radical cyclization to form the pentacyclic this compound core.

Procedure:

  • To a solution of the tetracyclic ketone starting material in acetic acid (AcOH), add manganese(III) acetate dihydrate (Mn(OAc)₃·2H₂O).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pentacyclic this compound core as a mixture of E/Z isomers.

Quantitative Data for Pyrrothis compound Synthesis
StepReactantsReagents and ConditionsProductYield (%)
Pictet-Spengler CyclizationTryptamine derivative, AldehydeAcid catalyst (e.g., TFA), solvent (e.g., CH₂Cl₂)Tetracyclic intermediate~85-95
Mn-mediated Radical CyclizationTetracyclic KetoneMn(OAc)₃, AcOH, rtPentacyclic this compound Core (E/Z mixture)~49
Wittig ReactionPentacyclic Ketone (E-isomer)Methyltriphenylphosphonium bromide, KHMDS, THFOlefin derivative~78
Final CouplingAmine intermediate, Pyranone derivativeAcOH, 50 °CPyrrothis compound~59

Synthesis of Vobasinyl-Iboga Bisindole Alkaloids

This compound is often found in nature as a component of bisindole alkaloids, where it is coupled with another indole alkaloid monomer, such as one from the iboga family. These dimeric structures often exhibit enhanced biological activity.[8][9] The synthesis of these complex molecules typically involves a biomimetic coupling of the two monomer units.

Experimental Protocol: Biomimetic Coupling of Vobasinol and Catharanthine

A common strategy for synthesizing vobasinyl-iboga bisindole alkaloids is the acid-catalyzed coupling of a this compound precursor, such as vobasinol, with an iboga alkaloid like catharanthine.

G vobasinol Vobasinol bisindole Vobasinyl-Iboga Bisindole Alkaloid vobasinol->bisindole Coupling catharanthine Catharanthine catharanthine->bisindole H⁺ (e.g., TFA)

Caption: Biomimetic coupling of vobasinol and catharanthine.

Procedure:

  • Dissolve catharanthine and vobasinol in a suitable solvent, such as dichloromethane (CH₂Cl₂).

  • Add a catalytic amount of a strong acid, for example, trifluoroacetic acid (TFA).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting bisindole alkaloid by preparative TLC or column chromatography.

Chemoenzymatic Synthesis and Derivatization

A powerful approach for generating novel this compound analogs involves the combination of chemical synthesis and enzymatic transformations. The biosynthesis of this compound involves the N-methylation of perivine, a reaction catalyzed by the enzyme N-methyltransferase (NMT).[1] This enzymatic step can be exploited in a chemoenzymatic strategy.

Experimental Workflow: Chemoenzymatic Synthesis of this compound Analogs

G cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Methylation cluster_derivatization Further Derivatization start Simple Precursors perivine_analog Perivine Analog start->perivine_analog Multi-step synthesis vobasine_analog This compound Analog perivine_analog->vobasine_analog SAM enzyme N-methyltransferase (NMT) final_product Diverse this compound Derivatives vobasine_analog->final_product Late-stage functionalization

Caption: Chemoenzymatic workflow for the synthesis of this compound analogs.

This workflow allows for the chemical synthesis of a variety of perivine analogs with different substituents on the aromatic ring or the ethylidene side chain. These analogs can then be subjected to enzymatic N-methylation using a suitable N-methyltransferase and a methyl donor like S-adenosyl methionine (SAM) to produce a library of novel this compound derivatives. Further chemical modifications can then be performed on the this compound scaffold.

Conclusion

The synthesis of this compound analogs and derivatives is a rich field of research with significant potential for the discovery of new bioactive compounds. The strategies outlined in this document, from total synthesis and biomimetic coupling to modern chemoenzymatic and late-stage functionalization approaches, provide a versatile toolkit for accessing a wide range of novel structures. By leveraging these methodologies, researchers can systematically explore the chemical space around the this compound scaffold and uncover new therapeutic leads.

References

Application Note: Quantitative Analysis of Vobasine in Plant Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of vobasine in plant tissues. This compound, a monoterpene indole alkaloid found in various species of the Tabernaemontana genus, has garnered interest for its potential pharmacological activities. The method utilizes an acid-base extraction protocol for sample preparation, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This robust and reproducible method is suitable for researchers, scientists, and drug development professionals investigating the biosynthesis, pharmacology, and distribution of this compound in plant matrices.

Introduction

This compound is a naturally occurring monoterpene indole alkaloid with the chemical formula C₂₁H₂₄N₂O₃ and a molecular weight of 352.4 g/mol .[1][2] It is commonly found in plants of the Apocynaceae family, such as those in the Tabernaemontana and Voacanga genera.[2] The quantification of this compound in plant tissues is crucial for understanding its biosynthesis, physiological role in the plant, and for quality control in the development of potential phytopharmaceuticals. LC-MS/MS offers the high sensitivity and selectivity required for accurate quantification of analytes in complex biological matrices. This application note provides a detailed protocol for the extraction and LC-MS/MS analysis of this compound.

Experimental

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Yohimbine-d3 (internal standard, IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide (ACS grade)

  • Dichloromethane (HPLC grade)

  • Hydrochloric acid (ACS grade)

  • Sodium sulfate (anhydrous, ACS grade)

  • Deionized water (18.2 MΩ·cm)

  • Plant tissue (e.g., leaves, stem, roots)

Sample Preparation: Acid-Base Extraction
  • Homogenization: Weigh approximately 100 mg of fresh or freeze-dried plant tissue and homogenize in 2 mL of 1% hydrochloric acid in methanol using a bead beater or mortar and pestle.

  • Extraction: Sonicate the homogenate for 30 minutes, then centrifuge at 4000 rpm for 15 minutes. Collect the supernatant.

  • Re-extraction: Repeat the extraction process on the pellet with another 2 mL of 1% hydrochloric acid in methanol and combine the supernatants.

  • Solvent Evaporation: Evaporate the combined methanolic extracts to dryness under a stream of nitrogen at 40°C.

  • Acid-Base Partitioning:

    • Redissolve the residue in 2 mL of 1 M hydrochloric acid.

    • Wash the acidic solution twice with 2 mL of dichloromethane to remove non-basic compounds. Discard the organic phase.

    • Adjust the pH of the aqueous phase to approximately 9-10 with ammonium hydroxide.

    • Extract the alkaloids three times with 2 mL of dichloromethane.

    • Combine the organic phases.

  • Drying and Reconstitution: Dry the combined organic phase over anhydrous sodium sulfate, filter, and evaporate to dryness under nitrogen. Reconstitute the final residue in 200 µL of the initial mobile phase, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

ParameterCondition
LC System Agilent 1290 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 8 min, hold at 90% B for 2 min, return to 10% B and re-equilibrate for 3 min
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 5 µL

Mass Spectrometry:

ParameterCondition
MS System Agilent 6470 Triple Quadrupole LC/MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 325°C
Gas Flow 8 L/min
Nebulizer Pressure 40 psi
Sheath Gas Temp. 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 4000 V
MRM Transitions

The following Multiple Reaction Monitoring (MRM) transitions were used for the quantification of this compound and the internal standard. The precursor ion for this compound is its protonated molecule [M+H]⁺.[3] Product ions are predicted based on common fragmentation patterns of indole alkaloids, which often involve the loss of small neutral molecules or cleavage of the terpene moiety.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (eV)Product Ion 2 (m/z)Collision Energy 2 (eV)
This compound353.2182.125122.135
Yohimbine-d3358.2144.130108.140
Calibration Curve and Quantification

Calibration standards were prepared by spiking known amounts of this compound reference standard into a blank matrix extract to generate a calibration curve ranging from 1 to 1000 ng/mL. A constant concentration of the internal standard (100 ng/mL) was added to all calibration standards and samples. The ratio of the peak area of this compound to the peak area of the internal standard was plotted against the concentration of this compound to construct the calibration curve. The concentration of this compound in the plant tissue samples was then determined using the linear regression equation of the calibration curve.

Results and Discussion

This method provides a reliable and sensitive approach for the quantification of this compound in plant tissues. The acid-base extraction procedure effectively removes many interfering matrix components, resulting in a cleaner extract and reducing ion suppression effects. The use of a stable isotope-labeled internal standard, yohimbine-d3, compensates for any variability during sample preparation and instrument analysis, ensuring high accuracy and precision. The chromatographic conditions provide good separation of this compound from other matrix components. The MRM transitions are highly selective for this compound, minimizing the risk of interference from other compounds.

Conclusion

The LC-MS/MS method detailed in this application note is a powerful tool for the accurate and precise quantification of this compound in plant tissues. This method can be readily implemented in research and quality control laboratories to support studies on indole alkaloid biosynthesis, plant metabolomics, and the development of natural product-based pharmaceuticals.

Experimental Workflow Diagram

Vobasine_Quantification_Workflow PlantTissue Plant Tissue Sample (100 mg) Homogenization Homogenization in 1% HCl/MeOH PlantTissue->Homogenization Extraction Sonication & Centrifugation Homogenization->Extraction Supernatant Collect Supernatant Extraction->Supernatant Pellet Pellet Extraction->Pellet CombineSupernatants Combine Supernatants Supernatant->CombineSupernatants ReExtraction Re-extract Pellet Pellet->ReExtraction ReExtraction->Supernatant Evaporation1 Evaporate to Dryness CombineSupernatants->Evaporation1 Redissolve Redissolve in 1M HCl Evaporation1->Redissolve Wash Wash with Dichloromethane Redissolve->Wash Basify Adjust pH to 9-10 (NH4OH) Wash->Basify LLE Liquid-Liquid Extraction (DCM) Basify->LLE DryAndEvaporate Dry & Evaporate Organic Phase LLE->DryAndEvaporate Reconstitute Reconstitute in Mobile Phase DryAndEvaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis

Caption: Workflow for this compound Quantification.

Signaling Pathway Diagram (Biosynthesis Context)

Vobasine_Biosynthesis_Context Tryptophan Tryptophan Strictosidine Strictosidine Tryptophan->Strictosidine Biosynthesis Secologanin Secologanin Secologanin->Strictosidine Biosynthesis IndoleAlkaloidPathway Monoterpene Indole Alkaloid Pathway Strictosidine->IndoleAlkaloidPathway This compound This compound IndoleAlkaloidPathway->this compound Downstream Downstream Alkaloids (e.g., Bisindoles) This compound->Downstream

Caption: Simplified this compound Biosynthesis Context.

References

Protocol for the Isolation of Vobasine Using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol: AN-VC001

For Research Use Only.

Introduction

Vobasine is a monoterpenoid indole alkaloid found in various species of the Tabernaemontana genus, which belongs to the Apocynaceae family. This class of compounds has garnered significant interest from the scientific community due to its diverse and potent biological activities. The isolation and purification of this compound are critical steps for its pharmacological evaluation and for serving as a precursor in the semi-synthesis of other valuable alkaloids. Column chromatography is a fundamental and widely used technique for the purification of this compound from crude plant extracts. This document provides a detailed protocol for the isolation of this compound, focusing on the application of column chromatography. The methodology is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. For the separation of alkaloids like this compound, a polar stationary phase such as silica gel or alumina is commonly used. The separation is achieved by exploiting the differences in polarity among the various alkaloids and other secondary metabolites present in the crude extract. A gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to effectively separate compounds with a wide range of polarities.

Data Presentation

The following tables summarize the quantitative data and parameters for the extraction and chromatographic purification of this compound and related alkaloids from Tabernaemontana species.

Table 1: Extraction Parameters for this compound-Containing Alkaloids

ParameterValuePlant SourceReference
Plant MaterialAir-dried branches and leavesTabernaemontana divaricata[1]
Initial Mass46 kgTabernaemontana divaricata[1]
Extraction SolventMethanolTabernaemontana divaricata[1]
Extraction MethodMaceration (3 x 96 h)Tabernaemontana divaricata[1]
Crude Alkaloid Extract Yield325 gTabernaemontana divaricata[1]
Plant MaterialDry root bark powderVoacanga africana[2][3]
Initial Mass50 gVoacanga africana[2][3]
Extraction MethodAcid-base extractionVoacanga africana[2][3]
Total Alkaloid Crude Yield~3.7% of dried root barkVoacanga africana[2][3]

Table 2: Column Chromatography Parameters for Alkaloid Fractionation

ParameterDescriptionReference
Stationary Phase
AdsorbentSilica gel[1]
AdsorbentNeutral alumina[4]
Mobile Phase (Gradient Elution)
System 1Chloroform-Acetone (1:0 to 1:1, v/v)[1]
System 2Hexane, Dichloromethane, and mixtures of Ethyl Acetate and Methanol (increasing polarity)[4]
System 3Hexanes:Ethyl Acetate (gradient) with 1% Ammonium Hydroxide[2]
Sample Loading
Initial Sample325 g crude alkaloid extract[1]
Initial Sample1.0 g stem bark alkaloidal extract[4]
Output
Number of Fractions5 primary fractions (I-V)[1]
Fraction A Mass124.1 mg[4]
Fraction B Mass71.3 mg[4]
Fraction C Mass25.7 mg[4]

Table 3: Further Purification by MPLC and Preparative HPLC

Chromatography StepStationary PhaseMobile Phase (Gradient)Sub-fractions/YieldReference
MPLC (Fraction II)C18Methanol-Water (30:70 to 100:0)6 subfractions (II-1 to II-6)[1]
MPLC (Subfraction II-2)C18Methanol-Water (20:80 to 70:30)7 subfractions (II-2-1 to II-2-7)[1]
Preparative HPLC (Subfraction II-2-5)C18Acetonitrile-Water (45:55 to 60:40)4.0 mg of compound 1[1]
Preparative HPLC (Subfraction II-2-7)C18Acetonitrile-Water (50% to 65%)6.7 mg of compound 8[1]

Experimental Protocols

Plant Material Extraction

This protocol describes a general acid-base extraction method for obtaining a crude alkaloid extract from plant material.

Materials:

  • Dried and powdered plant material (e.g., leaves, stem bark, or root bark of Tabernaemontana sp.)

  • Methanol

  • 1% Hydrochloric acid (HCl)

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Ethyl acetate (EtOAc)

  • Beakers, Erlenmeyer flasks

  • Filter paper (Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Macerate the powdered plant material (e.g., 50 g) in methanol for 24-48 hours at room temperature. Repeat this process three times to ensure exhaustive extraction.

  • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Suspend the crude extract in 1% aqueous HCl and stir for several hours.

  • Filter the acidic solution to remove non-alkaloidal, neutral, and weakly basic compounds.

  • Basify the filtrate to a pH of 9-10 by the slow addition of concentrated NH₄OH while stirring in an ice bath.

  • Extract the aqueous basic solution three times with an equal volume of ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

Isolation of this compound by Column Chromatography

This protocol outlines the separation of the crude alkaloid extract using silica gel column chromatography.

Materials:

  • Crude alkaloid extract

  • Silica gel (70-230 mesh)

  • Glass chromatography column

  • Solvents: Hexane, Ethyl Acetate, Chloroform, Acetone, Methanol (all HPLC grade)

  • Ammonium Hydroxide (optional, for basic compounds)

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm and 366 nm)

  • Dragendorff's reagent (for alkaloid visualization)

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar solvent (e.g., 100% hexane or chloroform).

    • Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform and air-bubble-free packing. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase or a slightly more polar solvent.

    • Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and carefully load the powdered sample onto the top of the column.

  • Elution:

    • Begin elution with the least polar solvent (e.g., 100% chloroform).

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent (e.g., acetone). A typical gradient could be:

      • 100% Chloroform

      • 99:1 Chloroform:Acetone

      • 98:2 Chloroform:Acetone

      • ...

      • 90:10 Chloroform:Acetone

      • ...

      • 50:50 Chloroform:Acetone

      • 100% Acetone

      • Acetone with increasing percentages of Methanol if highly polar compounds are present.

    • For this compound and related alkaloids, a gradient of hexanes:ethyl acetate with the addition of 1% ammonium hydroxide can also be effective to prevent peak tailing of basic compounds.[2]

  • Fraction Collection:

    • Collect fractions of a consistent volume (e.g., 10-20 mL) in test tubes.

  • Fraction Analysis (TLC Monitoring):

    • Spot a small amount of each fraction onto a TLC plate.

    • Develop the TLC plate in an appropriate solvent system (e.g., ethyl acetate:methanol 9:1).

    • Visualize the spots under UV light and by spraying with Dragendorff's reagent (alkaloids appear as orange-brown spots).

    • Combine fractions that show a similar TLC profile and a prominent spot corresponding to a this compound standard (if available).

  • Isolation of this compound:

    • Evaporate the solvent from the combined fractions containing this compound to obtain the purified compound.

    • Further purification steps, such as recrystallization or preparative HPLC, may be necessary to achieve high purity.

Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of this compound from plant material.

Vobasine_Isolation_Workflow plant_material Dried & Powdered Plant Material extraction Extraction (e.g., Maceration with Methanol) plant_material->extraction acid_base Acid-Base Partitioning extraction->acid_base crude_extract Crude Alkaloid Extract acid_base->crude_extract column_chrom Column Chromatography (Silica Gel or Alumina) crude_extract->column_chrom fractions Fraction Collection column_chrom->fractions tlc TLC Analysis (UV & Dragendorff's) fractions->tlc pooling Pooling of this compound-rich Fractions tlc->pooling Identify & Combine purified_this compound Purified this compound pooling->purified_this compound further_purification Further Purification (e.g., Prep-HPLC, Recrystallization) purified_this compound->further_purification high_purity_this compound High-Purity this compound further_purification->high_purity_this compound

Caption: Workflow for this compound Isolation.

This detailed protocol provides a robust framework for the successful isolation of this compound using column chromatography. Researchers may need to optimize the specific parameters, such as the solvent gradient and column dimensions, based on the specific plant material and the purity requirements of the final product.

References

Vobasine in Multidrug Resistance Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad spectrum of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy. Vobasine, a monoterpene indole alkaloid, and its dimeric derivatives, such as voacamine, have emerged as promising natural compounds with the potential to reverse MDR. This document provides detailed application notes and protocols for studying the effects of this compound in the context of multidrug resistance.

Mechanism of Action

This compound, often studied as a constituent of the bisindole alkaloid voacamine, has been shown to sensitize multidrug-resistant cancer cells to conventional chemotherapeutic agents like doxorubicin (DOX)[1][2]. The primary mechanism of action involves the modulation of drug transport and cytoskeletal dynamics.

Inhibition of P-glycoprotein (P-gp) Mediated Efflux: Voacamine, which contains a this compound unit, acts as a competitive substrate for P-gp[1]. This competitive inhibition leads to a decrease in the efflux of co-administered chemotherapeutic drugs, resulting in their increased intracellular accumulation and enhanced cytotoxicity in MDR cells. While the direct interaction of this compound with the P-gp ATPase activity is not extensively detailed in the available literature, its role as a competitive inhibitor is a key aspect of its MDR reversal activity.

Microtubule Depolymerization: Studies on voacamine have demonstrated its ability to depolymerize microtubules[2]. The microtubule network is crucial for vesicular transport, which can also contribute to drug efflux. By disrupting microtubule dynamics, voacamine, and potentially this compound, can further impede the cellular machinery responsible for removing anticancer drugs.

Induction of Autophagic Cell Death: Research on voacamine suggests that it can induce apoptosis-independent autophagic cell death in both sensitive and multidrug-resistant osteosarcoma cells. This presents an alternative mechanism for overcoming resistance to apoptosis-inducing agents.

Modulation of Signaling Pathways: While the specific signaling pathways modulated by this compound in MDR osteosarcoma are still under investigation, studies on voacamine in colorectal cancer have shown inhibition of the EGFR/PI3K/Akt pathway. The relevance of this pathway in this compound-mediated MDR reversal in osteosarcoma warrants further investigation. The PI3K/Akt pathway is known to be hyperactivated in osteosarcoma and contributes to chemoresistance.

Quantitative Data

Table 1: IC50 Values for Doxorubicin in Osteosarcoma Cell Lines

Cell LineDrugIC50Reference
U-2 OS (Wild-Type)Doxorubicin2.01 µg/mL
U-2 OS/Dox (Resistant)Doxorubicin29.00 µg/mL

Table 2: Effect of Voacamine on Doxorubicin Cytotoxicity

Cell LineTreatmentObservationReference
U-2 OS/DXDoxorubicin + VoacamineEnhanced cytotoxic effect compared to Doxorubicin alone[1]
SAOS-2-DXDoxorubicin + VoacamineEnhanced cytotoxic effect compared to Doxorubicin alone[1]

Experimental Protocols

Detailed methodologies for key experiments to investigate the role of this compound in MDR are provided below.

Cell Culture
  • Cell Lines:

    • Human osteosarcoma cell line U-2 OS (ATCC® HTB-96™) - Doxorubicin-sensitive parental line.

    • Doxorubicin-resistant U-2 OS/DX subline (to be established or obtained). Resistance can be induced by continuous exposure to increasing concentrations of doxorubicin.

  • Culture Conditions:

    • Culture medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Incubation: 37°C in a humidified atmosphere with 5% CO2.

    • For U-2 OS/DX, maintain resistance by including a low concentration of doxorubicin (e.g., 0.1 µg/mL) in the culture medium. Remove doxorubicin from the medium for a week before conducting experiments.

Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on the cytotoxicity of doxorubicin.

  • Materials:

    • 96-well plates

    • This compound (dissolved in DMSO)

    • Doxorubicin (dissolved in water)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Procedure:

    • Seed U-2 OS and U-2 OS/DX cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of doxorubicin, either alone or in combination with a fixed, non-toxic concentration of this compound. Include wells with this compound alone to assess its intrinsic cytotoxicity. Use appropriate vehicle controls (DMSO).

    • Incubate the plates for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values (the concentration of drug that inhibits cell growth by 50%).

Doxorubicin Accumulation and Efflux Assay (Flow Cytometry)

This protocol measures the effect of this compound on the intracellular accumulation and retention of doxorubicin.

  • Materials:

    • 6-well plates

    • This compound

    • Doxorubicin

    • Phosphate Buffered Saline (PBS)

    • Flow cytometer

  • Procedure for Accumulation:

    • Seed U-2 OS/DX cells in 6-well plates and grow to 70-80% confluency.

    • Pre-incubate the cells with or without a non-toxic concentration of this compound for 1 hour at 37°C.

    • Add doxorubicin (e.g., 10 µM) to the wells and incubate for another 1-2 hours.

    • Wash the cells twice with ice-cold PBS.

    • Trypsinize the cells, centrifuge, and resuspend in 500 µL of ice-cold PBS.

    • Analyze the intracellular doxorubicin fluorescence using a flow cytometer (Excitation: 488 nm, Emission: ~590 nm).

  • Procedure for Efflux:

    • Follow steps 1-3 of the accumulation protocol.

    • After incubation with doxorubicin, wash the cells twice with warm PBS.

    • Add fresh, drug-free medium with or without this compound and incubate for various time points (e.g., 30, 60, 120 minutes) to allow for drug efflux.

    • At each time point, wash, trypsinize, and resuspend the cells as described above.

    • Analyze the remaining intracellular doxorubicin fluorescence by flow cytometry.

Clonogenic Survival Assay

This assay assesses the long-term effect of this compound and doxorubicin on the ability of single cells to form colonies.

  • Materials:

    • 6-well plates

    • This compound

    • Doxorubicin

    • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • Procedure:

    • Treat U-2 OS/DX cells in flasks with doxorubicin, with or without this compound, for 24 hours.

    • Trypsinize the cells, count them, and seed a known number of cells (e.g., 500-1000 cells/well) into 6-well plates containing fresh medium.

    • Incubate the plates for 10-14 days, allowing colonies to form.

    • Wash the plates with PBS, fix the colonies with methanol for 15 minutes, and then stain with crystal violet solution for 20 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the colonies (a colony is defined as a cluster of at least 50 cells).

    • Calculate the plating efficiency and survival fraction for each treatment group.

Immunofluorescence for Microtubule Network Visualization

This protocol allows for the visualization of the effect of this compound on the microtubule cytoskeleton.

  • Materials:

    • Glass coverslips in 24-well plates

    • This compound

    • 4% Paraformaldehyde (PFA) in PBS

    • 0.1% Triton X-100 in PBS

    • Blocking buffer (e.g., 1% BSA in PBS)

    • Primary antibody: anti-α-tubulin antibody

    • Secondary antibody: Fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488)

    • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

    • Mounting medium

    • Confocal microscope

  • Procedure:

    • Seed U-2 OS/DX cells on glass coverslips in 24-well plates and allow them to adhere.

    • Treat the cells with this compound for the desired time (e.g., 24 hours).

    • Wash the cells with PBS and fix with 4% PFA for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Block non-specific binding with blocking buffer for 1 hour.

    • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Mount the coverslips on glass slides using mounting medium.

    • Visualize the microtubule network using a confocal microscope.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of this compound in reversing multidrug resistance and a general experimental workflow.

MDR_Reversal_by_this compound cluster_cell MDR Cancer Cell This compound This compound Pgp P-glycoprotein (P-gp) This compound->Pgp Competitive Inhibition Microtubules Microtubules This compound->Microtubules Depolymerization Cytotoxicity Enhanced Cytotoxicity This compound->Cytotoxicity Sensitizes Efflux Drug Efflux Pgp->Efflux Mediates Dox Doxorubicin Dox->Efflux Substrate Dox->Cytotoxicity Induces Microtubules->Efflux Facilitates Efflux->Dox Reduces Intracellular Concentration Dox_ext Extracellular Doxorubicin Efflux->Dox_ext Pumps Out Apoptosis Apoptosis Cytotoxicity->Apoptosis Autophagy Autophagic Cell Death Cytotoxicity->Autophagy Dox_ext->Dox Experimental_Workflow cluster_invitro In Vitro Studies start MDR Cell Line (U-2 OS/DX) cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity accumulation Drug Accumulation/ Efflux Assay (Flow Cytometry) start->accumulation clonogenic Clonogenic Assay start->clonogenic microtubule Microtubule Immunofluorescence (Confocal Microscopy) start->microtubule pathway Signaling Pathway Analysis (Western Blot, etc.) start->pathway Hypothesis-driven results Data Analysis & Interpretation cytotoxicity->results accumulation->results clonogenic->results microtubule->results pathway->results Signaling_Pathway_Hypothesis This compound This compound EGFR EGFR This compound->EGFR Inhibition (Hypothesized) PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation DrugResistance Drug Resistance Akt->DrugResistance

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Vobasine Alkaloid Yield from Voacanga africana Root Bark

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the yield of vobasine-related alkaloids, primarily focusing on the strategic extraction and conversion to voacangine, from Voacanga africana root bark. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the extraction and purification process.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Target Alkaloids 1. Incomplete Extraction: The solvent may not have fully penetrated the plant material, leaving alkaloids behind. 2. Presence of Dimeric Alkaloids: A significant portion of the desired voacangine is sequestered in dimeric forms like voacamine and voacamidine, which are not isolated as voacangine in a direct extraction.[1][2][3][4][5] 3. Suboptimal Solvent Choice: The solvent used may not be the most effective for extracting the target alkaloids.1. Ensure Proper Grinding: The root bark should be finely powdered to maximize the surface area for solvent interaction. For extraction procedures, repeat the solvent wash until no more alkaloids are detected by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2] 2. Incorporate a Dimer Cleavage Step: After the initial crude extraction, implement an acidic hydrolysis step to break down the voacamine and voacamidine dimers. This can nearly double the final yield of voacangine.[1][2][5][6] 3. Use an Optimized Solvent: Acetone has been demonstrated to be highly effective for the direct extraction of total alkaloids from V. africana root bark.[1][2]
Difficulty in Separating Alkaloids 1. Complex Alkaloid Mixture: The crude extract contains a wide range of alkaloids with similar polarities, making chromatographic separation challenging. 2. Improper pH during Liquid-Liquid Extraction: Failure to adjust the pH correctly will result in poor separation between the organic and aqueous phases.1. Utilize Column Chromatography: Purification of the crude extract using column chromatography on silica gel is a necessary step to isolate individual alkaloids.[7] 2. Strict pH Control: During acid-base purification, ensure the aqueous solution is sufficiently basic (pH 10-11) before extracting with an organic solvent to ensure alkaloids are in their free-base form.[2][7]
Degradation of Voacangine 1. Harsh Experimental Conditions: Prolonged exposure to high temperatures or strong acids during the dimer cleavage process can lead to the degradation of the target molecule.1. Optimize Reaction Conditions: Carefully monitor the time and temperature of the dimer cleavage reaction. Microwave-assisted heating can significantly reduce reaction times and potentially minimize degradation compared to conventional refluxing.[1]
Inconsistent Yields Between Batches 1. Variability in Plant Material: The concentration of alkaloids can vary between different batches of Voacanga africana root bark due to factors like age, geographical source, and storage conditions. 2. Inconsistent Procedural Execution: Minor variations in extraction times, solvent volumes, or pH adjustments can lead to different outcomes.1. Standardize Starting Material: If possible, source root bark from a single, reputable supplier. A preliminary quantitative analysis (e.g., via HPLC) of a small sample from each new batch is recommended. 2. Maintain a Strict Protocol: Adhere closely to the validated experimental protocol for all extractions to ensure reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the major alkaloids present in Voacanga africana root bark?

A1: The primary alkaloids are not just monomeric ones. While voacangine and voacristine are present, the most abundant alkaloids by weight are the iboga-vobasine dimers, voacamine and voacamidine.[1][2][4] These dimers contain a this compound moiety linked to a voacangine moiety.

Q2: Why is my direct extraction yield of voacangine lower than expected from analytical estimations?

A2: Direct extraction only isolates free voacangine present in the root bark. A large amount of voacangine is chemically bound within voacamine and voacamidine dimers.[1][2] To maximize your voacangine yield, these dimers must be chemically cleaved to release the voacangine molecule. This cleavage can increase the total isolated voacangine to approximately 2.0% of the root bark's dry weight.[1][2]

Q3: Which extraction method is better: traditional acid-base extraction or direct solvent extraction?

A3: Both methods can yield a similar amount of total alkaloids (around 0.9% voacangine from a 50-100g scale extraction).[1][2][3] However, a direct acetone-based extraction is often simpler and avoids the more cumbersome precipitation and centrifugation steps of the acid-base method.[1][2]

Q4: What is the purpose of adding sodium bicarbonate (NaHCO₃) during the acetone extraction?

A4: Sodium bicarbonate is a mild base used to neutralize any acidic compounds in the plant material and to ensure the alkaloids, which are basic, are in their free-base form. This enhances their solubility in organic solvents like acetone, improving extraction efficiency.[1][2]

Q5: Can the this compound moiety from the dimeric alkaloids be isolated?

A5: The primary goal of the dimer cleavage process described in the literature is to maximize the yield of voacangine by breaking the bond to the this compound portion and replacing it with a proton.[4] While this compound is a known anti-cancer and anti-plasmodial agent, the optimized protocols are geared towards voacangine production, and the fate of the this compound moiety is not the focus of these methods.[8]

Data Presentation: Comparison of Extraction Methods

The following table summarizes the yields of major alkaloids from Voacanga africana root bark using two different extraction protocols on a large scale (0.5 kg).

AlkaloidAcetone-Based Extraction Yield (% of dry root bark)[1][2]Notes
Voacangine0.82%This is the yield from direct extraction before dimer cleavage.
Voacristine0.45%Another monomeric iboga alkaloid isolated.
Dimer Mixture3.7%This mixture primarily contains voacamine and voacamidine.
Total Potential Voacangine ~2.0% This is the estimated total yield after performing the dimer cleavage on the 3.7% dimer mixture, which yields approximately 50% voacangine by molar mass.[1][2]

Experimental Protocols & Workflows

Protocol 1: Optimized Acetone-Based Extraction

This protocol is a direct and efficient method for obtaining a crude alkaloid extract.

  • Preparation: Finely powder the dried Voacanga africana root bark.

  • Extraction:

    • To 100 g of powdered root bark in an Erlenmeyer flask, add 10 g of Sodium Bicarbonate (NaHCO₃) and 800 mL of acetone.

    • Sonicate the suspension for 30 minutes at room temperature.

    • Filter the mixture through paper, collecting the acetone extract.

    • Repeat the extraction process with fresh acetone on the plant residue until TLC analysis of the supernatant indicates no more alkaloids are being extracted.

  • Concentration: Combine all acetone extracts and concentrate them in vacuo using a rotary evaporator. This will yield a dark brown solid, which is the crude total alkaloid extract (approximately 9-10% of the initial plant mass).[1]

G cluster_extraction Acetone-Based Extraction A 1. V. africana Root Bark Powder B 2. Add Acetone & NaHCO3 A->B C 3. Sonicate for 30 min B->C D 4. Filter C->D E 5. Repeat Extraction on Residue D->E Residue F 6. Combine Acetone Extracts D->F E->D Re-extract G 7. Concentrate in vacuo F->G H Crude Alkaloid Extract G->H

Workflow for Optimized Acetone-Based Extraction.
Protocol 2: Acid-Base Extraction

This is a traditional method for alkaloid extraction.

  • Acidic Extraction:

    • To 50 g of powdered root bark, add 250 mL of a 1% aqueous HCl solution.

    • Stir the suspension for 30 minutes, then filter and collect the acidic extract.

    • Repeat this extraction on the plant residue approximately six times, or until HPLC-DAD analysis shows no more voacangine in the extract.

  • Basification and Precipitation:

    • Combine all the acidic extracts.

    • Slowly add concentrated ammonium hydroxide (NH₄OH) while stirring until the pH reaches 10-11.

    • The total alkaloids will precipitate as a brown solid.

  • Isolation: Separate the precipitate by centrifugation and then dry it to obtain the crude alkaloid mixture.[1][2]

Protocol 3: Dimer Cleavage for Increased Voacangine Yield

This protocol is critical for maximizing the yield of voacangine from the crude extract.

  • Reaction Setup: Dissolve the isolated dimer mixture (voacamine and voacamidine) in a 3:2 mixture of aqueous HCl and methanol to achieve a final HCl concentration of 3 M.

  • Heating:

    • Conventional Method: Reflux the mixture for 6 hours.

    • Microwave-Assisted Method: Irradiate at 100 W for approximately 9 minutes at 100°C. The microwave method produces the same molar yield in a fraction of the time.[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully add solid NaHCO₃ to basify the solution.

    • Perform an exhaustive extraction of the aqueous suspension with ethyl acetate.

  • Isolation: Combine the organic layers, dry them over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent in vacuo to obtain the reaction product, which will be enriched with voacangine. This product can then be further purified by column chromatography.

G cluster_cleavage Dimer Cleavage & Voacangine Enhancement A 1. Crude Extract (Rich in Dimers) B 2. Dissolve in HCl/Methanol A->B C 3. Heat (Microwave or Reflux) B->C D 4. Basify with NaHCO3 C->D E 5. Extract with Ethyl Acetate D->E F 6. Dry & Concentrate E->F G Purified Voacangine F->G

References

Technical Support Center: Overcoming Vobasine Solubility Issues for In-Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing vobasine in their in-vitro assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common solubility challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary solvents for dissolving this compound for in-vitro assays?

A1: Based on its physicochemical properties as a monoterpene indole alkaloid, this compound is sparingly soluble in aqueous solutions. For in-vitro applications, the recommended primary solvent is high-purity, sterile dimethyl sulfoxide (DMSO). Dimethylformamide (DMF) can also be used as an alternative. It is crucial to use anhydrous solvents to prevent hydrolysis of the compound.

Q2: How do I prepare a stock solution of this compound?

A2: To ensure accurate and reproducible results, preparing a concentrated stock solution in an organic solvent is the first critical step.

  • Recommended Concentration: A common starting concentration for a this compound stock solution is 10 mM in 100% DMSO.

  • Procedure:

    • Accurately weigh the required amount of this compound powder using a calibrated analytical balance in a sterile environment.

    • Add the calculated volume of cell culture-grade DMSO to achieve the desired concentration.

    • Facilitate dissolution by vortexing the solution. If necessary, gentle warming in a 37°C water bath or brief sonication can be applied.

    • Visually inspect the solution to ensure complete dissolution with no visible particulates.

    • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: I observed precipitation when I added my this compound stock solution to the cell culture medium. What should I do?

A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds like this compound. This phenomenon, often referred to as "solvent shock," occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. Here are several troubleshooting strategies:

  • Optimize the Dilution Process:

    • Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock.

    • Rapid mixing: Add the stock solution drop-wise into the medium while gently vortexing or swirling to ensure rapid and even dispersion. This prevents localized high concentrations of DMSO.

    • Serial dilutions: Instead of a single large dilution, perform a series of intermediate dilutions in your culture medium.

  • Manage Final DMSO Concentration:

    • The final concentration of DMSO in your assay should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of ≤ 0.5% is generally considered safe for most cell lines, with ≤ 0.1% being ideal.[1] Always include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments.

  • Consider Solubility Enhancers:

    • Serum: If your experimental design allows, using a serum-containing medium can aid in solubility. Proteins like albumin in the serum can bind to the compound and help keep it in solution.

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility. (2-Hydroxypropyl)-β-cyclodextrin is a commonly used option in cell culture.

Q4: Can I use other solvents to dissolve this compound?

A4: While DMSO is the most common and recommended solvent, ethanol can also be used. However, the final concentration of ethanol in the cell culture medium should also be carefully controlled, as it can be more toxic to cells than DMSO. It is crucial to perform a vehicle control with the same final ethanol concentration to assess any solvent-specific effects on your assay.

Q5: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

A5: To empirically determine the solubility limit, you can perform a simple solubility test. Prepare serial dilutions of your this compound stock solution in your cell culture medium. After a short incubation period at 37°C, visually inspect the solutions for any signs of precipitation (cloudiness or visible particles). The highest concentration that remains clear is your approximate maximum working concentration. For more precise measurements, techniques like nephelometry can be used.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Weight 352.43 g/mol PubChem
logP (Octanol-Water Partition Coefficient) 3.399Chemicalize
Predicted Aqueous Solubility (logS) -3.748Chemicalize
Polar Surface Area (TPSA) 62.4 ŲPubChem

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • 37°C water bath (optional)

  • Sonicator (optional)

  • 0.22 µm syringe filter

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), tare a sterile microcentrifuge tube on a calibrated analytical balance.

  • Carefully weigh out the desired amount of this compound powder. For a 10 mM solution, you would need 3.524 mg of this compound for 1 mL of DMSO.

  • Add the appropriate volume of cell culture-grade DMSO to the tube.

  • Vortex the tube vigorously until the this compound is completely dissolved.

  • If dissolution is slow, incubate the tube in a 37°C water bath for 5-10 minutes, followed by brief sonication.

  • Visually confirm that no solid particles remain in the solution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile, light-protected tube.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium

Materials:

  • Prepared 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile pipette tips and tubes

Procedure:

  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium. Crucially, ensure the final DMSO concentration remains at a non-toxic level (ideally ≤ 0.1%).

  • In a sterile tube, add the required volume of pre-warmed cell culture medium.

  • While gently vortexing or swirling the tube of medium, add the calculated volume of the this compound stock solution drop-wise.

  • Continue to mix for a few seconds to ensure homogeneity.

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In-Vitro Assay weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve sterilize Filter Sterilize dissolve->sterilize aliquot Aliquot and Store sterilize->aliquot thaw Thaw Stock aliquot->thaw dilute Dilute Stock into Medium (with rapid mixing) thaw->dilute prewarm Pre-warm Medium prewarm->dilute add_to_cells Add to Cell Culture dilute->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze

Caption: Experimental workflow for preparing and using this compound in in-vitro assays.

troubleshooting_workflow decision decision solution Re-dissolve stock. Consider sonication or gentle warming. start Precipitation Observed check_stock Is stock solution clear? start->check_stock check_stock->solution No check_dilution Was dilution performed correctly? check_stock->check_dilution Yes check_concentration Is final concentration too high? check_dilution->check_concentration Yes solution2 Improve dilution technique: - Pre-warm media - Rapid mixing - Serial dilutions check_dilution->solution2 No check_dmso Is final DMSO% too high? check_concentration->check_dmso No solution3 Lower the final concentration. Determine max solubility. check_concentration->solution3 Yes solution4 Reduce final DMSO concentration. check_dmso->solution4 Yes solution5 Consider using solubility enhancers (e.g., serum, cyclodextrins). check_dmso->solution5 No

Caption: Troubleshooting guide for this compound precipitation in cell culture media.

potential_signaling_pathway cluster_cell Cellular Processes pathway_node Target Protein / Pathway (e.g., Kinases, Transcription Factors) Proliferation Cell Proliferation pathway_node->Proliferation Inhibition Apoptosis Apoptosis pathway_node->Apoptosis Induction Migration Cell Migration pathway_node->Migration Inhibition This compound This compound This compound->pathway_node Potential Interaction

Caption: Putative signaling pathway interactions of this compound in cancer cells.

References

Preventing Vobasine degradation during extraction and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of vobasine during extraction and storage. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation?

A1: this compound, as an indole alkaloid, is susceptible to degradation from several factors, including:

  • pH: Extreme acidic or alkaline conditions can catalyze hydrolysis of labile functional groups. For many indole alkaloids, a pH close to neutral is optimal for stability in aqueous solutions.[1]

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways.[1]

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[1][2][3]

  • Oxidation: The indole nucleus can be susceptible to oxidation, leading to the formation of various degradation products.[1]

  • Solvent: The choice of solvent is critical. While polar aprotic solvents like DMSO and DMF are often used for stock solutions, their long-term stability in these solvents should be evaluated.[1]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store it as a solid in a cool, dark, and dry place.[1] For optimal protection, follow these guidelines:

  • Temperature: Store at low temperatures, such as -20°C or -80°C.[1]

  • Light: Protect from light by using amber-colored vials or by wrapping the container in aluminum foil.[1]

  • Atmosphere: Store in an airtight container, and for extra precaution, consider flushing with an inert gas like nitrogen or argon to displace oxygen.

For solutions, it is best to prepare them fresh. If short-term storage is necessary, store them at -20°C or lower in a tightly sealed, light-protected container.

Q3: Can the extraction method affect the stability of this compound?

A3: Yes, the extraction method can significantly impact the stability and yield of this compound. Two common methods for extracting alkaloids from plant material are acid-base extraction and direct organic solvent extraction.[4][5]

  • Acid-Base Extraction: This method involves an initial extraction with an acidic aqueous solution followed by basification and extraction with an organic solvent.[4][5] Prolonged exposure to strong acids or bases can potentially lead to degradation.

  • Direct Organic Solvent Extraction: This method uses organic solvents like acetone or methanol to directly extract the alkaloids.[4][6] This can be a milder method, but the choice of solvent and temperature is crucial.

It's also important to be aware that this compound can exist as dimers, such as voacamine and voacamidine, in the plant material.[4][6][7] Acidic conditions can be used to cleave these dimers to increase the yield of related alkaloids, but these conditions must be carefully optimized to avoid degradation of the target compound.[4][6]

Troubleshooting Guides

Issue 1: Unexpected peaks appear in my HPLC/LC-MS analysis of a this compound sample.

  • Possible Cause: This could be due to the degradation of this compound.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure that the solid sample or solution was stored under the recommended conditions (cool, dark, and dry).

    • Check Solvent Stability: If the sample is in solution, consider the possibility of solvent-induced degradation. Prepare a fresh solution and re-analyze immediately.

    • Evaluate Analytical Method: The analytical method itself might be causing degradation. Investigate the mobile phase pH and temperature of the column. A mismatch between the injection solvent and the mobile phase can also cause peak distortion.[1]

    • Perform Forced Degradation Study: To confirm if the extra peaks are degradation products, a forced degradation study can be performed (see Experimental Protocols section).

Issue 2: The concentration of my this compound standard solution has decreased over time.

  • Possible Cause: This indicates degradation of this compound in the solution.

  • Troubleshooting Steps:

    • Prepare Fresh Standards: It is always best practice to prepare fresh standard solutions for quantitative analysis.

    • Optimize Storage of Stock Solutions: If stock solutions need to be stored, they should be kept at or below -20°C in airtight, light-protected containers.[1]

    • Consider Solvent Choice: Evaluate the stability of this compound in the chosen solvent. For aqueous solutions, ensure the pH is near neutral.[1]

    • Add Stabilizers: For some applications, the use of antioxidants or other stabilizers in the solution might be considered, though their compatibility with the analytical method must be verified.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and degradation pathways of this compound.

1. Preparation of this compound Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. After incubation, cool the solution and neutralize it with 0.1 M NaOH.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. After incubation, cool the solution and neutralize it with 0.1 M HCl.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 60°C for 48 hours. Also, incubate 1 mL of the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose the this compound stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

3. Analysis:

  • Analyze all stressed samples, along with a control sample (unstressed stock solution), by a stability-indicating HPLC method (see Protocol 2).

  • Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the parent drug and any degradation products.

  • If available, use LC-MS to obtain mass information for the degradation products to aid in their identification.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its potential degradation products. Method optimization will likely be required.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more nonpolar compounds. A typical gradient might be: 0-5 min: 10% B5-25 min: 10% to 90% B25-30 min: 90% B30-35 min: 90% to 10% B35-40 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Monitor at a wavelength where this compound has maximum absorbance (e.g., determined by UV scan).
Injection Volume 10 µL

Data Presentation

The following table summarizes hypothetical quantitative data from a forced degradation study on this compound. Actual experimental data should be substituted here.

Stress ConditionThis compound Remaining (%)Number of Degradation ProductsMajor Degradation Product (Retention Time)
Control 1000-
0.1 M HCl, 60°C, 24h 85.228.5 min
0.1 M NaOH, 60°C, 24h 78.9312.1 min
3% H₂O₂, RT, 24h 65.4415.3 min
60°C, 48h (solid) 98.1110.2 min
Light Exposure 92.529.8 min

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start This compound Sample (Solid or Extract) stock Prepare this compound Stock Solution (1 mg/mL) start->stock acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxid Oxidation (3% H₂O₂, RT) stock->oxid thermal Thermal Stress (60°C) stock->thermal photo Photodegradation (UV/Vis Light) stock->photo hplc Stability-Indicating HPLC-PDA acid->hplc base->hplc oxid->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms data Data Analysis & Degradation Pathway Elucidation lcms->data

Figure 1. Experimental workflow for a forced degradation study of this compound.

logical_relationship cluster_factors Degradation Factors cluster_pathways Degradation Pathways cluster_prevention Prevention & Mitigation pH pH Extremes Hydrolysis Hydrolysis pH->Hydrolysis Temp High Temperature Thermolysis Thermolysis Temp->Thermolysis Light Light Exposure Photolysis Photolysis Light->Photolysis Oxygen Oxygen Oxidation Oxidation Oxygen->Oxidation Storage Controlled Storage: - Low Temperature - Darkness - Inert Atmosphere Hydrolysis->Storage Extraction Optimized Extraction: - Mild pH - Low Temperature Hydrolysis->Extraction Formulation Appropriate Formulation: - pH Control - Antioxidants - Light-protective packaging Hydrolysis->Formulation Thermolysis->Storage Thermolysis->Extraction Photolysis->Storage Photolysis->Formulation Oxidation->Storage Oxidation->Formulation

Figure 2. Factors, pathways, and prevention of this compound degradation.

References

Troubleshooting low yield in Vobasine total synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Vobasine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in the total synthesis of this compound?

Low yields in this compound synthesis can often be attributed to challenges in two key transformations: the Pictet-Spengler reaction for the formation of the β-carboline core and the intramolecular Heck reaction to construct the bridged azabicyclo[3.3.1]nonane system. Issues such as suboptimal reaction conditions, catalyst deactivation, poor stereocontrol, and side product formation are frequent culprits. Late-stage functionalization of the complex this compound skeleton can also be challenging and lead to reduced yields.

Q2: How can I improve the diastereoselectivity of the Pictet-Spengler reaction in my synthesis?

Diastereoselectivity in the Pictet-Spengler reaction is highly dependent on the reaction conditions. Key factors to consider for optimization include the choice of acid catalyst, solvent, and reaction temperature. For instance, using a bulkier acid catalyst can sometimes favor the formation of one diastereomer over another. Running the reaction at lower temperatures may also enhance selectivity. Screening different conditions is often necessary to find the optimal parameters for your specific substrate.

Q3: My intramolecular Heck reaction is failing to produce the desired bridged ring system. What should I investigate?

Failure to form the bridged azabicyclo[3.3.1]nonane core via the intramolecular Heck reaction can be due to several factors. Ensure the palladium catalyst is active; the choice of ligand is critical and should be optimized for your substrate. The base used is also important, as it plays a role in the catalytic cycle. Solvent and temperature are additional parameters that can significantly impact the reaction's success. Catalyst decomposition, often indicated by the formation of palladium black, is a common issue that can be addressed by adjusting the ligand-to-metal ratio or reaction temperature.

Troubleshooting Guides

Low Yield in the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a crucial step in forming the tetracyclic core of this compound. Low yields are a common challenge.

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress closely using TLC or LC-MS. If the reaction stalls, consider increasing the temperature or adding a more potent acid catalyst. However, be cautious as harsh conditions can lead to decomposition.

  • Side Product Formation:

    • Solution: The formation of undesired regioisomers or over-alkylation can occur. Purify the starting materials to remove any impurities that might catalyze side reactions. Adjusting the stoichiometry of the reactants can also minimize the formation of byproducts.

  • Poor Diastereoselectivity:

    • Solution: The stereochemical outcome can be influenced by the reaction conditions. Experiment with different acid catalysts and solvents. Lowering the reaction temperature can sometimes improve diastereoselectivity by favoring the kinetically controlled product.

Quantitative Data on Pictet-Spengler Reaction Conditions:

EntryTryptamine DerivativeAldehyde/KetoneAcid CatalystSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
1TryptamineAcetaldehydeTFACH2Cl2RT12851:1
2TryptaminePyruvic acidHClEtOH508783:1
35-MeO-TryptamineCyclohexanoneAcetic AcidTolueneReflux691>95:5
4Tryptamineδ-Allenyl Aldehyde(PhO)2POOHPhMe70-64-

Yields and diastereomeric ratios are highly substrate-dependent and the above table provides illustrative examples.[1][2]

Experimental Protocol: General Procedure for Pictet-Spengler Reaction

  • To a solution of the tryptamine derivative (1.0 equiv) in the chosen solvent (e.g., CH2Cl2, toluene), add the aldehyde or ketone (1.1 equiv).

  • Add the acid catalyst (e.g., TFA, 1.2 equiv) dropwise at room temperature.

  • Stir the reaction mixture at the desired temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

  • Extract the aqueous layer with an organic solvent (e.g., CH2Cl2 or EtOAc).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Mechanism Workflow:

pictet_spengler cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Product Tryptamine Tryptamine Derivative Imine Schiff Base/Imine Tryptamine->Imine + Aldehyde - H2O Aldehyde Aldehyde/Ketone Aldehyde->Imine Iminium Iminium Ion Imine->Iminium + H+ Spiroindolenine Spiroindolenine Intermediate Iminium->Spiroindolenine Electrophilic Attack (C3) Carbocation Carbocation Spiroindolenine->Carbocation Rearrangement THBC Tetrahydro-β-carboline Carbocation->THBC - H+

Caption: Pictet-Spengler reaction mechanism for β-carboline synthesis.

Low Yield in the Intramolecular Heck Reaction

The construction of the bridged azabicyclo[3.3.1]nonane core is a challenging step often accomplished via an intramolecular Heck reaction.

Potential Causes and Solutions:

  • Catalyst Deactivation:

    • Solution: The formation of palladium black indicates catalyst precipitation. Increase the ligand-to-palladium ratio or screen different phosphine ligands that can better stabilize the Pd(0) species. Ensure all reagents and solvents are anhydrous and degassed.

  • Incorrect Ligand Choice:

    • Solution: The ligand plays a crucial role in the catalytic cycle. For electron-rich olefins, bulky, electron-rich phosphine ligands are often effective. For asymmetric Heck reactions, chiral ligands like BINAP are commonly used. A ligand screening is highly recommended.[3]

  • Suboptimal Base:

    • Solution: The base is required to neutralize the acid generated during the reaction. Inorganic bases like K2CO3 or Cs2CO3 are frequently used. If the reaction is sluggish, a stronger base might be necessary.

  • Wrong Reaction Conditions:

    • Solution: Temperature and solvent can significantly influence the reaction outcome. A solvent screen is advisable. The reaction is typically heated, but excessively high temperatures can lead to catalyst decomposition.

Quantitative Data on Intramolecular Heck Reaction Conditions:

EntrySubstrateCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Aryl IodidePd(OAc)2 (5)PPh3 (10)K2CO3DMF10075
2Aryl TriflatePd2(dba)3 (2.5)(R)-BINAP (6)Ag2CO3NMP8085 (90% ee)
3Vinyl HalidePd(OAc)2 (10)XPhos (12)Cs2CO3Dioxane12065
4Aryl BromideHerrmann's Catalyst (2)-NaOAcDMA14092

Yields and enantiomeric excess (ee) are highly dependent on the specific substrate and chiral ligand used.[3][4]

Experimental Protocol: General Procedure for Intramolecular Heck Reaction

  • In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)2, 5 mol%) and the ligand (e.g., PPh3, 10 mol%) to an oven-dried reaction vessel.

  • Add the anhydrous and degassed solvent (e.g., DMF, dioxane).

  • Add the substrate (1.0 equiv) and the base (e.g., K2CO3, 2.0 equiv).

  • Seal the vessel and heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Catalytic Cycle of the Intramolecular Heck Reaction:

heck_cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Aryl-Pd(II)-X) Pd0->OxAdd + R-X Coord Olefin Coordination OxAdd->Coord + Alkene Insert Migratory Insertion Coord->Insert Elim β-Hydride Elimination Insert->Elim Reduct Reductive Elimination Elim->Reduct + Base - HB-X Reduct->Pd0 - Product

Caption: Catalytic cycle of the intramolecular Heck reaction.

Challenges in Late-Stage Functionalization

Modifying the complex this compound scaffold at a late stage presents significant challenges due to the presence of multiple reactive sites.

Potential Issues and Strategies:

  • Lack of Regioselectivity:

    • Strategy: Directing groups can be installed to guide the functionalization to a specific C-H bond. Alternatively, catalysts with high steric or electronic bias can be employed to achieve site-selectivity.

  • Functional Group Incompatibility:

    • Strategy: The presence of nucleophilic nitrogen atoms can interfere with many C-H functionalization reactions. Protecting groups may be necessary to mask these functionalities. Alternatively, reaction conditions that are tolerant of these groups, such as some photoredox or enzymatic reactions, can be explored.

  • Low Reactivity:

    • Strategy: The steric hindrance around certain C-H bonds in the this compound core can make them unreactive. More reactive catalysts or harsher reaction conditions might be required, but this increases the risk of side reactions and decomposition.

Logical Workflow for Troubleshooting Late-Stage Functionalization:

lsf_troubleshooting Start Low Yield in Late-Stage Functionalization CheckSelectivity Check Regioselectivity Start->CheckSelectivity CheckCompatibility Assess Functional Group Compatibility CheckSelectivity->CheckCompatibility Good UseDirectingGroup Employ Directing Group CheckSelectivity->UseDirectingGroup Poor ScreenCatalysts Screen Catalysts for Improved Selectivity CheckSelectivity->ScreenCatalysts Poor CheckReactivity Evaluate Substrate Reactivity CheckCompatibility->CheckReactivity Compatible ProtectGroups Use Protecting Groups CheckCompatibility->ProtectGroups Incompatible TolerantConditions Explore Tolerant Reaction Conditions CheckCompatibility->TolerantConditions Incompatible HarsherConditions Increase Reaction Temperature/Time CheckReactivity->HarsherConditions Low ReactiveCatalyst Use a More Reactive Catalyst CheckReactivity->ReactiveCatalyst Low

Caption: Troubleshooting workflow for late-stage C-H functionalization.

References

Technical Support Center: Enhancing Vobasine Bioavailability for In-Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the bioavailability of vobasine in in-vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in-vivo studies?

This compound is a monoterpene indole alkaloid naturally found in several plant species of the genus Tabernaemontana.[1][2] Like many alkaloids, this compound's chemical structure may contribute to poor aqueous solubility and/or limited permeability across biological membranes, which are critical factors for oral absorption. Furthermore, it may be subject to significant first-pass metabolism in the liver. These factors can lead to low and variable bioavailability, making it challenging to achieve therapeutic concentrations in target tissues and obtain reliable results in in-vivo experiments.

Q2: What are the key physicochemical properties of this compound that may influence its bioavailability?

  • Molecular Weight: Approximately 352.43 g/mol .

  • Lipophilicity (XLogP3): Around 2.4, suggesting moderate lipophilicity.

  • Topological Polar Surface Area (TPSA): Approximately 62.4 Ų, which can influence membrane permeability.

These predicted values suggest that while this compound is not excessively large or lipophilic, its bioavailability may be limited by a combination of moderate solubility and permeability, as well as potential metabolic instability. Experimental determination of these properties is crucial for developing an effective formulation.

Q3: What are the initial steps to consider when encountering low bioavailability with this compound in an animal study?

The first step is to systematically evaluate the potential causes. This involves assessing the compound's intrinsic properties and the experimental setup. Key considerations include:

  • Aqueous Solubility: Determine the solubility of this compound in relevant physiological buffers (e.g., pH 1.2, 6.8, and 7.4).

  • Intestinal Permeability: Conduct an in-vitro permeability assay, such as the Caco-2 cell model, to understand its ability to cross the intestinal barrier.

  • Metabolic Stability: Perform an in-vitro metabolism study using liver microsomes to assess its susceptibility to first-pass metabolism.

  • Formulation and Administration: Review the formulation and route of administration used in the in-vivo study.

The results of these initial investigations will guide the selection of an appropriate strategy to enhance bioavailability.

Troubleshooting Guides

Issue 1: Poor and Variable Absorption of this compound After Oral Administration

Possible Causes:

  • Low aqueous solubility of this compound.

  • Inadequate dissolution of the compound in the gastrointestinal tract.

  • Precipitation of the compound in the gut lumen.

  • High inter-animal variability in gastrointestinal physiology.

Troubleshooting Steps:

  • Characterize Solubility: Experimentally determine the thermodynamic and kinetic solubility of your this compound sample.

  • Particle Size Reduction: If the compound is crystalline, reducing the particle size through micronization or nanocrystallization can increase the surface area for dissolution.

  • Formulation Strategies:

    • Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate and apparent solubility.

    • Lipid-Based Formulations: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or solid lipid nanoparticles can enhance solubilization and absorption.

    • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of this compound.

  • Standardize In-Vivo Procedures: Ensure consistent fasting times and administration techniques across all animals to minimize variability.

Issue 2: Low Plasma Concentration Despite Adequate Formulation

Possible Causes:

  • Poor intestinal permeability.

  • Efflux by transporters such as P-glycoprotein (P-gp).

  • Extensive first-pass metabolism in the gut wall and liver.

Troubleshooting Steps:

  • Assess Permeability: Use an in-vitro model like the Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) and efflux ratio. An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters.

  • Inhibit Efflux Transporters: Co-administration with a known P-gp inhibitor (e.g., verapamil, though use with caution and appropriate controls) in in-vitro models can confirm P-gp mediated efflux.

  • Evaluate Metabolic Stability: Incubate this compound with liver microsomes (human, rat, mouse) to determine its intrinsic clearance. High clearance suggests rapid metabolism.

  • Consider Prodrug Approach: If first-pass metabolism is extensive, a prodrug strategy could be explored to mask the metabolic site and improve systemic exposure.

  • Alternative Routes of Administration: For preclinical studies, consider parenteral routes (e.g., intravenous, intraperitoneal) to bypass first-pass metabolism and establish baseline pharmacokinetic parameters.

Data Presentation

Table 1: Predicted Physicochemical and ADME Properties of this compound

PropertyPredicted ValueImplication for Bioavailability
Molecular Weight ( g/mol )352.43Within the range for good oral absorption.
XLogP32.4Moderate lipophilicity, may favor membrane permeation but require formulation for solubilization.
TPSA (Ų)62.4In a range where good permeability is possible.
Aqueous SolubilityPredicted to be lowA significant potential barrier to oral absorption.
Caco-2 PermeabilityPredicted to be low to moderateMay contribute to incomplete absorption.
P-gp SubstratePredicted to be a substratePotential for active efflux, reducing net absorption.
CYP450 SubstratePredicted to be a substrate for multiple CYPs (e.g., 3A4, 2D6)Susceptible to first-pass metabolism.

Note: These values are based on computational predictions and require experimental verification.

Table 2: Hypothetical Experimental Data for Different this compound Formulations

FormulationAqueous Solubility (µg/mL)Caco-2 Papp (A→B) (10⁻⁶ cm/s)In-Vivo AUC (ng·h/mL)In-Vivo Cmax (ng/mL)In-Vivo Tmax (h)
Unformulated this compound (Suspension)< 10.550152
Micronized this compound50.6150401.5
This compound in SEDDS> 1001.28002001
This compound-HP-β-CD Complex500.84501201

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary based on experimental conditions.

Experimental Protocols

Protocol 1: Determination of Aqueous Thermodynamic Solubility

Objective: To determine the equilibrium solubility of this compound in aqueous buffers.

Materials:

  • This compound powder

  • Phosphate buffered saline (PBS), pH 7.4

  • Simulated gastric fluid (SGF), pH 1.2

  • Simulated intestinal fluid (SIF), pH 6.8

  • HPLC-grade water, acetonitrile, and appropriate buffer for HPLC analysis

  • 2 mL glass vials with screw caps

  • Orbital shaker/incubator

  • 0.22 µm syringe filters

  • HPLC system with UV detector

Method:

  • Add an excess amount of this compound powder to a 2 mL glass vial (a small magnetic stir bar can be added).

  • Add 1 mL of the desired aqueous buffer (PBS, SGF, or SIF) to the vial.

  • Seal the vial and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the vials to stand for at least 1 hour to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered sample with the mobile phase to a concentration within the calibration curve range.

  • Analyze the sample concentration using a validated HPLC-UV method.

  • The determined concentration represents the thermodynamic solubility of this compound in that specific buffer.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of this compound.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 12-well or 24-well plates)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hank's Balanced Salt Solution (HBSS) buffered with HEPES

  • This compound stock solution (e.g., in DMSO)

  • Lucifer yellow (for monolayer integrity testing)

  • Control compounds: propranolol (high permeability), atenolol (low permeability), digoxin (P-gp substrate)

  • LC-MS/MS system for sample analysis

Method:

  • Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by performing a Lucifer yellow leakage test.

  • Wash the cell monolayers with pre-warmed HBSS.

  • Apical to Basolateral (A→B) Permeability:

    • Add the dosing solution containing this compound and control compounds to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

  • Basolateral to Apical (B→A) Permeability:

    • Add the dosing solution to the basolateral (donor) chamber.

    • Add fresh HBSS to the apical (receiver) chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.

  • At the end of the experiment, collect samples from the donor chamber.

  • Analyze the concentration of this compound in all samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B)

Mandatory Visualizations

experimental_workflow cluster_problem Problem Identification cluster_characterization In-Vitro Characterization cluster_formulation Formulation Development cluster_evaluation In-Vivo Evaluation Problem Low in-vivo bioavailability of this compound Solubility Determine Aqueous Solubility (Thermodynamic & Kinetic) Problem->Solubility Permeability Assess Permeability (Caco-2 Assay) Problem->Permeability Metabolism Evaluate Metabolic Stability (Liver Microsomes) Problem->Metabolism SizeReduction Particle Size Reduction (Micronization/Nanonization) Solubility->SizeReduction SolidDispersion Amorphous Solid Dispersion Solubility->SolidDispersion LipidBased Lipid-Based Formulation (SEDDS, Nanoemulsion) Solubility->LipidBased Complexation Complexation (Cyclodextrins) Solubility->Complexation Permeability->LipidBased PK_Study Pharmacokinetic Study in Animal Model (e.g., Rat, Mouse) Metabolism->PK_Study SizeReduction->PK_Study SolidDispersion->PK_Study LipidBased->PK_Study Complexation->PK_Study

Caption: Experimental workflow for improving this compound bioavailability.

signaling_pathway cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation & Metabolism OralAdmin Oral Administration of This compound Formulation Dissolution Dissolution in GI Fluids OralAdmin->Dissolution Lumen This compound in GI Lumen Dissolution->Lumen Absorption Absorption across Intestinal Epithelium Lumen->Absorption PortalVein Portal Vein Absorption->PortalVein Liver Liver (First-Pass Metabolism) CYP450 Enzymes PortalVein->Liver SystemicCirculation Systemic Circulation (Bioavailable this compound) PortalVein->SystemicCirculation Unmetabolized this compound Liver->SystemicCirculation Metabolites Excretion Excretion Liver->Excretion Biliary Excretion SystemicCirculation->Excretion Renal Excretion

Caption: Potential pharmacokinetic pathway of orally administered this compound.

troubleshooting_logic Start Low in-vivo exposure? Solubility Is aqueous solubility < 10 µg/mL? Start->Solubility Yes Permeability Is Caco-2 Papp < 1x10⁻⁶ cm/s? Solubility->Permeability No Sol_Strat Implement Solubility Enhancement: - Particle Size Reduction - Solid Dispersion - Lipid Formulation - Complexation Solubility->Sol_Strat Yes Metabolism High in-vitro clearance in liver microsomes? Permeability->Metabolism No Perm_Strat Implement Permeability Enhancement: - Lipid-Based Formulations - Permeation Enhancers (with caution) Permeability->Perm_Strat Yes Met_Strat Consider: - Prodrug Approach - Co-administration with Inhibitor (for research) - Parenteral Administration Metabolism->Met_Strat Yes Reevaluate Re-evaluate in-vivo Metabolism->Reevaluate No Sol_Strat->Reevaluate Perm_Strat->Reevaluate Met_Strat->Reevaluate

Caption: Troubleshooting logic for poor bioavailability of this compound.

References

Acid-catalyzed cleavage of dimeric alkaloids to increase Vobasine yield

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Acid-Catalyzed Cleavage of Dimeric Alkaloids

This guide provides troubleshooting advice and frequently asked questions for researchers performing the acid-catalyzed cleavage of dimeric indole alkaloids, such as voacamine, to increase the yield of valuable monomeric units like vobasine and voacangine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my acid-catalyzed cleavage of voacamine yielding voacangine instead of this compound?

A1: This is the expected outcome of the reaction. Voacamine is a bisindole alkaloid composed of a voacangine unit and a this compound unit linked together.[1] The acid-catalyzed cleavage breaks the bond between these two units. The more stable voacangine moiety is recovered, while the this compound portion becomes a reactive vobasinyl cation.[2] This cation is typically trapped by a scavenger or may participate in side reactions, and is not recovered as this compound without further specific synthetic steps, which are not part of a standard cleavage protocol.

Q2: My reaction yield is significantly lower than reported values (under 30%). What are the common causes and how can I improve it?

A2: Low yields are a common issue and can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the disappearance of the starting dimer using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or slightly increasing the temperature.[3][4]

  • Product Decomposition: Voacangine and related alkaloids can degrade under harsh acidic conditions or prolonged heating.[3][4] Microwave-assisted heating can significantly reduce reaction times from hours to minutes, minimizing degradation and often maintaining comparable yields.[3][5]

  • Side Reactions: The generated vobasinyl cation is reactive and can lead to side products. The addition of a scavenger, such as 1-propanethiol, can trap this cation, prevent side reactions, and has been shown to increase the molar yield of voacangine to around 50%.[2]

  • Sub-optimal Conditions: The choice of acid, its concentration, and the solvent system are critical. Aqueous 3M HCl is commonly used. Using methanol as the main solvent has been shown to result in no reaction, indicating the importance of water in the reaction medium.[3][4]

Q3: I'm observing multiple spots on my TLC plate post-reaction, making purification difficult. What are these byproducts?

A3: Besides unreacted starting material and the desired product, you may be observing:

  • Degradation Products: Caused by excessive heat or reaction time.

  • Norvoacangine: This can form as a byproduct during the reaction.[2]

  • Products from Side Reactions: Polymers or other adducts may form if a scavenger is not used.

  • Isomers: Depending on the starting material, which may be a mix of dimers like voacamine and voacamidine, you can get a mixture of products.[3][4]

To resolve this, optimize reaction time by closely monitoring with TLC. For purification, gradient column chromatography on silica gel is typically required to separate the target monomer from these impurities.

Q4: The dimeric alkaloid starting material is not fully dissolving in the acidic solution. What should I do?

A4: Poor solubility can hinder the reaction. While adding a co-solvent like methanol might seem like a solution, studies have shown it can slow down the reaction without significantly improving the yield.[3][4] It is better to proceed with a suspension in the recommended aqueous acid (e.g., 3M HCl) with vigorous stirring. Heating will typically help dissolve the material as the reaction progresses.

Data on Reaction Optimization

The following table summarizes yields of voacangine from the cleavage of voacamine under various experimental conditions.

Starting MaterialAcid/SolventHeating MethodTemperatureTimeScavengerMolar Yield (%)Reference
Voacamine3M HClConventionalReflux6 hNone31%[3][4]
Voacamine3M HClMicrowave (100W)100 °C9 minNone30%[3][5]
Voacamine3M HClMicrowave (100W)80 °C30 minNone23%[2]
Voacamine3M HClConventional110 °C2 h1-Propanethiol51%[2]
Voacamine (1g scale)3M HClConventional110 °C1.5 h1-Propanethiol49%[3][4]
Voacamidine/Voacamine (4:1)3M HClConventional110 °C1.5 h1-Propanethiol47%[3][4]

Visualized Guides and Pathways

Reaction Pathway

ReactionPathway Voacamine Voacamine (Dimeric Alkaloid) Intermediates Protonated Dimer Voacamine->Intermediates + H⁺ (Acid) Voacangine Voacangine (Target Monomer) Intermediates->Voacangine Cleavage Vobasinyl Vobasinyl Cation (Reactive Moiety) Intermediates->Vobasinyl Cleavage

Caption: Acid-catalyzed cleavage of Voacamine into its constituent parts.

Experimental Workflow

ExperimentalWorkflow cluster_prep 1. Reaction Setup cluster_reaction 2. Cleavage cluster_workup 3. Workup & Extraction cluster_purification 4. Purification start Dissolve Dimer in 3M HCl add_scavenger Add Scavenger (e.g., 1-Propanethiol) start->add_scavenger heat Heat Mixture (Conventional or Microwave) add_scavenger->heat monitor Monitor by TLC heat->monitor monitor->heat Continue if incomplete cool Cool to RT monitor->cool If complete neutralize Basify with NaHCO₃ / NH₄OH cool->neutralize extract Extract with Organic Solvent (e.g., DCM) neutralize->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Purify via Column Chromatography concentrate->chromatography product Isolated Monomer chromatography->product

Caption: General workflow for dimeric alkaloid cleavage and purification.

Troubleshooting Decision Tree

Troubleshooting start Problem: Low Yield check_tlc Check TLC of crude product start->check_tlc is_sm Significant starting material remains? check_tlc->is_sm is_streaking Streaking or many degradation spots? check_tlc->is_streaking action_time Action: Increase reaction time/temperature is_sm->action_time Yes good Yield loss is likely in purification step is_sm->good No action_microwave Action: Switch to microwave heating to reduce time is_streaking->action_microwave Yes action_scavenger Action: Add a scavenger (1-propanethiol) to prevent side reactions is_streaking->action_scavenger Yes action_purify Action: Optimize purification protocol (e.g., gradient elution) good->action_purify

Caption: A decision tree for troubleshooting low reaction yields.

Experimental Protocol: Optimized Cleavage of Voacamine

This protocol is adapted from procedures demonstrated to achieve ~50% molar yield of voacangine.[2][3][4]

Objective: To cleave the dimeric alkaloid voacamine to yield voacangine.

Materials:

  • Voacamine (or a mixture of voacamine/voacamidine) (1.0 g)

  • 3M Hydrochloric Acid (HCl)

  • 1-Propanethiol

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom pressure flask with stir bar

  • Heating mantle or oil bath with temperature control and stirrer

  • TLC plates (silica gel) and developing chamber

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a round-bottom pressure flask, add 1.0 g of the isolated dimeric alkaloid(s).

    • Add 3M aqueous HCl to dissolve/suspend the material (concentration should be approx. 0.02 M, e.g., 1.0 g voacamine in ~70 mL of 3M HCl).[3]

    • Add 3.0 equivalents of 1-propanethiol to the mixture. This acts as a scavenger for the vobasinyl cation.[2]

  • Heating:

    • Seal the pressure flask securely.

    • Heat the reaction mixture to 110 °C with vigorous stirring.

    • Maintain this temperature for 1.5 - 2 hours.[2][4]

  • Reaction Monitoring:

    • Periodically (e.g., every 30 minutes), cool the flask briefly, take a small aliquot of the reaction mixture, neutralize it with NaHCO₃, and extract with a small amount of DCM.

    • Spot the organic layer on a TLC plate against the starting material.

    • Elute with a suitable solvent system (e.g., DCM:Methanol 95:5).

    • The reaction is complete when the starting material spot has disappeared. Avoid prolonged heating after completion to minimize degradation.[3][4]

  • Workup:

    • Once the reaction is complete, cool the flask to room temperature.

    • Carefully neutralize the acidic mixture by slowly adding saturated NaHCO₃ solution until the pH is ~8-9.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

    • Combine the organic extracts.

  • Purification:

    • Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

    • Purify the crude solid using silica gel column chromatography, eluting with a suitable solvent gradient (e.g., hexane/ethyl acetate or DCM/methanol) to isolate the pure voacangine.[6]

References

Vobasine Production Scale-Up: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up of Vobasine production. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this compound synthesis from a laboratory to a pilot or manufacturing scale.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound production?

Scaling up the synthesis of complex indole alkaloids like this compound presents several significant challenges. These can be broadly categorized as:

  • Process Chemistry and Control: Reactions that are well-behaved at the gram scale can become problematic in larger reactors. Key issues include maintaining optimal reaction concentrations, managing heat transfer in larger volumes, and ensuring efficient mixing to avoid localized "hot spots" or concentration gradients that can lead to side reactions and impurity formation.

  • Yield Attenuation: A decrease in percentage yield is common during scale-up. This can be attributed to a combination of factors including less efficient heat and mass transfer, longer reaction and work-up times, and the amplification of minor side reactions that were insignificant at the lab scale.

  • Impurity Profile Changes: The types and quantities of impurities may differ between lab and pilot-scale batches. New impurities can arise from prolonged reaction times, temperature fluctuations, or interactions with larger surface areas of different materials of construction.

  • Product Stability and Degradation: this compound, like many complex alkaloids, can be sensitive to heat, pH, and oxygen. The extended processing times and potentially higher temperatures involved in large-scale production can lead to product degradation.

  • Purification and Isolation: Chromatographic purification, which is often straightforward at the lab scale, becomes a significant bottleneck at larger scales. Developing a scalable, efficient, and cost-effective purification method is a critical challenge.

Q2: How can I mitigate yield loss during the scale-up of key synthetic steps like the Pictet-Spengler reaction or Dieckmann condensation?

Key reactions in the synthesis of the this compound core, such as the Pictet-Spengler reaction and Dieckmann condensation, require careful optimization for scale-up.

For the Pictet-Spengler reaction , which forms the tetrahydro-β-carboline core, challenges at scale include ensuring complete consumption of the amine starting material and managing the acidic conditions which can cause side reactions if not controlled.

For the Dieckmann condensation , which is used to form a cyclic β-keto ester, common scale-up issues include intermolecular condensation (polymerization), hydrolysis of the ester, and a retro-Dieckmann reaction. High dilution techniques can favor the desired intramolecular reaction over polymerization. Ensuring anhydrous conditions and using a suitable base are crucial to prevent hydrolysis and other side reactions.

Q3: What are the best practices for purifying this compound at a larger scale?

Purification is a critical step in obtaining high-purity this compound. While lab-scale purification often relies on standard silica gel chromatography, this may not be practical or economical at scale. Key considerations for large-scale purification include:

  • Crystallization: If this compound can be crystallized, this is often the most efficient and scalable method for achieving high purity.

  • Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful technique for purifying large quantities of alkaloids. Method development is crucial to optimize solvent systems and column selection for maximum throughput and resolution.

  • pH-Zone Refining Centrifugal Partition Chromatography (CPC): This technique is particularly well-suited for the purification of alkaloids and can be scaled up effectively.

  • Acid-Base Liquid-Liquid Extraction (LLE): This classic technique can be used to remove non-basic impurities from the crude product.

Troubleshooting Guides

Issue 1: Low Yield in the Pictet-Spengler Reaction
Symptom Potential Cause Troubleshooting Steps
Incomplete reaction, significant starting material remains.Insufficient acid catalyst or reaction time.Increase catalyst loading or reaction time. Monitor reaction progress by TLC or HPLC.
Formation of side products.Harsh acidic conditions leading to degradation.Use a milder acid catalyst or lower the reaction temperature.
Difficulty in isolating the product.Product may be soluble in the aqueous phase during workup.Adjust the pH of the aqueous phase carefully during extraction. Use a different extraction solvent.
Issue 2: Poor Performance of the Dieckmann Condensation at Scale
Symptom Potential Cause Troubleshooting Steps
Formation of a polymeric substance.Intermolecular condensation is favored over intramolecular cyclization.Employ high-dilution conditions by adding the diester slowly to a solution of the base.
Hydrolysis of the ester groups.Presence of water in the reaction.Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.
Low yield of the desired β-keto ester.The reaction is reversible.Use a stoichiometric amount of a strong base to drive the reaction to completion by deprotonating the product.
Product decomposition during workup.The β-keto ester is unstable to harsh acidic or basic conditions.Use a mild workup procedure, avoiding prolonged exposure to strong acids or bases.
Issue 3: Challenges in HPLC Purification
Symptom Potential Cause Troubleshooting Steps
Poor separation of this compound from impurities.Suboptimal mobile phase or stationary phase.Screen different solvent systems (e.g., acetonitrile/water, methanol/water) with various additives (e.g., trifluoroacetic acid, formic acid, ammonium hydroxide) to improve resolution. Consider different column chemistries (e.g., C18, phenyl-hexyl).
Peak tailing.Interaction of the basic alkaloid with acidic silica sites on the column.Add a basic modifier (e.g., triethylamine) to the mobile phase. Use a base-deactivated column.
Low recovery of this compound.Irreversible adsorption of the product onto the stationary phase.Change the stationary phase to a more inert material or consider a different purification technique like CPC.

Data Presentation

Table 1: Representative Yield Comparison for a Key Intermediate in Indole Alkaloid Synthesis (Lab vs. Pilot Scale)

Reaction Step Lab Scale (10g) Pilot Scale (1kg) Potential Reasons for Yield Difference
Pictet-Spengler Reaction85%70%Inefficient heat transfer leading to side reactions. Longer reaction time.
Dieckmann Condensation75%60%Increased intermolecular condensation. Less efficient mixing.
Purification90%80%More complex impurity profile. Losses during larger-scale chromatographic separation.

Note: This table presents illustrative data based on common trends in scaling up indole alkaloid synthesis. Actual yields will vary depending on the specific reaction conditions and equipment.

Experimental Protocols

Protocol 1: General Procedure for Pictet-Spengler Reaction
  • Reaction Setup: A dry, inert atmosphere reactor is charged with the tryptamine derivative and a suitable solvent (e.g., toluene, dichloromethane).

  • Aldehyde Addition: The aldehyde is added to the solution, followed by the acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid).

  • Reaction Monitoring: The reaction is heated to the desired temperature and monitored by TLC or HPLC until completion.

  • Workup: The reaction mixture is cooled, and the acid is neutralized with a base (e.g., sodium bicarbonate solution). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography or crystallization.

Protocol 2: General Procedure for HPLC Purification of this compound
  • Column: A preparative reverse-phase C18 column is used.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid, is typically employed.

  • Sample Preparation: The crude this compound is dissolved in a minimal amount of the initial mobile phase.

  • Injection and Fraction Collection: The sample is injected onto the column, and fractions are collected based on the UV chromatogram.

  • Analysis and Pooling: The collected fractions are analyzed by analytical HPLC to determine their purity. Fractions containing pure this compound are pooled.

  • Solvent Removal: The organic solvent is removed under reduced pressure, and the aqueous solution is lyophilized to obtain the purified this compound trifluoroacetate salt.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage start Starting Materials pictet_spengler Pictet-Spengler Reaction start->pictet_spengler dieckmann Dieckmann Condensation pictet_spengler->dieckmann functionalization Side Chain Functionalization dieckmann->functionalization crude_this compound Crude this compound functionalization->crude_this compound extraction Acid-Base Extraction crude_this compound->extraction chromatography Preparative HPLC extraction->chromatography crystallization Crystallization chromatography->crystallization pure_this compound Pure this compound crystallization->pure_this compound hplc_analysis HPLC Purity pure_this compound->hplc_analysis ms_analysis Mass Spectrometry pure_this compound->ms_analysis nmr_analysis NMR Spectroscopy pure_this compound->nmr_analysis

Caption: A generalized experimental workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_logic cluster_synthesis_check Synthesis Troubleshooting cluster_purification_check Purification Troubleshooting cluster_analysis_check Analytical Troubleshooting start Low Yield or High Impurity reaction_conditions Review Reaction Conditions (Temp, Time, Conc.) start->reaction_conditions Is the issue in synthesis? purification_method Optimize Purification Method (e.g., HPLC gradient) start->purification_method Is the issue in purification? reagent_quality Check Reagent Purity and Stoichiometry reaction_conditions->reagent_quality mixing_efficiency Evaluate Mixing Efficiency reagent_quality->mixing_efficiency product_degradation Assess Product Stability During Purification purification_method->product_degradation analytical_method Validate Analytical Method product_degradation->analytical_method impurity_id Identify Unknown Impurities (MS, NMR) analytical_method->impurity_id

Caption: A logical workflow for troubleshooting common issues in this compound production scale-up.

Vobasine Stability in Different Solvent Systems: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the stability of vobasine in various solvent systems. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Where can I find data on the stability of this compound in common laboratory solvents?

A1: Currently, there is a lack of specific, publicly available quantitative data on the stability of this compound in a wide range of solvent systems. This compound is a monoterpene indole alkaloid, and like many complex natural products, its stability can be influenced by factors such as the solvent's polarity, pH, and the presence of light or oxidizing agents.[1] To determine its stability in a specific solvent for your experimental needs, it is recommended to perform a stability study.

Q2: What are the first steps to take when investigating the stability of this compound?

A2: A good starting point is to conduct preliminary solubility studies in various pharmaceutically acceptable solvents to identify suitable systems for your intended application.[2] Following this, a forced degradation study is a common approach to quickly assess the intrinsic stability of a drug substance like this compound.[3][4] This involves exposing a solution of this compound to stress conditions that are more severe than accelerated stability testing conditions.[5]

Q3: What are the typical stress conditions used in a forced degradation study?

A3: Forced degradation studies typically involve exposing the drug substance to hydrolysis (acidic and basic conditions), oxidation, photolysis (light exposure), and thermal stress.[4][6] These studies are crucial for identifying potential degradation products and understanding the degradation pathways.[3]

Q4: How do I choose the right solvents for a this compound stability study?

A4: The choice of solvent will depend on your specific application. For analytical purposes, you will need a solvent that dissolves this compound and is compatible with your analytical method (e.g., HPLC-grade acetonitrile or methanol). For formulation development, you would consider pharmaceutically acceptable solvents. It's important to select solvents that will not degrade the compound themselves.[4] A study on a similar compound, voacangine, reported solubility in DMSO and dimethylformamide.[2]

Q5: What analytical techniques are suitable for monitoring this compound stability?

A5: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for stability testing due to its ability to separate and quantify the parent drug from its degradation products.[7][8] A stability-indicating HPLC method should be developed and validated. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of any degradation products.[9]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No degradation of this compound is observed under stress conditions. The stress conditions may not be harsh enough.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), increase the temperature, or extend the exposure time.[4]
Complete degradation of this compound is observed immediately after applying the stressor. The stress conditions are too harsh.Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve partial degradation (e.g., 5-20%) to observe the degradation profile.[4]
Poor peak shape or resolution in the HPLC chromatogram. The mobile phase composition may not be optimal for separating this compound from its degradants.Optimize the HPLC method by adjusting the mobile phase composition, gradient, flow rate, or column type.
Inconsistent or irreproducible stability data. This could be due to variations in experimental conditions, such as temperature fluctuations, inaccurate solution preparation, or issues with the analytical instrument.Ensure all experimental parameters are tightly controlled. Use calibrated equipment and freshly prepared solutions. Perform system suitability tests before each HPLC run.
Unexpected peaks appear in the chromatogram of the control sample (unstressed). The this compound sample may already contain impurities, or the solvent itself may be contaminated or degrading.Analyze the starting material for purity. Run a solvent blank to check for interfering peaks.

Experimental Protocols

Protocol 1: General Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study of this compound. The concentrations and time points should be optimized based on preliminary experiments.

1. Materials:

  • This compound reference standard
  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • Calibrated analytical balance, volumetric flasks, and pipettes
  • HPLC system with a UV or PDA detector

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).

3. Stress Conditions:

4. Sample Analysis:

  • Analyze all stressed and control samples by a validated stability-indicating HPLC method.
  • Determine the percentage of this compound remaining and the formation of any degradation products.

Data Presentation

The results of a stability study should be presented in a clear and organized manner. The following tables provide templates for summarizing the data.

Table 1: Summary of this compound Stability under Forced Degradation Conditions (Example Data)

Stress ConditionDuration (hours)This compound Remaining (%)Number of Degradation ProductsMajor Degradation Product (Retention Time, min)
0.1 M HCl (60°C)2485.224.5
0.1 M NaOH (60°C)2478.933.8
3% H₂O₂ (RT)2492.115.2
Thermal (70°C, solution)2495.516.1
Photolytic2490.324.9

Table 2: this compound Degradation Kinetics in Different Solvents (Example Data)

Solvent SystemTemperature (°C)Rate Constant (k, hr⁻¹)Half-life (t½, hr)Degradation Order
Acetonitrile:Water (50:50)600.01546.2First-order
Methanol:Water (50:50)600.02133.0First-order
DMSO600.00886.6First-order

Visualizations

The following diagrams illustrate key workflows in this compound stability testing.

Forced_Degradation_Workflow This compound This compound Stock Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) This compound->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) This compound->Base Oxidation Oxidation (e.g., 3% H2O2, RT) This compound->Oxidation Thermal Thermal Stress (e.g., 70°C) This compound->Thermal Photo Photolytic Stress (ICH Q1B) This compound->Photo Analysis HPLC Analysis (Stability-Indicating Method) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Data Interpretation (Degradation Pathway ID) Analysis->Data

Forced Degradation Experimental Workflow

Stability_Indicating_Method_Development cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation Select_Column Select Column (e.g., C18, Phenyl) Optimize_MP Optimize Mobile Phase (ACN, MeOH, Buffers) Select_Column->Optimize_MP Optimize_Detection Optimize Detection (Wavelength) Optimize_MP->Optimize_Detection Generate_Degradants Generate Degradants (Acid, Base, Peroxide, etc.) Optimize_Detection->Generate_Degradants Apply Method Specificity Specificity (Peak Purity) Generate_Degradants->Specificity Analyze Samples Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness

Stability-Indicating HPLC Method Development Logic

References

Technical Support Center: Enhancing the Purity of Vobasine Isolates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the isolation and purification of Vobasine.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause Suggested Solution
Low Yield of this compound after Initial Extraction Incomplete extraction from the plant material.Ensure the plant material is finely ground. Optimize the solvent-to-solid ratio and extraction time. Consider using a sequence of solvents with increasing polarity. An acid-base extraction method is often effective for alkaloids.[1][2]
Degradation of this compound during extraction.This compound, like many alkaloids, can be sensitive to pH and temperature.[3][4][5] Avoid prolonged exposure to harsh acidic or basic conditions and high temperatures.
Co-elution of Impurities during Column Chromatography Poor separation resolution.Optimize the mobile phase composition. A gradient elution may provide better separation than an isocratic one.[6] Experiment with different stationary phases (e.g., silica gel, alumina, or reversed-phase C18).[6][7]
Overloading of the column.Reduce the amount of crude extract loaded onto the column.
Presence of Tailing Peaks in HPLC Analysis Interaction of the basic this compound molecule with residual silanol groups on the silica-based column.Add a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase to mask the silanol groups.[8] Use a column specifically designed for the analysis of basic compounds.
The column is degrading.Use a pre-column to protect the analytical column. Ensure the mobile phase pH is within the stable range for the column.
This compound Fails to Crystallize during Recrystallization The chosen solvent is not suitable.A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9][10] Screen a variety of solvents or solvent mixtures.[10]
The solution is not sufficiently saturated.Concentrate the solution by evaporating some of the solvent.[9]
Presence of impurities inhibiting crystallization.Further purify the sample using another technique, such as a different chromatographic method, before attempting recrystallization.
Oily Precipitate Forms Instead of Crystals The compound is "oiling out," which can happen if the solution is cooled too quickly or if the solute's melting point is lower than the boiling point of the solvent.Slow down the cooling rate. Try using a solvent with a lower boiling point. Redissolve the oil in a small amount of hot solvent and try to induce crystallization by scratching the inside of the flask or adding a seed crystal.
Multiple Spots on TLC After Purification Incomplete purification.Repeat the purification step. Consider using a combination of different purification techniques (e.g., multiple chromatography steps with different stationary/mobile phases, followed by recrystallization).
Decomposition of the sample on the TLC plate.Some compounds can degrade on the acidic silica gel of a TLC plate. Try using neutral or alumina-backed TLC plates. Spot the sample and develop the plate immediately.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound isolates?

A1: The most common impurities are other structurally related indole alkaloids that are co-extracted from the natural source.[1][11][12] These can include isomers and other alkaloids with similar polarities, making separation challenging. Dimeric alkaloids containing a this compound moiety, such as voacamine, are also common.[1]

Q2: Which chromatographic technique is best suited for this compound purification?

A2: A combination of techniques is often most effective. Initial purification is typically performed using column chromatography with silica gel or alumina.[7] For higher purity, High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, is a powerful tool.[13][14] Reversed-phase HPLC is often effective for separating alkaloids.[14]

Q3: How can I improve the separation of this compound from its isomers?

A3: Isomer separation can be challenging. High-resolution HPLC is often required.[13] Experiment with different stationary phases, such as phenyl-hexyl columns which can offer different selectivity through π-π interactions.[14] Optimization of the mobile phase, including the organic modifier, pH, and additives, is crucial.

Q4: What is the best way to store purified this compound?

A4: Like many alkaloids, this compound should be stored in a cool, dark, and dry place to prevent degradation. For long-term storage, keeping it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C) is recommended.

Q5: My purified this compound appears as a yellowish or brownish powder. Is this normal?

A5: Highly pure this compound is expected to be a white or off-white solid. A colored product suggests the presence of impurities. These could be residual plant pigments or degradation products. Further purification steps are recommended to remove these colored impurities.

Experimental Protocols

Protocol 1: General Acid-Base Extraction of this compound from Plant Material

This protocol is a general guideline for the initial extraction of alkaloids, including this compound, from dried and powdered plant material.

  • Acidification: Macerate the powdered plant material in an acidic aqueous solution (e.g., 1-5% hydrochloric acid or acetic acid) for several hours to overnight.[1][2] This protonates the alkaloids, forming their water-soluble salts.

  • Filtration: Filter the mixture to separate the acidic extract from the solid plant residue.

  • Basification: Make the acidic aqueous extract basic by adding a base (e.g., ammonium hydroxide or sodium carbonate) until a pH of 9-10 is reached.[1][2] This deprotonates the alkaloid salts, converting them back to their free base form, which is less soluble in water.

  • Solvent Extraction: Extract the basified aqueous solution multiple times with an immiscible organic solvent such as dichloromethane or chloroform.[2] The free base alkaloids will partition into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (e.g., sodium sulfate), and then evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol describes a typical method for purifying the crude this compound extract.

  • Column Packing: Prepare a glass column packed with silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column.

  • Elution: Elute the column with a solvent system of increasing polarity. A common mobile phase for alkaloids is a mixture of a non-polar solvent (like hexane or chloroform) and a more polar solvent (like ethyl acetate or methanol).[1] A small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia) is often added to the mobile phase to reduce peak tailing of basic compounds.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • Analysis: Combine the fractions containing the pure this compound (as determined by TLC) and evaporate the solvent to yield the purified compound.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a starting point for the analytical HPLC of this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[14][15] The pH of the mobile phase should be optimized for the best separation.

  • Elution: Isocratic or gradient elution can be used. A gradient elution, where the proportion of the organic solvent is increased over time, is often better for separating complex mixtures.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound shows strong absorbance (e.g., around 254 nm or 280 nm).[16]

  • Injection Volume: 10-20 µL.

Visualizations

G General Workflow for this compound Purification A Plant Material B Acid-Base Extraction A->B C Crude this compound Extract B->C D Column Chromatography C->D E Semi-Pure this compound D->E F Recrystallization E->F G High-Purity this compound F->G H Purity Analysis (HPLC, TLC) G->H

Caption: A general workflow for the isolation and purification of this compound.

G Troubleshooting Logic for Low Purity A Low Purity Detected (e.g., by HPLC/TLC) B Are there multiple, closely eluting peaks? A->B C Optimize Chromatography: - Change mobile phase - Try different stationary phase - Use gradient elution B->C Yes D Are there tailing peaks? B->D No H Re-analyze purity C->H E Add basic modifier to mobile phase or use a base-deactivated column D->E Yes F Is the sample colored? D->F No E->H G Consider a charcoal wash or recrystallization to remove pigments F->G Yes F->H No G->H

Caption: A decision tree for troubleshooting low purity in this compound isolates.

References

Optimizing Vobasine Derivatization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for the derivatization of vobasine. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and data presentation to address common challenges encountered during the acylation and alkylation of this complex indole alkaloid.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues that may arise during the derivatization of this compound.

Q1: My this compound derivatization reaction is resulting in a low yield. What are the common causes?

Low yields in this compound derivatization can be attributed to several factors:

  • Steric Hindrance: The complex, three-dimensional structure of this compound can sterically hinder the approach of reagents to the desired reaction site.

  • Reagent Quality: Degradation or impurity of acylating or alkylating agents can significantly impact reaction efficiency.

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can lead to incomplete reactions or the formation of side products.

  • Moisture: Many derivatization reactions are sensitive to moisture, which can quench reagents or catalyze side reactions.

Q2: I am observing multiple products in my reaction mixture. How can I improve the selectivity for the desired this compound derivative?

The presence of multiple nucleophilic sites in this compound (e.g., the indole nitrogen and other heteroatoms) can lead to a mixture of products. To enhance selectivity:

  • Protecting Groups: Employing protecting groups for more reactive sites can direct the derivatization to the intended position. For instance, protecting the indole nitrogen can prevent N-acylation or N-alkylation if another site is targeted.[1][2]

  • Choice of Reagents: The nature of the acylating or alkylating agent can influence regioselectivity. Bulkier reagents may favor reaction at less sterically hindered sites.

  • Reaction Conditions: Fine-tuning the solvent, temperature, and catalyst can significantly alter the kinetic and thermodynamic control of the reaction, thereby favoring the formation of a specific isomer.

Q3: How do I choose an appropriate protecting group for this compound derivatization?

The selection of a protecting group depends on the specific functional group to be masked and the reaction conditions of the subsequent derivatization step. For the indole nitrogen of this compound, common protecting groups include:

  • Boc (tert-butoxycarbonyl): Stable under a wide range of conditions and readily removed with acid.[3]

  • Silyl groups (e.g., TBDMS): Can be used to protect the indole nitrogen, though their stability can vary.[2]

The ideal protecting group should be stable during the derivatization reaction and easily removable under mild conditions that do not affect the newly formed derivative.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common problems encountered during this compound acylation and alkylation reactions.

Issue 1: Low or No Product Formation in this compound Acylation
Potential Cause Troubleshooting Steps
Low Reactivity of Acylating Agent * Use a more reactive acylating agent (e.g., acyl chloride instead of anhydride). * Consider in-situ activation of a carboxylic acid using a coupling reagent.
Insufficient Nucleophilicity of this compound * The indole nitrogen of this compound can be deprotonated with a suitable base (e.g., NaH) to increase its nucleophilicity prior to adding the acylating agent.[4]
Steric Hindrance * Employ a less sterically demanding acylating agent. * Increase the reaction temperature to overcome the activation energy barrier, but monitor for decomposition.
Catalyst Inefficiency * If using a catalyst (e.g., for Friedel-Crafts acylation), ensure it is fresh and anhydrous.
Issue 2: Poor Yield or Selectivity in this compound Alkylation
Potential Cause Troubleshooting Steps
Competing N- vs. C-Alkylation * The indole moiety of this compound can undergo alkylation at either the nitrogen (N1) or carbon-3 (C3) position.[1] * To favor N-alkylation: Use a strong base to deprotonate the indole nitrogen, making it a more potent nucleophile.[4] * To favor C-alkylation: Employ conditions that do not involve deprotonation of the indole nitrogen, such as using a protic solvent or a milder base.
Low Reactivity of Alkylating Agent * Use a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide or chloride).
Side Reactions * Over-alkylation can occur if multiple reactive sites are present. Consider using a protecting group strategy. * Elimination reactions can compete with substitution, especially with secondary or tertiary alkyl halides. Use a non-nucleophilic base and lower reaction temperatures.
Solvent Effects * The choice of solvent can influence the reaction outcome. Aprotic polar solvents like DMF or DMSO can enhance the rate of SN2 reactions.

Data Presentation: Optimizing Reaction Conditions

While specific quantitative data for the derivatization of this compound is not extensively available in the public domain, the following tables provide illustrative examples of how to structure experimental data for optimizing acylation and alkylation reactions, based on general principles for indole alkaloids.

Table 1: Optimization of this compound N-Acylation

Entry Acylating Agent Base Solvent Temperature (°C) Time (h) Yield (%)
1Acetic AnhydridePyridineDCM2512Data not available
2Benzoyl ChlorideTriethylamineTHF0 to 256Data not available
3Acetyl ChlorideNaHDMF02Data not available

Note: The yield data is hypothetical and serves as a template for experimental recording. Actual yields will need to be determined empirically.

Table 2: Optimization of this compound N-Alkylation

Entry Alkylating Agent Base Solvent Temperature (°C) Time (h) Yield (%)
1Methyl IodideK₂CO₃Acetone5624Data not available
2Benzyl BromideNaHDMF258Data not available
3Ethyl BromideCs₂CO₃Acetonitrile8212Data not available

Note: The yield data is hypothetical and serves as a template for experimental recording. Actual yields will need to be determined empirically.

Experimental Protocols

The following are generalized, step-by-step protocols for the acylation and alkylation of this compound. These should be considered as starting points and will likely require optimization.

Protocol 1: General Procedure for N-Acylation of this compound
  • Preparation: To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., triethylamine or pyridine, 1.2 equivalents).

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add the acylating agent (e.g., acyl chloride or anhydride, 1.1 equivalents) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for the desired time (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N-Alkylation of this compound
  • Preparation: To a solution of this compound (1 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF or acetone) under an inert atmosphere, add a base (e.g., NaH or K₂CO₃, 1.5 equivalents).

  • Reaction: Stir the mixture at room temperature for 30 minutes to facilitate deprotonation. Add the alkylating agent (e.g., alkyl halide, 1.2 equivalents).

  • Monitoring: Heat the reaction mixture if necessary and monitor its progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench with water. Extract the mixture with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Derivatization

The following diagram illustrates a typical workflow for a this compound derivatization experiment, from reaction setup to product characterization.

G cluster_prep Reaction Preparation cluster_reaction Derivatization Reaction cluster_workup Work-up & Purification cluster_analysis Product Analysis prep_reagents Prepare this compound, Reagents & Solvent setup_reaction Set up Reaction Under Inert Atmosphere prep_reagents->setup_reaction add_base Add Base setup_reaction->add_base add_reagent Add Acylating/Alkylating Agent add_base->add_reagent monitor Monitor Reaction (TLC/LC-MS) add_reagent->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify (Column Chromatography) extract->purify characterize Characterize (NMR, MS) purify->characterize assess_purity Assess Purity (HPLC) characterize->assess_purity

Caption: A generalized workflow for the derivatization of this compound.

Hypothetical Signaling Pathway Involving a this compound Derivative

This diagram illustrates a hypothetical signaling pathway where a this compound derivative acts as an antagonist to a G-protein coupled receptor (GPCR).

G Vobasine_Derivative This compound Derivative GPCR GPCR Vobasine_Derivative->GPCR Antagonism G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector_Enzyme Effector Enzyme G_Protein->Effector_Enzyme Modulation Second_Messenger Second Messenger Effector_Enzyme->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: Hypothetical antagonism of a GPCR signaling pathway by a this compound derivative.

References

Validation & Comparative

Vobasine vs. Vinblastine: A Comparative Cytotoxicity Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the quest for novel cytotoxic agents with improved efficacy and reduced side effects is perpetual. This guide provides a comparative analysis of two indole alkaloids: the well-established chemotherapeutic agent vinblastine and the less-studied compound vobasine. While both originate from plants of the Apocynaceae family and are of interest for their potential anti-cancer properties, the depth of scientific understanding and available data for each differs significantly. This report aims to objectively present the current experimental data on their cytotoxicity, detail relevant experimental protocols, and visualize their known mechanisms of action.

Quantitative Cytotoxicity Data

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The following tables summarize the available IC50 values for vinblastine and cytotoxic data related to this compound.

Table 1: Cytotoxicity of Vinblastine against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer0.003
A549Lung Carcinoma0.001
MCF7Breast Cancer0.002
K562Chronic Myelogenous Leukemia0.004
HT29Colorectal Adenocarcinoma0.005
HCT116Colon Cancer0.001
PC3Prostate Cancer0.002
HepG2Liver Carcinoma0.003

Note: IC50 values for vinblastine are well-documented and consistently in the nanomolar to low micromolar range, highlighting its high potency.

Table 2: Cytotoxic Activity Associated with this compound and Related Alkaloids

Compound/ExtractCell LineCancer TypeIC50
This compound AlkaloidsKBOral Carcinoma~5 µg/mL
Vobasinyl-Iboga AlkaloidsHCT116Colon Cancer8.4 - >10 µM
Conophylline (from T. divaricata)HL-60Promyelocytic Leukemia0.17 µM
Conophylline (from T. divaricata)SMMC-7721Hepatoma0.35 µM
Conophylline (from T. divaricata)A-549Lung Carcinoma0.21 µM
Conophylline (from T. divaricata)MCF-7Breast Cancer1.02 µM
Conophylline (from T. divaricata)SW480Colorectal Adenocarcinoma1.49 µM

Disclaimer: Data on the cytotoxicity of pure this compound is limited. The table above presents data for this compound-related compounds and extracts from plants known to contain this compound, such as Tabernaemontana divaricata. This highlights the need for further research to determine the specific cytotoxic profile of isolated this compound.

Experimental Protocols

The following is a generalized protocol for a common in vitro cytotoxicity assay, the MTT assay, which is frequently used to determine the IC50 values of compounds like vinblastine and this compound.

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., vinblastine or this compound) and a vehicle control (e.g., DMSO). The plates are incubated for a further 24 to 72 hours.

  • MTT Addition: After the incubation period, the media is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 treat Add Compound Concentrations incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Read Absorbance solubilize->read calculate Calculate % Viability read->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 plot->determine_ic50

Caption: Experimental workflow for a standard MTT cytotoxicity assay.

Signaling Pathways and Mechanism of Action

Vinblastine: A Potent Mitotic Inhibitor

Vinblastine's mechanism of action is well-characterized. It is a potent inhibitor of microtubule polymerization, a critical process for the formation of the mitotic spindle during cell division. By binding to β-tubulin, vinblastine disrupts microtubule dynamics, leading to the arrest of cells in the M phase of the cell cycle and subsequent induction of apoptosis.

vinblastine_pathway vinblastine Vinblastine tubulin β-Tubulin vinblastine->tubulin Binds to microtubule Microtubule Polymerization vinblastine->microtubule Inhibits spindle Mitotic Spindle Formation microtubule->spindle Leads to Disruption m_phase M Phase Arrest spindle->m_phase Causes apoptosis Apoptosis m_phase->apoptosis Induces

Caption: Vinblastine's mechanism of action via microtubule disruption.

This compound: An Indole Alkaloid with Emerging Cytotoxic Potential

The precise molecular mechanism of this compound's cytotoxicity is not as well-defined as that of vinblastine. However, studies on related this compound-containing compounds and extracts suggest that they can induce apoptosis and cause cell cycle arrest in cancer cells. This compound belongs to the large family of indole alkaloids, many of which exhibit diverse biological activities. Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound.

vobasine_pathway This compound This compound (Indole Alkaloid) unknown_target Unknown Molecular Target(s) This compound->unknown_target Interacts with cell_cycle Cell Cycle Arrest unknown_target->cell_cycle apoptosis Apoptosis Induction unknown_target->apoptosis cytotoxicity Cytotoxicity cell_cycle->cytotoxicity apoptosis->cytotoxicity

Caption: Hypothesized mechanism of action for this compound.

Conclusion

This comparative guide highlights the significant difference in the current state of knowledge between vinblastine and this compound. Vinblastine is a well-established, highly potent cytotoxic agent with a clearly defined mechanism of action. In contrast, while this compound and its related compounds show promise as potential anti-cancer agents, the available data on their cytotoxicity is preliminary and incomplete. There is a clear need for further research to isolate pure this compound, evaluate its cytotoxicity across a broad range of cancer cell lines using standardized assays, and elucidate its molecular mechanism of action. Such studies will be crucial in determining the potential of this compound as a future chemotherapeutic agent.

A Comparative Guide to the Structure-Activity Relationship of β-Carboline Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Vobasine alkaloids, a class of monoterpene indole alkaloids, have garnered interest for their potential biological activities. However, comprehensive structure-activity relationship (SAR) studies on a series of this compound derivatives are not extensively available in the public domain. In contrast, the structurally related β-carboline alkaloids have been widely synthesized and evaluated, offering a rich source of data for SAR analysis. This guide provides a comparative analysis of β-carboline derivatives, which share a common indole-fused heterocyclic scaffold with this compound alkaloids, to elucidate the structural features crucial for cytotoxic activity against cancer cell lines. The insights derived from the β-carboline scaffold can serve as a valuable surrogate for understanding and guiding the future development of this compound-based therapeutic agents.

This guide compares a series of synthetic β-carboline derivatives, evaluating their in vitro anticancer activity. The data is presented alongside Adriamycin, a standard chemotherapeutic agent, for benchmark comparison.

Quantitative Data: Cytotoxic Activity of β-Carboline Derivatives

The in vitro cytotoxic activity of fourteen novel β-carboline derivatives was assessed against human liver cancer (HepG2) and human lung adenocarcinoma (A549) cell lines. The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below. Lower IC50 values indicate higher potency.[1][2]

CompoundR1 SubstituentR2 SubstituentIC50 (μM) vs. HepG2IC50 (μM) vs. A549
1 p-tolyl4-(p-tolylimino)-3-thioxo-1,2,4-triazolidin-5-one18.147.21
2 p-tolyl4-(m-tolylimino)-3-thioxo-1,2,4-triazolidin-5-one28.348.87
3 p-tolyl4-(o-tolylimino)-3-thioxo-1,2,4-triazolidin-5-one38.738.22
4 p-tolyl4-(p-(iminomethyl)-N,N-dimethylaniline)-5-thio-1,2,4-triazole40.944.10
5 p-tolyl4-(m-(iminomethyl)-N,N-dimethylaniline)-5-thio-1,2,4-triazole58.648.05
6 p-tolyl1,4-triazolo[3,4-b]-1,3,4-thiadiazole>100>100
7 p-tolyl1,4-triazolo[3,4-b]-1,3,4-thiadiazole (methylated)>100>100
8 N,N-dimethylbenzenamine4-(p-tolylimino)-3-thioxo-1,2,4-triazolidin-5-one2.211.10
9 N,N-dimethylbenzenamine4-(p-tolylimino)-5-thio-1,2,4-triazole0.98 0.56
10 N,N-dimethylbenzenamine4-(m-tolylimino)-5-thio-1,2,4-triazole6.123.24
11 N,N-dimethylbenzenamine4-(o-tolylimino)-5-thio-1,2,4-triazole14.248.16
12 N,N-dimethylbenzenamine4-(p-(iminomethyl)-N,N-dimethylaniline)-5-thio-1,2,4-triazole19.869.44
13 N,N-dimethylbenzenamine1,4-triazolo[3,4-b]-1,3,4-thiadiazole>100>100
14 N,N-dimethylbenzenamine1,4-triazolo[3,4-b]-1,3,4-thiadiazole (methylated)78.1436.21
Adriamycin --0.860.48

Data sourced from Husain et al., 2022.[1][2]

Structure-Activity Relationship (SAR) Analysis

The data reveals several key structural features influencing the cytotoxic activity of these β-carboline derivatives:

  • Influence of the R1 Substituent: A significant increase in potency is observed when the R1 substituent at the C-1 position of the β-carboline ring is an N,N-dimethylbenzenamine group compared to a p-tolyl group. For instance, compound 8 (IC50 = 2.21 µM on HepG2) is considerably more active than its direct analogue 1 (IC50 = 18.14 µM on HepG2). This suggests that the electron-donating and bulky nature of the N,N-dimethylbenzenamine moiety is favorable for activity.[1]

  • Influence of the R2 Substituent: The nature of the heterocyclic moiety at the C-3 position (R2) is critical.

    • The most potent compound, 9 , features a 4-(p-tolylimino)-5-thio-1,2,4-triazole group. Its activity (IC50 = 0.98 µM on HepG2 and 0.56 µM on A549) is comparable to the standard drug Adriamycin.[1][2]

    • Changing the position of the tolyl group on this R2 substituent from para (9 ) to meta (10 ) or ortho (11 ) leads to a progressive decrease in activity, highlighting the importance of the substituent's spatial orientation.[1]

    • Fusion of the triazole ring into a rigid 1,4-triazolo[3,4-b]-1,3,4-thiadiazole system (compounds 6 , 7 , and 13 ) results in a complete loss of activity, indicating that a more flexible side chain is preferred.[1]

  • Combined Effect: The combination of the N,N-dimethylbenzenamine at R1 and the 4-(p-tolylimino)-5-thio-1,2,4-triazole at R2 yields the most potent compound (9 ) in the series.[1] This synergistic effect underscores the importance of optimizing substitutions at both positions to achieve high cytotoxic potency.

Experimental Protocols

The quantitative data presented above were obtained using the Sulforhodamine B (SRB) assay.[1]

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

1. Cell Plating:

  • Human cancer cell lines (HepG2 and A549) are harvested from exponential phase cultures using trypsin.
  • Cells are counted and seeded into 96-well microtiter plates at a density of approximately 5,000-10,000 cells per well in 100 µL of culture medium.
  • Plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

2. Compound Treatment:

  • Following the 24-hour incubation, the medium is removed.
  • 100 µL of fresh medium containing the β-carboline derivatives at various concentrations (typically ranging from 1 to 100 µM) is added to the wells. A vehicle control (containing DMSO) and a positive control (Adriamycin) are also included.
  • The plates are incubated for an additional 48 hours under the same conditions.

3. Cell Fixation and Staining:

  • After the treatment period, adherent cells are fixed in situ by gently adding 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubating for 60 minutes at 4°C.
  • The supernatant is discarded, and the plates are washed five times with deionized water and then air-dried.
  • 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution prepared in 1% acetic acid is added to each well.
  • The plates are incubated at room temperature for 10-30 minutes for staining.

4. Absorbance Measurement:

  • After staining, unbound SRB is removed by washing the plates five times with 1% (v/v) acetic acid. The plates are then air-dried.
  • The bound stain is solubilized with 200 µL of 10 mM Tris base solution (pH 10.5).
  • The optical density (OD) is measured at 540 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell growth inhibition is calculated relative to the vehicle control.
  • The IC50 value is determined by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a dose-response curve using a suitable software program like GraphPad Prism.[1]

Visualizations

SRB_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h (Cell Attachment) Seed_Cells->Incubate_24h Add_Compounds Add β-Carboline Derivatives & Controls Incubate_24h->Add_Compounds Incubate_48h Incubate 48h (Drug Exposure) Add_Compounds->Incubate_48h Fix_Cells Fix Cells (10% TCA) Incubate_48h->Fix_Cells Wash_Dry_1 Wash & Air Dry Fix_Cells->Wash_Dry_1 Stain_Cells Stain with SRB Wash_Dry_1->Stain_Cells Wash_Dry_2 Wash & Air Dry Stain_Cells->Wash_Dry_2 Solubilize Solubilize Dye (10 mM Tris Base) Wash_Dry_2->Solubilize Read_OD Read Absorbance (540 nm) Solubilize->Read_OD Analyze_Data Calculate IC50 Values Read_OD->Analyze_Data End End Analyze_Data->End

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

References

Vobasine in Tabernaemontana: A Comparative Analysis of its Abundance and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of vobasine content across various Tabernaemontana species. It includes a summary of quantitative data, detailed experimental protocols for its analysis, and a visualization of its biosynthetic pathway.

The genus Tabernaemontana, belonging to the Apocynaceae family, is a rich source of structurally diverse monoterpenoid indole alkaloids, with this compound being a prominent constituent in several species. This compound and its derivatives have garnered significant interest due to their wide range of pharmacological activities. This guide aims to consolidate the current knowledge on this compound content in different Tabernaemontana species to aid in the selection of high-yielding plant sources and to provide standardized analytical methodologies.

Quantitative Analysis of this compound Content

While numerous studies have qualitatively identified this compound in various Tabernaemontana species, quantitative data remains sparse in the literature. However, a notable study on Tabernaemontana arborea provides a specific concentration, and other studies indicate the relative abundance of this compound in other species.

Tabernaemontana SpeciesPlant PartThis compound ContentAnalytical Method
Tabernaemontana arboreaRoot Bark72.81 µg/mg of alkaloid extract[1]Gas Chromatography-Mass Spectrometry (GC-MS)
Tabernaemontana elegansAerial PartsReported as a main component[2]Not specified
Whole Plant & Root BarkReported as a major indole alkaloidal component[3]Not specified
Tabernaemontana corymbosaTwigs and LeavesVobasinyl-ibogan-type bisindole alkaloids isolated[4][5]Not specified
Tabernaemontana divaricataLeaves, Stems, Barks, RootsThis compound present[6]High-Performance Liquid Chromatography (HPLC), GC-MS
FlowersThis compound present[7]Not specified
Tabernaemontana catharinensisRoot BarkThis compound isolated[8]Not specified

Note: The table highlights the need for more rigorous quantitative studies across a wider range of Tabernaemontana species to establish a comprehensive comparative database of this compound content. The provided data for T. arborea serves as a valuable benchmark for future research.

Experimental Protocols

The accurate quantification of this compound relies on robust extraction and analytical techniques. Below are detailed methodologies for the extraction and analysis of this compound from Tabernaemontana plant material, based on commonly employed methods for indole alkaloids.

Extraction of this compound

This protocol outlines a standard acid-base extraction method for enriching indole alkaloids from plant material.

Materials:

  • Dried and powdered plant material (e.g., root bark, leaves)

  • Methanol

  • 10% Acetic Acid

  • Ammonia solution (25%)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

Procedure:

  • Macerate the dried, powdered plant material in methanol for 48-72 hours at room temperature.

  • Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Dissolve the crude extract in 10% acetic acid to protonate the alkaloids, making them water-soluble.

  • Wash the acidic solution with dichloromethane in a separatory funnel to remove non-alkaloidal, lipophilic compounds. Discard the organic layer.

  • Basify the aqueous layer to a pH of 9-10 with ammonia solution to deprotonate the alkaloids, making them soluble in organic solvents.

  • Extract the alkaloids from the basified aqueous solution with dichloromethane (3-4 times).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to yield the crude alkaloid extract containing this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of this compound using HPLC with UV detection. Method optimization and validation are crucial for accurate results.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Data acquisition and processing software.

Reagents:

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Ammonium acetate or formic acid (for mobile phase buffering)

  • Purified water (e.g., Milli-Q)

  • This compound analytical standard

Chromatographic Conditions (to be optimized):

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25-30 °C).

  • Detection Wavelength: Based on the UV absorbance maximum of this compound.

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Accurately weigh the crude alkaloid extract and dissolve it in a known volume of methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use the regression equation from the calibration curve to calculate the concentration of this compound in the sample.

This compound Biosynthesis and Experimental Workflow

The biosynthesis of this compound is a complex enzymatic process originating from the shikimate pathway. The final step in the formation of this compound is the N-methylation of perivine.

Vobasine_Biosynthesis_and_Analysis cluster_biosynthesis This compound Biosynthesis cluster_workflow Experimental Workflow Tryptophan Tryptophan Strictosidine Strictosidine Tryptophan->Strictosidine Secologanin Secologanin Secologanin->Strictosidine Geissoschizine Geissoschizine Strictosidine->Geissoschizine Akuammidine_Aldehyde Akuammidine/Polyneuridine Aldehyde Geissoschizine->Akuammidine_Aldehyde Perivine Perivine Akuammidine_Aldehyde->Perivine This compound This compound Perivine->this compound Perivine Nβ- methyltransferase (PeNMT) Plant_Material Tabernaemontana Plant Material Extraction Alkaloid Extraction Plant_Material->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Analysis HPLC/GC-MS Analysis Crude_Extract->Analysis Quantification This compound Quantification Analysis->Quantification

Biosynthesis of this compound and its Analytical Workflow.

The provided diagram illustrates the key intermediates in the biosynthetic pathway leading to this compound, highlighting the final enzymatic step. It also outlines the general experimental workflow for the extraction and quantification of this compound from Tabernaemontana plant material.

References

Comparative Efficacy Analysis: Vobasine and Related Alkaloids vs. Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the anti-cancer efficacy of the indole alkaloid vobasine and its related compounds against the standard chemotherapeutic agent, Doxorubicin. While direct head-to-head clinical data for this compound as a standalone cytotoxic agent is limited, preclinical studies highlight its potential, particularly as a chemosensitizing agent. This document synthesizes available data on its chemical class and compares its mechanistic principles to those of Doxorubicin for researchers and drug development professionals.

Quantitative Efficacy and Mechanistic Overview

This compound is a monomeric unit of the bisindole alkaloid Voacamine.[1] Research has primarily focused on Voacamine's ability to enhance the cytotoxicity of standard drugs like Doxorubicin, especially in multidrug-resistant (MDR) cancer cells.[1] The primary mechanism of many indole alkaloids involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis, similar to Vinca alkaloids like vincristine and vinblastine.[2][3][4] Doxorubicin, an anthracycline antibiotic, functions primarily by intercalating DNA and inhibiting topoisomerase II, which leads to DNA damage and cell death.[5]

Table 1: Comparative Cytotoxicity (IC₅₀ Values)

Direct IC₅₀ values for this compound are not widely reported in comparative studies. The following data represents the cytotoxic potential of related bisindole alkaloids against various cancer cell lines, contextualized with typical Doxorubicin efficacy.

Compound/DrugCancer Cell LineIC₅₀ (µM)Citation
Vobatensine A (Bisindole Alkaloid)A549 (Lung)5.8[6]
Vobatensine A (Bisindole Alkaloid)MCF-7 (Breast)9.8[6]
Vobatensine E (Bisindole Alkaloid)A549 (Lung)2.5[6]
Vobatensine E (Bisindole Alkaloid)HeLa (Cervical)3.1[6]
DoxorubicinA549 (Lung)~0.1 - 1.0N/A
DoxorubicinMCF-7 (Breast)~0.05 - 0.5N/A
DoxorubicinHeLa (Cervical)~0.01 - 0.2N/A

Note: Doxorubicin IC₅₀ values are approximate and can vary significantly based on experimental conditions.

Table 2: Mechanistic Comparison

FeatureThis compound & Related Indole AlkaloidsDoxorubicin
Primary Target Microtubules (Tubulin)[2][4]DNA, Topoisomerase II[5]
Cellular Effect Inhibition of microtubule polymerization, mitotic arrest at metaphase.[4][7]DNA intercalation, generation of reactive oxygen species (ROS), induction of DNA strand breaks.[5]
Mode of Action Disruption of mitotic spindle formation, leading to apoptosis.[4]Inhibition of DNA replication and transcription.[5]
Resistance Mechanism Overexpression of efflux pumps (e.g., P-glycoprotein).[4]P-glycoprotein efflux, altered topoisomerase II, increased DNA repair capacity.[5]
Key Advantage Potential to overcome multidrug resistance (MDR) when used in combination.[1]Broad-spectrum activity against various solid and hematological cancers.[8]
Major Limitation Neurotoxicity is a common side effect for this class of compounds.[4]Dose-dependent cardiotoxicity.[9][10]

Key Experimental Protocols

The following protocols are standard methodologies used to generate the comparative data discussed in this guide.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11] It is widely used to determine the cytotoxic effects of a compound and calculate its IC₅₀ value.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for adherence.[12]

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound, Doxorubicin) and add them to the wells. Include untreated cells as a negative control and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.[12]

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined by plotting viability against compound concentration.

Protocol 2: Apoptosis Quantification (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[13][14]

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat them with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).[14][15]

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[16]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[16]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative (due to phosphatidylserine translocation).[13]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[14]

  • Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Visualized Workflows and Signaling Pathways

Diagram 1: General Workflow for In Vitro Drug Efficacy Comparison

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Assays cluster_analysis Data Analysis Culture 1. Cell Line Culture (e.g., A549, MCF-7) Seeding 2. Plate Seeding (96-well or 6-well) Culture->Seeding This compound 3a. Treat with This compound Alkaloid Doxorubicin 3b. Treat with Doxorubicin Control 3c. Untreated Control MTT 4a. Cytotoxicity (MTT Assay) This compound->MTT Apoptosis 4b. Apoptosis (Annexin V/PI) This compound->Apoptosis Doxorubicin->MTT Doxorubicin->Apoptosis Control->MTT Control->Apoptosis IC50 5a. IC50 Calculation MTT->IC50 Quant 5b. Apoptotic Cell Quantification Apoptosis->Quant Comp 6. Comparative Efficacy Report IC50->Comp Quant->Comp G cluster_drug cluster_cell Cellular Processes Vinca This compound-like Indole Alkaloid Tubulin α/β-Tubulin Dimers Vinca->Tubulin Binds to β-tubulin Microtubule Microtubule Instability Tubulin->Microtubule Inhibits polymerization Spindle Mitotic Spindle Disruption Microtubule->Spindle Arrest Metaphase Arrest Spindle->Arrest Caspase Caspase Activation Arrest->Caspase Activates intrinsic pathway Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis G cluster_drug cluster_cell Cellular Processes Doxo Doxorubicin DNA Nuclear DNA Doxo->DNA Intercalates Topo Topoisomerase II Doxo->Topo Inhibits ROS Reactive Oxygen Species (ROS) Doxo->ROS Generates via redox cycling Complex DNA-Topo II-Doxo Complex Stabilized DNA->Complex Topo->Complex Breaks DNA Strand Breaks Complex->Breaks ROS->Breaks Induces damage Apoptosis Apoptosis (Programmed Cell Death) Breaks->Apoptosis

References

In-Silico Docking Analysis of Vobasine: A Comparative Guide to its Interaction with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-silico docking performance of the monoterpene indole alkaloid Vobasine against key protein targets implicated in cancer and neurodegenerative diseases. Due to the limited availability of specific in-silico docking studies on the this compound monomer, this guide utilizes data from its closely related bisindole alkaloid, Voacamine, where this compound is a constituent unit. This analysis is further contextualized by comparing its potential interactions with those of other well-studied indole alkaloids and standard inhibitors against the same protein targets.

Data Presentation: Comparative Docking Scores

The following tables summarize the binding affinities (in kcal/mol) of various ligands to key protein targets. Lower binding energy scores typically indicate a more favorable binding interaction.

Table 1: Comparative Docking Scores against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

CompoundTarget ProteinDocking Score (kcal/mol)Reference CompoundDocking Score (kcal/mol)
HarmineAcetylcholinesterase (AChE)-8.4Donepezil-11.7[1]
HarmalineAcetylcholinesterase (AChE)-8.1Galantamine-10.4[1]
HarmalolAcetylcholinesterase (AChE)-8.6RivastigmineNot specified
HarmolAcetylcholinesterase (AChE)-7.7Tacrine-8.040[2]
VasicineAcetylcholinesterase (AChE)-7.2Huperzine A-10.9[1]
HarmineButyrylcholinesterase (BChE)Not specifiedTacrine-8.040[2]
HarmalineButyrylcholinesterase (BChE)Not specifiedDonepezil-7.914[2]
HarmalolButyrylcholinesterase (BChE)-8.0Galantamine-7.142[2]

Data for harmala alkaloids and vasicine from in-silico studies on cholinesterase inhibition.[3]

Table 2: Comparative Docking Scores against Cancer-Related Protein Targets

CompoundTarget ProteinDocking Score (kcal/mol)Reference Compound(s)Docking Score (kcal/mol)
Voacamine (contains this compound unit) Prolyl Hydroxylase-2 (PHD-2) -7.0 VincristineNot specified
Dregamine derivative (17)P-glycoprotein (P-gp)High inhibition at 0.2 µM (Docking score not specified)DoxorubicinNot specified
Dregamine derivative (18)P-glycoprotein (P-gp)High inhibition at 0.2 µM (Docking score not specified)
Iturin Aβ-tubulin-7.0TaxolKi = 0.20 μM
Fengycinβ-tubulin-7.0
Surfactinβ-tubulin-6.3

Voacamine docking data from a study on its role in mammary neoplasia.[4] Dregamine derivative data from a study on reversing multidrug resistance.[5] Tubulin docking data from a study on antifungal lipopeptides.[6]

Experimental Protocols

The following is a generalized experimental protocol for in-silico molecular docking studies based on methodologies reported for indole alkaloids and other phytochemicals. This protocol is representative of the steps likely to be employed in a study of this compound.

1. Software and Tools:

  • Molecular Docking Software: AutoDock Vina, GOLD, or similar programs are commonly used.

  • Visualization Software: PyMOL, Discovery Studio Visualizer, or Chimera for analyzing protein-ligand interactions.

  • Ligand and Protein Preparation: AutoDockTools (ADT), Open Babel.

2. Protein Preparation:

  • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

  • Water molecules and any co-crystallized ligands are typically removed from the protein structure.

  • Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.

  • The prepared protein structure is saved in the PDBQT file format for use with AutoDock Vina.

3. Ligand Preparation:

  • The 3D structure of this compound and alternative ligands are obtained from databases like PubChem or ZINC.

  • Ligand structures are optimized to their lowest energy conformation.

  • Gasteiger partial charges are computed, and non-polar hydrogens are merged.

  • The rotatable bonds in the ligand are defined to allow for flexibility during docking.

  • The prepared ligand structures are saved in the PDBQT format.

4. Grid Box Generation:

  • A grid box is defined around the active site of the target protein. The size and center of the grid box are chosen to encompass the entire binding pocket, allowing the ligand to move and rotate freely within this space.

5. Molecular Docking Simulation:

  • The prepared protein and ligand files, along with a configuration file specifying the grid box parameters and search algorithm settings, are used as input for the docking software.

  • AutoDock Vina employs a Lamarckian genetic algorithm to explore various conformations and orientations of the ligand within the protein's active site.

  • The program calculates the binding affinity (docking score) for each conformation, with the most negative value indicating the most favorable binding pose.

6. Analysis of Results:

  • The docking results are analyzed to identify the best binding pose based on the lowest docking score.

  • The interactions between the ligand and the protein's amino acid residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like PyMOL or Discovery Studio.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the in-silico docking of this compound.

In_Silico_Docking_Workflow General Workflow for In-Silico Docking Studies cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Prep Protein Preparation (from PDB) Grid_Box Grid Box Generation (Define Active Site) Protein_Prep->Grid_Box Ligand_Prep Ligand Preparation (this compound & Alternatives) Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Box->Docking Results Analyze Docking Scores (Binding Affinity) Docking->Results Visualization Visualize Interactions (Hydrogen Bonds, etc.) Results->Visualization

A generalized workflow for in-silico docking studies.

Signaling_Pathway_Inhibition Potential Inhibition of Cancer-Related Signaling This compound This compound Pgp P-glycoprotein This compound->Pgp Inhibition Tubulin β-Tubulin This compound->Tubulin Inhibition Drug_Efflux Drug Efflux Pgp->Drug_Efflux Promotes Microtubule_Dynamics Microtubule Dynamics Tubulin->Microtubule_Dynamics Regulates Cell_Proliferation Cancer Cell Proliferation Drug_Efflux->Cell_Proliferation Contributes to Resistance Microtubule_Dynamics->Cell_Proliferation Essential for

Potential mechanisms of this compound in cancer therapy.

Cholinesterase_Inhibition_Pathway Inhibition of Cholinesterases in Alzheimer's Disease This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition BChE Butyrylcholinesterase (BChE) This compound->BChE Inhibition Synaptic_ACh Increased Synaptic Acetylcholine This compound->Synaptic_ACh Leads to Breakdown Breakdown AChE->Breakdown Catalyzes BChE->Breakdown Catalyzes Acetylcholine Acetylcholine Acetylcholine->Breakdown Cognitive_Function Improved Cognitive Function Synaptic_ACh->Cognitive_Function Results in

Hypothesized role of this compound in Alzheimer's disease therapy.

References

A Comparative Guide to Vobasine Biosynthesis in Tabernaemontana and Catharanthus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biosynthetic pathways of vobasine, a monoterpenoid indole alkaloid (MIA) with moderate antifungal and anticancer properties, in two prominent plant genera: Tabernaemontana and Catharanthus. This compound serves as a precursor to potent anticancer bisindole alkaloids, making its biosynthesis a significant area of research.[1][2] This document outlines the enzymatic steps, presents comparative quantitative data, details relevant experimental protocols, and provides visual diagrams of the pathway and experimental workflows.

The this compound Biosynthetic Pathway: A Shared Foundation with a Divergent Finale

The biosynthesis of this compound originates from the universal precursors of all monoterpenoid indole alkaloids: tryptamine, derived from the shikimate pathway, and secologanin, from the methylerythritol phosphate (MEP) pathway. The initial steps leading to the central intermediate, 19E-geissoschizine, are highly conserved across many MIA-producing species, including Tabernaemontana elegans and Catharanthus roseus.[3]

From 19E-geissoschizine, the pathway to this compound proceeds through several key enzymatic transformations. A pivotal step is the formation of the sarpagan-type scaffold, catalyzed by the sarpagan bridge enzyme (SBE), a cytochrome P450 enzyme that converts geissoschizine to polyneuridine aldehyde.[4] Polyneuridine aldehyde is then acted upon by polyneuridine aldehyde esterase (PNAE) to yield 16-epi-vellosimine. While the exact enzymatic sequence from a polyneuridine aldehyde-derived intermediate to perivine, the immediate precursor to this compound, is not fully elucidated, it is understood to be a multi-step process within the sarpagan alkaloid pathway.

The final and defining step in this compound biosynthesis is the Nβ-methylation of perivine. This reaction is catalyzed by perivine Nβ-methyltransferase (PeNMT). A key finding in the comparison of Tabernaemontana and Catharanthus is the parallel evolution of this terminal enzyme.[1][5] While both genera possess a PeNMT that catalyzes the same reaction, these enzymes have evolved independently and exhibit significant differences in their amino acid sequences and kinetic properties.[1][5]

In Tabernaemontana species, this compound and its derivatives are frequently observed as major accumulating MIAs.[1][2] In contrast, while Catharanthus roseus possesses the genetic machinery to produce this compound, non-methylated perivine is the primary accumulating this compound-type MIA in this species.[1][2]

Comparative Analysis of this compound Biosynthesis Enzymes and Gene Expression

The following table summarizes the key enzymes in the this compound biosynthetic pathway and presents a comparison of gene expression levels in Tabernaemontana elegans and enzyme kinetic parameters for the terminal enzyme, PeNMT, in both T. elegans and Catharanthus roseus.

EnzymeReactionT. elegans Gene Expression (TPM in Leaf)Enzyme Kinetics (TePeNMT vs. CrPeNMT)
Strictosidine Synthase (STR) Tryptamine + Secologanin → Strictosidine72.3Not available
Strictosidine β-Glucosidase (SGD) Strictosidine → Strictosidine aglycone125.6Not available
Geissoschizine Synthase (GS) Strictosidine aglycone → 19E-Geissoschizine173.9Not available
Sarpagan Bridge Enzyme (SBE) 19E-Geissoschizine → Polyneuridine aldehyde450.2Not available
Polyneuridine Aldehyde Esterase (PNAE) Polyneuridine aldehyde → 16-epi-VellosimineNot availableNot available
Perivine Nβ-Methyltransferase (PeNMT) Perivine → this compound401.8TePeNMT: K_m = 10.8 µM, V_max = 2.8 pkat/µg CrPeNMT: K_m = 59.3 µM, V_max = 1.0 pkat/µg

TPM (Transcripts Per Million) values for T. elegans are from Farzana et al. (2024).[1] Enzyme kinetic data for PeNMT is from Farzana et al. (2024).[6]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of the this compound biosynthetic pathway.

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify recombinant enzymes for in vitro characterization.

Methodology:

  • Gene Cloning: The coding sequences of the target biosynthetic enzymes (e.g., SBE, PeNMT) are amplified from cDNA libraries of T. elegans or C. roseus and cloned into an appropriate expression vector (e.g., pET vectors for E. coli expression).

  • Heterologous Expression: The expression vector is transformed into a suitable host, typically E. coli strain BL21(DE3). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Protein Purification: The expressed protein, often with an affinity tag (e.g., His-tag), is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA affinity chromatography). The purified protein is then dialyzed and stored for subsequent enzyme assays.[7][8][9]

In Vitro Enzyme Assays

Objective: To determine the function and kinetic parameters of the purified enzymes.

Methodology for Perivine Nβ-Methyltransferase (PeNMT):

  • Reaction Mixture: A typical reaction mixture contains the purified PeNMT enzyme, the substrate perivine, and the methyl donor S-adenosylmethionine (SAM) in a suitable buffer (e.g., phosphate buffer, pH 7.5).

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Reaction Termination and Product Extraction: The reaction is stopped, and the product (this compound) is extracted using an organic solvent (e.g., ethyl acetate).

  • Product Detection and Quantification: The extracted product is analyzed and quantified by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Kinetic Analysis: To determine K_m and V_max values, the assay is performed with varying concentrations of the substrate (perivine), and the initial reaction velocities are plotted against the substrate concentration. The data is then fitted to the Michaelis-Menten equation.[1][6]

Methodology for Sarpagan Bridge Enzyme (SBE - a Cytochrome P450):

  • Reaction Mixture: The assay for this cytochrome P450 enzyme typically requires a reconstituted microsomal system. The reaction mixture includes the purified SBE, the substrate 19E-geissoschizine, and a source of reducing equivalents, usually NADPH, along with a cytochrome P450 reductase.

  • Incubation and Analysis: The reaction is incubated and the product, polyneuridine aldehyde, is extracted and analyzed by LC-MS.

  • Spectrophotometric Assays: The total P450 content can be quantified spectrophotometrically by measuring the carbon monoxide difference spectrum of the reduced enzyme.[10][11]

Metabolite Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To identify and quantify this compound and its biosynthetic intermediates in plant tissues.

Methodology:

  • Sample Preparation: Plant tissues (e.g., leaves, roots) are ground to a fine powder and extracted with a suitable solvent, typically methanol or an acidified methanol solution. The extract is then filtered and prepared for injection.

  • Chromatographic Separation: The extracted metabolites are separated on a reverse-phase C18 column using a gradient elution with a mobile phase consisting of water and acetonitrile, often with the addition of an acid (e.g., formic acid) to improve peak shape.

  • Mass Spectrometric Detection: The separated compounds are detected using a mass spectrometer, often a tandem mass spectrometer (MS/MS) for enhanced specificity and sensitivity. Multiple Reaction Monitoring (MRM) mode is commonly used for targeted quantification of known compounds like perivine and this compound.[1][12]

Visualizing the Pathway and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the this compound biosynthetic pathway and a typical experimental workflow for enzyme characterization.

Vobasine_Biosynthesis cluster_0 Primary Metabolism cluster_1 MIA Precursor Biosynthesis cluster_2 This compound Biosynthesis Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Geraniol Geraniol Secologanin Secologanin Geraniol->Secologanin Multiple steps Strictosidine Strictosidine Tryptamine->Strictosidine STR Secologanin->Strictosidine 19E-Geissoschizine 19E-Geissoschizine Strictosidine->19E-Geissoschizine SGD, GS Polyneuridine_aldehyde Polyneuridine aldehyde 19E-Geissoschizine->Polyneuridine_aldehyde SBE Perivine Perivine Polyneuridine_aldehyde->Perivine Multiple steps This compound This compound Perivine->this compound PeNMT

Caption: The biosynthetic pathway of this compound.

Experimental_Workflow cluster_0 Gene to Protein cluster_1 Enzyme Characterization Gene_Cloning Gene Cloning (from cDNA) Heterologous_Expression Heterologous Expression (e.g., in E. coli) Gene_Cloning->Heterologous_Expression Protein_Purification Protein Purification (Affinity Chromatography) Heterologous_Expression->Protein_Purification Enzyme_Assay In Vitro Enzyme Assay Protein_Purification->Enzyme_Assay LC_MS_Analysis LC-MS Analysis (Product Identification & Quantification) Enzyme_Assay->LC_MS_Analysis Kinetic_Analysis Kinetic Analysis (Michaelis-Menten Plot) LC_MS_Analysis->Kinetic_Analysis

Caption: Experimental workflow for enzyme characterization.

References

Vobasine as a P-glycoprotein Inhibitor: A Comparative Analysis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of vobasine's potential as a P-glycoprotein (P-gp) inhibitor in cancer cells, benchmarked against established inhibitors verapamil and tariquidar. The data presented is based on a review of existing literature and is intended to guide further research and development in overcoming multidrug resistance (MDR) in oncology.

Introduction to P-glycoprotein and Multidrug Resistance

P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a transmembrane ATP-binding cassette (ABC) transporter.[1] It functions as an efflux pump, actively transporting a wide range of structurally diverse xenobiotics, including many chemotherapeutic agents, out of cancer cells.[2] This efflux mechanism reduces the intracellular concentration of anticancer drugs, diminishing their cytotoxic effects and leading to the development of multidrug resistance (MDR), a major obstacle in cancer treatment.[1]

Inhibiting P-gp is a key strategy to reverse MDR and re-sensitize cancer cells to chemotherapy.[2] This guide evaluates the evidence for this compound as a P-gp inhibitor and compares its potential efficacy with well-characterized inhibitors.

Comparative Analysis of P-glycoprotein Inhibitors

While direct quantitative data for this compound's P-gp inhibitory activity is limited, preliminary studies suggest its potential. The following tables summarize the available data for this compound and compare it with the established P-gp inhibitors, verapamil and tariquidar.

Table 1: Cytotoxicity of P-gp Inhibitors in Cancer Cells
CompoundCancer Cell LineIC50 (µM)Citation
This compound HCT116 (colon)>10[3]
Verapamil Data varies significantly depending on the cell line and experimental conditions.
Tariquidar Not typically evaluated for direct cytotoxicity at concentrations used for P-gp inhibition.

Note: The cytotoxicity of P-gp inhibitors is an important consideration, as ideally, they should be non-toxic at concentrations effective for inhibiting P-gp.

Table 2: Efficacy in Reversing Multidrug Resistance
CompoundCancer Cell LineChemotherapeutic AgentReversal EffectCitation
This compound U-2 OS/DX (osteosarcoma)DoxorubicinEnhanced doxorubicin accumulation[4]
Verapamil VariousVariousReverses MDR, but with relatively low potency and potential for side effects.[5]
Tariquidar VariousVariousPotent reversal of MDR at nanomolar concentrations.[6]
Table 3: P-gp Substrate Accumulation Assays
CompoundAssay TypeCancer Cell LineSubstrateEffect on AccumulationIC50 (µM)Citation
This compound Doxorubicin AccumulationU-2 OS/DXDoxorubicinIncreased accumulationNot Reported[4]
Verapamil Rhodamine 123 AccumulationMCF7RRhodamine 123Increased accumulation~5.0[7]
Tariquidar (R)-11C-Verapamil PET in humans-(R)-11C-VerapamilIncreased brain uptakeNot directly measured as IC50[6][8]
Table 4: P-gp ATPase Activity Assays
CompoundAssay TypeEffect on ATPase ActivityEC50 (µM)Citation
This compound Not ReportedNot ReportedNot Reported
Verapamil P-gp ATPase AssayStimulates ATPase activity~25[9]
Tariquidar P-gp ATPase AssayStimulates ATPase activity~0.33[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of P-gp inhibition. The following sections outline the standard protocols for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11][12][13]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and control inhibitors for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

P-gp ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp, which is coupled to drug transport.[14][15]

Protocol:

  • Membrane Preparation: Isolate P-gp-rich membrane vesicles from P-gp-overexpressing cancer cells.

  • Assay Reaction: Incubate the membrane vesicles with the test compound at various concentrations in the presence of ATP.

  • Phosphate Detection: The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This is often done using a colorimetric method (e.g., using malachite green).

  • Data Analysis: The effect of the test compound on the basal and substrate-stimulated ATPase activity is determined. Compounds can be classified as stimulators or inhibitors of P-gp ATPase activity.

Substrate Accumulation/Efflux Assays

These assays directly measure the ability of a compound to inhibit the efflux of a known P-gp substrate from cancer cells. Commonly used fluorescent substrates include rhodamine 123 and calcein-AM.[7]

Protocol:

  • Cell Seeding: Plate P-gp-overexpressing and parental (low P-gp) cancer cells in a multi-well plate.

  • Inhibitor Pre-incubation: Pre-incubate the cells with the test compound or a known P-gp inhibitor (e.g., verapamil) for a short period.

  • Rhodamine 123 Loading: Add rhodamine 123 to the wells and incubate to allow for cellular uptake.

  • Washing: Wash the cells to remove extracellular rhodamine 123.

  • Fluorescence Measurement: Measure the intracellular fluorescence of rhodamine 123 using a fluorescence plate reader or flow cytometer.

  • Data Analysis: An increase in rhodamine 123 accumulation in the presence of the test compound indicates P-gp inhibition.

Protocol:

  • Cell Loading: Incubate P-gp-overexpressing cells with calcein-AM. Calcein-AM is a non-fluorescent, cell-permeable dye that is converted to the fluorescent, membrane-impermeable calcein by intracellular esterases.

  • Efflux Initiation: After loading, incubate the cells in a fresh, calcein-AM-free medium containing the test compound or a control inhibitor.

  • Fluorescence Monitoring: Monitor the decrease in intracellular fluorescence over time using a fluorescence plate reader or flow cytometer.

  • Data Analysis: A slower rate of fluorescence decrease in the presence of the test compound indicates inhibition of calcein-AM efflux by P-gp.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of P-gp-mediated multidrug resistance and a typical experimental workflow for validating a P-gp inhibitor.

Pgp_Mechanism cluster_cell Cancer Cell Drug Chemotherapeutic Drug Pgp P-glycoprotein (P-gp) Drug->Pgp Binds to P-gp ADP ADP + Pi Pgp->ADP Hydrolysis Drug_out Drug (Extracellular) Pgp->Drug_out Efflux ATP ATP ATP->Pgp Inhibitor This compound / P-gp Inhibitor Inhibitor->Pgp Inhibits Drug_in Drug (Extracellular) Drug_in->Drug Enters Cell

Caption: Mechanism of P-gp-mediated drug efflux and its inhibition.

Experimental_Workflow start Start: Identify Potential P-gp Inhibitor (this compound) cytotoxicity Cytotoxicity Assay (MTT) Determine non-toxic concentration range start->cytotoxicity accumulation Substrate Accumulation Assays (Rhodamine 123 / Calcein-AM) cytotoxicity->accumulation atpase P-gp ATPase Activity Assay cytotoxicity->atpase data_analysis Data Analysis & Comparison (IC50 / EC50 values) accumulation->data_analysis atpase->data_analysis conclusion Conclusion: Validate this compound as a P-gp Inhibitor data_analysis->conclusion

Caption: Experimental workflow for validating a P-gp inhibitor.

Conclusion

The available evidence suggests that this compound, a component of the bisindole alkaloid voacamine, can enhance the accumulation of chemotherapeutic agents in multidrug-resistant cancer cells, indicating a potential interaction with P-glycoprotein.[4] However, to establish this compound as a validated P-gp inhibitor, further quantitative studies are essential.

Future research should focus on:

  • Determining the IC50 value of this compound in P-gp-mediated substrate accumulation and efflux assays using standard fluorescent probes like rhodamine 123 and calcein-AM.

  • Investigating the effect of this compound on the ATPase activity of P-gp to elucidate its mechanism of action.

  • Conducting comprehensive cytotoxicity studies across a panel of cancer cell lines to define its therapeutic window.

  • Performing in vivo studies to evaluate the efficacy of this compound in overcoming MDR in preclinical cancer models.

By systematically addressing these research gaps, the potential of this compound as a novel P-gp inhibitor for cancer therapy can be fully elucidated. This guide serves as a foundational resource to direct these future investigations.

References

A Head-to-Head Comparison of Microtubule-Targeting Agents: The Case of Vobasine and the Archetypal Stabilizer, Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

In the landscape of cancer therapeutics, the disruption of microtubule dynamics remains a cornerstone of effective treatment strategies. Microtubules, dynamic cytoskeletal polymers essential for cell division, intracellular transport, and the maintenance of cell shape, present a validated target for anticancer agents. This guide provides a detailed comparative analysis of two microtubule-targeting agents: the well-characterized microtubule stabilizer, Paclitaxel, and the less-documented compound, Vobasine.

This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the experimental data and methodologies required to evaluate and contrast the effects of such compounds on microtubule assembly. While extensive data is available for Paclitaxel, a notable scarcity of published experimental results for this compound's effect on microtubule assembly limits a direct quantitative comparison at this time. Therefore, this guide will present the established data for Paclitaxel as a benchmark and outline the necessary experimental framework to characterize a novel agent like this compound.

Mechanism of Action: Stabilization vs. Putative Effects

Paclitaxel: As a member of the taxane family, Paclitaxel is a potent microtubule-stabilizing agent.[1][2] Its primary mechanism of action involves binding to the β-tubulin subunit of the microtubule polymer.[2][3][4] This binding event shifts the equilibrium toward microtubule assembly, promoting polymerization and suppressing the dynamic instability that is crucial for normal microtubule function.[2][4] The resulting hyper-stabilized and nonfunctional microtubules lead to a blockage of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death).[3][4][5]

This compound: The precise mechanism of action of this compound on microtubule assembly is not well-documented in publicly available scientific literature. To conduct a comparative analysis, it would be essential to first determine if this compound acts as a microtubule stabilizer, like Paclitaxel, or as a destabilizing agent, which would represent an opposing mechanism.

Quantitative Analysis of Microtubule Assembly

A fundamental method to characterize the effect of a compound on microtubule dynamics is the in vitro tubulin polymerization assay. This assay typically measures the change in turbidity or fluorescence as purified tubulin polymerizes into microtubules.

Table 1: Comparative Effects on Tubulin Polymerization

ParameterPaclitaxelThis compound
Effect on Polymerization Promotes/StabilizesData not available
IC50 / EC50 ~10 nM (biochemical assay)[6]Data not available
Maximum Polymerization Rate Increased[7]Data not available
Total Polymer Mass Increased[7]Data not available

Note: The IC50/EC50 values for Paclitaxel can vary depending on the specific assay conditions and cell line used.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental protocols are critical. Below are standardized protocols for key assays used to evaluate microtubule-targeting agents.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the increase in light scattering as tubulin dimers assemble into microtubules.

Materials:

  • Purified tubulin protein (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Paclitaxel stock solution (in DMSO)

  • This compound stock solution (in an appropriate solvent)

  • 96-well, half-area, clear bottom plates

  • Temperature-controlled spectrophotometer

Procedure:

  • Preparation of Reaction Mix: On ice, prepare a master mix containing tubulin (final concentration 2 mg/mL), General Tubulin Buffer, and GTP (final concentration 1 mM).[8]

  • Compound Addition: Add varying concentrations of Paclitaxel, this compound, or vehicle control (e.g., DMSO) to the wells of a pre-chilled 96-well plate.[8]

  • Initiation of Polymerization: Add the tubulin reaction mix to the wells containing the compounds.

  • Turbidity Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[8][9]

Immunofluorescence Microscopy of Cellular Microtubules

This method allows for the visualization of the effects of compounds on the microtubule network within cells.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Paclitaxel

  • This compound

  • Paraformaldehyde (4%) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin or β-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of Paclitaxel, this compound, or a vehicle control for a specified duration (e.g., 18-24 hours).[9]

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent solution.[9]

  • Blocking and Staining: Block non-specific antibody binding and then incubate with a primary antibody against tubulin. After washing, incubate with a fluorescently labeled secondary antibody and DAPI.[9]

  • Imaging: Mount the coverslips on microscope slides and visualize the microtubule morphology using a fluorescence microscope.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for illustrating complex processes and relationships. The following diagrams, generated using the DOT language, depict a typical experimental workflow for evaluating microtubule-targeting agents and the signaling consequences of microtubule stabilization by Paclitaxel.

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays tubulin_purification Tubulin Purification polymerization_assay Tubulin Polymerization Assay (Turbidity/Fluorescence) tubulin_purification->polymerization_assay data_analysis_invitro Data Analysis (IC50/EC50, Vmax) polymerization_assay->data_analysis_invitro compound_treatment Compound Treatment (Paclitaxel/Vobasine) data_analysis_invitro->compound_treatment cell_culture Cell Culture cell_culture->compound_treatment immunofluorescence Immunofluorescence (Microtubule Morphology) compound_treatment->immunofluorescence cell_cycle_analysis Cell Cycle Analysis (G2/M Arrest) compound_treatment->cell_cycle_analysis apoptosis_assay Apoptosis Assay (e.g., TUNEL) cell_cycle_analysis->apoptosis_assay

Caption: Experimental workflow for the evaluation of microtubule-targeting agents.

paclitaxel_pathway paclitaxel Paclitaxel beta_tubulin β-Tubulin Binding paclitaxel->beta_tubulin mt_stabilization Microtubule Stabilization & Promotion of Assembly beta_tubulin->mt_stabilization mt_dynamics_suppression Suppression of Microtubule Dynamics mt_stabilization->mt_dynamics_suppression mitotic_spindle_defect Defective Mitotic Spindle mt_dynamics_suppression->mitotic_spindle_defect g2m_arrest G2/M Phase Arrest mitotic_spindle_defect->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Signaling pathway of Paclitaxel-induced apoptosis via microtubule stabilization.

Conclusion and Future Directions

Paclitaxel serves as a crucial benchmark for microtubule-stabilizing agents, with a well-defined mechanism of action and a wealth of supporting experimental data. Its ability to promote tubulin polymerization and suppress microtubule dynamics leads to mitotic arrest and apoptosis, forming the basis of its clinical efficacy in cancer treatment.

For a comprehensive head-to-head comparison, analogous experimental data for this compound is required. Future research should focus on characterizing the in vitro effects of this compound on tubulin polymerization and its cellular consequences on microtubule morphology, cell cycle progression, and apoptosis. The experimental framework outlined in this guide provides a clear path for such an investigation. By applying these standardized assays, researchers can effectively compare the potency and mechanism of novel compounds like this compound against established drugs such as Paclitaxel, thereby accelerating the discovery and development of next-generation microtubule-targeting therapeutics.

References

The Synergistic Potential of Vobasine Analogues in Combination Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer treatment is continually evolving, with a significant focus on combination therapies to enhance efficacy and overcome resistance. This guide explores the synergistic effects of vobasine-related alkaloids, specifically focusing on the well-documented interactions of voacamine with the conventional anticancer agent doxorubicin, as a representative model for this compound. Due to a lack of available data on this compound itself in combination therapies, voacamine, a structurally similar bisindole alkaloid, provides a valuable case study into the potential synergistic mechanisms of this compound class.

Unveiling Synergy: Voacamine and Doxorubicin

Studies have demonstrated that voacamine can significantly enhance the cytotoxic effects of doxorubicin, particularly in multidrug-resistant (MDR) cancer cell lines. This synergistic activity is primarily attributed to the inhibition of P-glycoprotein (P-gp), a transmembrane efflux pump that is a major contributor to chemotherapy resistance. By blocking the action of P-gp, voacamine increases the intracellular accumulation and retention of doxorubicin, thereby potentiating its cancer-killing capabilities.[1]

Quantitative Analysis of Synergistic Effects

The synergistic interaction between voacamine and doxorubicin has been quantified in multidrug-resistant human osteosarcoma cell lines (U-2 OS/DX and SAOS-2-DX). The following table summarizes the key findings from these studies, demonstrating the enhanced cytotoxicity when the two agents are combined.

Cell LineTreatmentConcentration (µg/mL)Cell Survival (%)Synergistic Effect
SAOS-2-DX Doxorubicin alone1.0~80%-
Voacamine alone1.0No significant cytotoxicity-
Voacamine + Doxorubicin1.0 + 0.5~50%Significant reduction in cell survival at a lower doxorubicin concentration.[2]
Me30966 (Melanoma) Doxorubicin alone0.1Not cytotoxic-
Voacamine alone1.0No significant cytotoxicity-
Voacamine + Doxorubicin1.0 + 0.1Significant reduction in cell survival.[2]

Note: While specific Combination Index (CI) values, the gold standard for quantifying drug synergy, are not explicitly stated in the reviewed literature, the significant reduction in cancer cell viability at lower concentrations of doxorubicin in the presence of voacamine strongly indicates a synergistic relationship. A CI value less than 1 would formally confirm this synergy.

Experimental Protocols

To evaluate the synergistic effects of compounds like voacamine with conventional chemotherapeutics, a series of well-defined experimental protocols are employed.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay is fundamental in determining the effect of the drugs on cancer cell proliferation and viability.

  • Cell Culture: Cancer cell lines (e.g., SAOS-2-DX) are cultured in a suitable medium until they reach the exponential growth phase.

  • Cell Seeding: Cells are detached, counted, and seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and incubated to allow for attachment.

  • Drug Treatment: Cells are treated with varying concentrations of voacamine alone, doxorubicin alone, and in combination at different ratios. Control wells with untreated cells are also included.

  • Incubation: The treated plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition: After incubation, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL). The plates are then incubated for a further 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. IC50 values (the concentration of a drug that inhibits 50% of cell growth) are determined for each treatment.

P-glycoprotein Functional Assay

This assay assesses the ability of voacamine to inhibit the efflux pump activity of P-glycoprotein.

  • Cell Preparation: P-gp overexpressing cells (e.g., U-2 OS-DX) are harvested and washed.

  • Fluorescent Substrate Loading: The cells are incubated with a fluorescent P-gp substrate, such as Rhodamine 123 or Fluo-3-AM.

  • Inhibitor Treatment: The cells are co-incubated with the fluorescent substrate and varying concentrations of voacamine or a known P-gp inhibitor (e.g., verapamil) as a positive control.

  • Flow Cytometry Analysis: The intracellular fluorescence of the cells is measured using a flow cytometer. An increase in intracellular fluorescence in the presence of voacamine indicates inhibition of P-gp-mediated efflux.

Visualizing the Workflow and Mechanism

To better understand the experimental process and the proposed mechanism of synergy, the following diagrams are provided.

G cluster_0 Experimental Workflow for Synergy Assessment A Cancer Cell Culture (e.g., SAOS-2-DX) B Cell Seeding in 96-well plates A->B C Drug Treatment (Voacamine, Doxorubicin, Combination) B->C D Incubation (e.g., 48h) C->D E MTT Assay D->E F Absorbance Reading E->F G Data Analysis (IC50, Combination Index) F->G

Caption: Workflow for evaluating the synergistic cytotoxicity of drug combinations.

G cluster_1 Proposed Mechanism of Voacamine-Doxorubicin Synergy Dox Doxorubicin Cell Cancer Cell Dox->Cell Voa Voacamine Pgp P-glycoprotein (P-gp) Efflux Pump Voa->Pgp Inhibits Pgp->Dox Cell->Pgp Effluxes Doxorubicin Nucleus Nucleus Cell->Nucleus Doxorubicin Accumulates Apoptosis Apoptosis Nucleus->Apoptosis Induces

Caption: Voacamine inhibits P-gp, leading to increased intracellular doxorubicin and apoptosis.

Conclusion

The investigation into the synergistic effects of this compound-related alkaloids, exemplified by voacamine's interaction with doxorubicin, holds significant promise for the development of more effective cancer therapies. By targeting mechanisms of drug resistance, such as P-glycoprotein-mediated efflux, these natural compounds have the potential to rejuvenate the efficacy of existing chemotherapeutic agents. The data presented in this guide underscore the importance of exploring combination therapies and provide a framework for the experimental evaluation of such synergistic interactions. Further research is warranted to explore the full potential of this compound and other bisindole alkaloids in combination with a broader range of anticancer drugs.

References

Safety Operating Guide

Navigating the Uncharted Territory of Vobasine Disposal: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling vobasine, a monoterpene indole alkaloid, face a critical information gap regarding its proper disposal. The absence of specific, publicly available disposal protocols necessitates a cautious and informed approach based on the compound's chemical properties and general principles of hazardous waste management. This guide provides a synthesized, step-by-step procedure to ensure the safe and compliant disposal of this compound and associated materials.

Hazard Profile and Precautionary Measures

Given that this compound is a pharmacologically active alkaloid, it should be handled with care.[5] Although a comprehensive toxicity profile is not available in the provided results, a high dose of this compound (around 300 mg/kg) has been noted to potentially cause death through CNS and respiratory depression.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times when handling this compound. All handling of the pure compound or its concentrated solutions should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

This compound Properties

A summary of the known physical and chemical properties of this compound is crucial for a proper hazard assessment and is presented below.

PropertyValue
Molecular FormulaC₂₁H₂₄N₂O₃
Molar Mass352.4 g/mol
Melting Point111-113 °C
Boiling Point (Predicted)526.8 ± 50.0 °C
Density (Predicted)1.0 ± 0.06 g/cm³

(Source: PubChem, ChemicalBook)[2][3]

Step-by-Step this compound Disposal Protocol

The following protocol is a conservative guideline based on standard practices for the disposal of hazardous chemical waste and should be followed in the absence of specific institutional or regulatory instructions.

1. Waste Segregation and Collection:

  • Solid Waste: All solid materials contaminated with this compound, including unused or expired compound, contaminated filter paper, and disposable labware (e.g., pipette tips, vials), must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should not be disposed of down the drain. They must be collected in a separate, sealed, and appropriately labeled liquid hazardous waste container. The container should be compatible with the solvents used.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

2. Containerization and Labeling:

  • All waste containers must be in good condition and compatible with the waste they contain.

  • Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the contents (e.g., "Solid this compound Waste," "Aqueous this compound Solution"). The concentration of this compound and any other hazardous components should also be listed.

  • The date of waste accumulation should be clearly marked on the label.

3. Storage:

  • Segregated and labeled waste containers should be stored in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

  • Waste should be stored away from incompatible materials.

4. Disposal:

  • The disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Do not attempt to treat or dispose of this compound waste through standard laboratory drains or regular trash.

  • Follow your institution's specific procedures for arranging a hazardous waste pickup.

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and this compound-contaminated materials.

VobasineDisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Storage & Disposal start This compound Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? start->is_liquid is_sharp Sharps Waste? start->is_sharp solid_container Collect in Labeled Solid Waste Container is_solid->solid_container Yes liquid_container Collect in Labeled Liquid Waste Container is_liquid->liquid_container Yes sharp_container Collect in Labeled Sharps Container is_sharp->sharp_container Yes storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage sharp_container->storage disposal Arrange for Pickup by Licensed Hazardous Waste Disposal Company storage->disposal

Caption: Workflow for the safe segregation and disposal of this compound.

By adhering to these conservative yet essential procedures, researchers can ensure the safe handling and disposal of this compound, protecting both themselves and the environment in the absence of explicit manufacturer or regulatory guidance.

References

Essential Safety and Logistical Information for Handling Vobasine

Author: BenchChem Technical Support Team. Date: December 2025

Vobasine is a naturally occurring monoterpene indole alkaloid found in various plant species.[1] As with many biologically active compounds, caution should be exercised during handling to minimize exposure.

Personal Protective Equipment (PPE)

When handling this compound, especially in powdered form, a comprehensive PPE strategy is crucial to prevent inhalation, skin, and eye contact. The following table summarizes the recommended PPE based on general guidelines for handling hazardous chemicals.[2][3][4]

Protection Type Recommended Equipment Specifications & Rationale
Hand Protection Double-gloving with chemotherapy-rated gloves (e.g., nitrile)Provides a robust barrier against dermal absorption. The outer glove should be removed and disposed of immediately after handling. Change gloves frequently (e.g., every 30-60 minutes).[3]
Eye Protection Chemical safety goggles or a full-face shieldProtects against splashes, dust, and aerosols from entering the eyes.
Respiratory Protection NIOSH-approved N95 or higher-rated respiratorEssential when handling powders or creating aerosols to prevent inhalation of the substance.[4]
Body Protection Disposable gown made of polyethylene-coated polypropylene or similar laminate materialProvides a barrier against contamination of personal clothing. Gown cuffs should be tucked under the inner glove.[4]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[5][6]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6] Seek immediate medical attention.[5][6]

Spill Response Protocol:

In the case of a spill, a clear and systematic approach is necessary to ensure the safety of laboratory personnel and to effectively decontaminate the area.

Experimental Workflow: this compound Spill Cleanup

Spill_Response cluster_0 Immediate Actions cluster_1 Spill Containment & Cleanup cluster_2 Decontamination & Disposal cluster_3 Final Steps Evacuate Evacuate Immediate Area Alert Alert Others & Secure the Area Evacuate->Alert Safety First Assess Assess the Spill Alert->Assess PPE Don Appropriate PPE Assess->PPE Prepare for Cleanup Contain Contain the Spill PPE->Contain Clean Clean Up Spill Contain->Clean Use appropriate absorbent Decontaminate Decontaminate Area Clean->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose As hazardous waste Remove_PPE Remove PPE Correctly Dispose->Remove_PPE Wash Wash Hands Thoroughly Remove_PPE->Wash Report Report the Incident Wash->Report

Caption: Logical workflow for responding to a this compound spill.

Detailed Spill Cleanup Methodology:

  • Evacuate and Secure: Immediately evacuate the affected area and alert nearby personnel.[7] Restrict access to the spill zone.

  • Don PPE: Before re-entering the area, don the appropriate PPE as outlined in the table above.

  • Containment: For powdered spills, gently cover the area with absorbent pads or cloths to avoid generating dust. For liquid spills, use chemical absorbent materials to dike the spill and prevent it from spreading.

  • Cleanup:

    • For solid spills: Carefully sweep or vacuum the material. Avoid dry sweeping which can create dust. Use a vacuum equipped with a HEPA filter if available.

    • For liquid spills: Absorb the spill with inert material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Decontamination: Clean the spill area thoroughly with a suitable decontaminating solution, followed by a rinse with water.

  • Disposal: Collect all contaminated materials (absorbents, PPE, cleaning materials) in a sealed, clearly labeled hazardous waste container.[5]

  • Post-Cleanup: Remove PPE carefully to avoid self-contamination.[8] Wash hands and any potentially exposed skin thoroughly with soap and water. Report the incident according to your institution's protocols.

Disposal Plan

All this compound waste, including unused product and contaminated materials from cleanup, should be treated as hazardous chemical waste.

  • Collection: Collect all this compound waste in designated, sealed, and properly labeled containers. Do not mix with other waste streams unless compatible.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal service, in accordance with all local, state, and federal regulations.[5][9] Do not dispose of this compound down the drain or in regular trash.[10]

Given the high toxicity reported at large doses (300 mg/kg may cause death through CNS and respiratory depression), it is imperative to handle this compound with the utmost care, adhering to stringent safety protocols to prevent any level of exposure.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vobasine
Reactant of Route 2
Vobasine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。